Fdl169
Description
Properties
IUPAC Name |
2-[7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2-yl]-N-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4/c1-4-35-20-9-10-21-22(14-20)27(34)32(30-26(21)17-6-5-7-18(28)12-17)15-25(33)31(3)19-8-11-23-24(13-19)36-16(2)29-23/h5-14H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSUWYWZUQALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NN(C2=O)CC(=O)N(C)C3=CC4=C(C=C3)N=C(O4)C)C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628416-28-3 | |
| Record name | FDL169 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628416283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FDL169 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FDL169 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PN4S4FDH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fdl169 Mechanism of Action in F508del-CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 13, 2025
Abstract
Cystic fibrosis (CF), a life-shortening autosomal recessive disorder, is primarily caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most prevalent mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. Fdl169, a novel CFTR corrector developed by Flatley Discovery Lab, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in correcting the F508del-CFTR defect. We will delve into its role in protein trafficking, its efficacy in combination with potentiators, and the experimental methodologies used to characterize its function. While detailed quantitative data from peer-reviewed publications remain limited, this guide synthesizes the most current, publicly available information from scientific conferences and clinical trial registries to offer a detailed understanding of this compound's preclinical profile.
Introduction to this compound and the F508del-CFTR Defect
The F508del mutation, a deletion of phenylalanine at position 508, disrupts the proper folding of the CFTR protein, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome.[1][2] This results in a severe reduction of functional CFTR channels at the apical membrane of epithelial cells, impairing chloride and bicarbonate transport.[1] This ion transport defect leads to the hallmark symptoms of CF, including the accumulation of thick, sticky mucus in the lungs and other organs.[1]
CFTR modulators, such as correctors and potentiators, are a class of drugs that target the underlying protein defect.[3] Correctors, like this compound, are designed to rescue the misfolded F508del-CFTR protein and facilitate its trafficking to the cell surface.[1][4] Potentiators, on the other hand, work to increase the channel opening probability (gating) of the CFTR protein that has reached the cell membrane.[5] this compound is being developed for use in combination with a potentiator, FDL176, to provide a dual-pronged approach to restoring CFTR function.[1]
Mechanism of Action of this compound
This compound acts as a CFTR corrector, specifically targeting the F508del-CFTR protein. Its primary mechanism of action is to facilitate the proper folding of the nascent F508del-CFTR polypeptide chain within the endoplasmic reticulum. By partially correcting the conformational defect caused by the F508del mutation, this compound enables the protein to bypass the ER-associated degradation (ERAD) pathway. This allows for the successful trafficking of the corrected F508del-CFTR protein through the Golgi apparatus, where it undergoes further maturation and glycosylation, ultimately leading to its insertion into the plasma membrane. The increased density of F508del-CFTR channels at the cell surface enhances chloride and bicarbonate transport, thereby addressing the fundamental molecular defect in F508del-CF.
dot
Caption: this compound rescues misfolded F508del-CFTR from degradation.
Preclinical Efficacy and Data
While comprehensive, peer-reviewed publications with detailed quantitative data on this compound are not yet available, data presented at scientific conferences provide valuable insights into its preclinical efficacy.
In Vitro Corrector Activity
Studies in primary human bronchial epithelial (hBE) cells homozygous for the F508del mutation have demonstrated that this compound increases chloride transport to a level comparable to other correctors such as lumacaftor and tezacaftor.
| Compound | Assay | Cell Type | Observed Effect | Reference |
| This compound | Chloride Transport | Primary F508del hBE | Similar maximal efficacy to Lumacaftor and Tezacaftor | [4] |
| This compound + FD2052160 | Chloride Transport | Primary F508del hBE | ~2-fold higher than this compound alone | [4] |
| This compound | Cell Surface Expression | CFBE41o- cells | Increased F508del-CFTR expression | [4] |
| This compound + FD2052160 | Cell Surface Expression | CFBE41o- cells | >4-fold increase over vehicle | [4] |
| This compound | Protein Maturation | Primary F508del hBE | Increased Band C expression | [4] |
| This compound + FD2052160 + FDL176 | Protein Maturation | Primary F508del hBE | Further increased Band C expression | [4] |
Combination Therapy with Potentiators
This compound is designed to be used in conjunction with a potentiator to achieve maximal therapeutic benefit. The combination of this compound with the potentiator FDL176 has been shown to be more efficacious than the combination of tezacaftor and ivacaftor in in vitro models.[6]
dot
Caption: In vitro characterization of this compound activity.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the efficacy of this compound, based on standard methodologies in the field. Specific parameters may vary based on the laboratory and specific experimental goals.
Cell Culture
-
Primary Human Bronchial Epithelial (hBE) Cells: Cells are isolated from the bronchi of CF patients homozygous for the F508del mutation and cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.
-
CFBE41o- Cells: An immortalized human bronchial epithelial cell line engineered to express F508del-CFTR. These cells are often used for higher-throughput screening and mechanistic studies.
TECC-24 Equivalent Current Assay for Chloride Transport
This assay measures transepithelial chloride current as an indicator of CFTR function.
-
Cell Plating: Differentiated primary hBE cells on permeable supports are used.
-
Compound Incubation: Cells are incubated with this compound or vehicle control for a specified period (e.g., 24-48 hours) to allow for correction of F508del-CFTR.
-
Ussing Chamber/TECC-24 Setup: The permeable supports are mounted in an Ussing chamber or a TECC-24 apparatus.
-
Measurement: A chloride gradient is established across the epithelial monolayer. The current is measured at baseline and after the addition of a CFTR agonist (e.g., forskolin) to stimulate channel activity. The change in current reflects the degree of CFTR-mediated chloride transport.
Horseradish Peroxidase (HRP) Cell Surface Expression Assay
This assay quantifies the amount of CFTR protein present at the cell surface.
-
Cell Line: CFBE41o- cells engineered to express F508del-CFTR with an extracellular HRP tag are used.
-
Compound Incubation: Cells are treated with this compound or vehicle control.
-
HRP Substrate Addition: A chemiluminescent HRP substrate is added to the cells.
-
Detection: The light output, which is proportional to the amount of HRP-tagged CFTR at the cell surface, is measured using a luminometer.
Western Blot for CFTR Maturation
Western blotting is used to distinguish between the immature, core-glycosylated (Band B) and the mature, complex-glycosylated (Band C) forms of CFTR. An increase in the Band C to Band B ratio indicates successful correction and trafficking.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with antibodies specific for CFTR.
-
Detection: The bands corresponding to immature (Band B) and mature (Band C) CFTR are visualized and quantified using a secondary antibody conjugated to a detection enzyme.
Conclusion and Future Directions
This compound is a promising CFTR corrector that has demonstrated significant preclinical efficacy in rescuing the F508del-CFTR protein. Its mechanism of action involves improving the folding and trafficking of the mutant protein to the cell surface, leading to increased chloride transport. In vitro studies have shown its efficacy to be comparable to other correctors, with enhanced activity when used in combination with a second corrector or a potentiator.
The lack of detailed, publicly available data from peer-reviewed publications currently limits a more in-depth quantitative analysis of this compound's pharmacology. The results of ongoing and completed clinical trials are eagerly awaited to fully understand the safety, tolerability, and clinical efficacy of this compound in patients with cystic fibrosis. Future research should also focus on elucidating the precise binding site of this compound on the F508del-CFTR protein, which will provide a more detailed understanding of its molecular mechanism of action and could guide the development of next-generation CFTR modulators.
References
- 1. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-High-Throughput Screening of an In Vitro-Synthesized Horseradish Peroxidase Displayed on Microbeads Using Cell Sorter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of CFTR Folding and Degradation in Transiently Transfected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 5. Flatley Discovery Lab to pursue development of this compound for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. flatleydiscoverylab.com [flatleydiscoverylab.com]
FDL169: A Technical Overview of a Novel CFTR Corrector for Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
FDL169 is an experimental, orally available small molecule developed by Flatley Discovery Lab for the treatment of cystic fibrosis (CF).[1][2] It functions as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, specifically designed to address the most common CF-causing mutation, F508del.[1][2] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a deficiency of functional chloride channels. This compound aims to correct this folding defect, thereby increasing the amount of functional CFTR protein at the cell membrane and restoring chloride transport.[1][2] Preclinical studies have demonstrated its potential in enhancing chloride transport, and it has progressed into early-stage clinical trials.[1][2] This document provides a comprehensive overview of the discovery, development history, mechanism of action, and available data on this compound.
Discovery and Development History
This compound was discovered and developed by Flatley Discovery Lab, a not-for-profit biotechnology company dedicated to finding new therapies for cystic fibrosis.[2] The development of this compound is part of a broader effort to create CFTR modulators that can be used in combination to achieve greater therapeutic benefit.[2]
Key Milestones:
-
October 2013: Flatley Discovery Lab announced the nomination of this compound as a clinical candidate and the initiation of IND-enabling studies. Data from these preclinical studies were slated for presentation at the 27th Annual North American Cystic Fibrosis Conference.[2]
-
2014 (Anticipated): Completion of the preclinical program for this compound was anticipated by the end of this year.[2]
-
September 2015: this compound entered its first human clinical trial.[3]
-
Ongoing: Several Phase 1 and Phase 1/2 clinical trials have been initiated to evaluate the safety, bioavailability, and pharmacokinetics of this compound, both as a monotherapy and in combination with the CFTR potentiator FDL176.[1] However, the results of these trials have not yet been publicly released.[1]
Mechanism of Action
Cystic fibrosis is caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation results in the deletion of a phenylalanine residue at position 508, leading to improper folding of the CFTR protein.[1] The misfolded protein is recognized by the cell's quality control machinery and targeted for degradation, resulting in a reduced number of CFTR channels at the cell surface.[1]
This compound acts as a CFTR corrector . It is designed to bind to the misfolded F508del-CFTR protein during its synthesis and assist in its proper folding.[1][4] This correction allows the protein to bypass the cellular quality control mechanisms and be trafficked to the cell membrane.[1] The increased presence of functional CFTR channels at the cell surface is intended to restore the normal flow of chloride ions, a key function impaired in CF.[1]
Preclinical Data
While full, peer-reviewed publications of the preclinical data for this compound are not yet available, abstracts from scientific conferences provide some insight into its in vitro activity. The available data is summarized below. It is important to note that this information is based on preliminary reports and may not have undergone rigorous peer review.
| Parameter | Cell Type | Assay | Result | Citation |
| Chloride Transport | Primary F508del-CFTR airway cells | TECC-24 equivalent current assay (Ieq) | This compound in combination with a second site corrector (FD2052160) showed an approximately 2-fold higher chloride transport than this compound alone. | [1] |
| Chloride Transport | F508del-CFTR hBE cells | Ussing chamber short-circuit current assay (Isc) or TECC-24 equivalent current assay (Ieq) | This compound in combination with the potentiator FDL176 resulted in a maximum chloride transport response equivalent to Ivacaftor. | [5] |
| Cell Surface Expression | F508del-CFTR CFBE41o- cells | Horseradish peroxidase (HRP) cell surface assay | This compound in combination with a second site corrector (FD2052160) enhanced F508del-CFTR expression by >4-fold over vehicle control. | [1] |
| Mature Protein Expression | Primary F508del-CFTR cells | Western Blot | The triple combination of this compound, FD2052160, and FDL176 increased the expression of the mature, fully glycosylated form of F508del-CFTR (band C). | [1] |
Experimental Protocols
Based on the available conference abstracts, the following experimental methodologies have been utilized in the preclinical evaluation of this compound.
Chloride Transport Assays
TECC-24 Equivalent Current Assay (Ieq) and Ussing Chamber Short-Circuit Current Assay (Isc):
These electrophysiological techniques are used to measure ion transport across epithelial cell monolayers.
-
Cell Culture: Primary F508del-CFTR human bronchial epithelial (hBE) cells are cultured on permeable supports until a confluent monolayer is formed.
-
Compound Incubation: The cell monolayers are incubated with this compound (and any combination compounds) for a specified period (e.g., 24 hours) to allow for the correction of CFTR protein.
-
Assay Procedure:
-
The permeable supports with the cell monolayers are mounted in either a TECC-24 apparatus or an Ussing chamber.
-
The basolateral and apical sides of the monolayer are bathed in physiological solutions.
-
Sodium current is inhibited using a blocker such as benzamil.
-
CFTR-mediated chloride current is stimulated with a generic activator like forskolin, often in the presence of a potentiator.
-
The resulting change in short-circuit current (Isc) or equivalent current (Ieq) is measured, which is indicative of chloride transport.
-
A CFTR-specific inhibitor (e.g., CFTR-172) is added at the end of the experiment to confirm that the measured current is CFTR-mediated.
-
-
Data Analysis: The chloride transport response is often quantified as the area under the curve (AUC) of the current measurement after stimulation and before inhibition.
Cell Surface Expression Assay
Horseradish Peroxidase (HRP) Tagging Assay:
This assay quantifies the amount of CFTR protein present on the cell surface.
-
Cell Line: F508del-CFTR CFBE41o- cells that have been genetically engineered to express a horseradish peroxidase (HRP) tag on an extracellular loop of the CFTR protein are used.
-
Compound Incubation: The cells are treated with this compound (and any combination compounds) for 24 hours to promote the trafficking of corrected CFTR to the cell surface.
-
Detection:
-
The cells are washed to remove any dead cells and debris.
-
A chemiluminescent HRP substrate is added to the cells.
-
The HRP enzyme on the extracellularly exposed CFTR protein catalyzes a reaction that produces light.
-
-
Quantification: The amount of light produced is measured using a luminometer, which is directly proportional to the amount of CFTR protein on the cell surface.
Western Blot Analysis
This technique is used to detect the mature, fully glycosylated form of the CFTR protein (Band C), which is indicative of successful protein processing and trafficking through the Golgi apparatus.
-
Cell Culture and Lysis: Primary F508del-CFTR cells are treated with this compound for an extended period (e.g., 48 hours). The cells are then lysed to release their protein content.
-
Protein Separation: The protein lysates are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer and Probing: The separated proteins are transferred to a membrane, which is then incubated with a primary antibody that specifically recognizes the CFTR protein. A secondary antibody, which is conjugated to an enzyme, is then used to bind to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., light or color). The intensity of the signal for Band C is quantified to determine the amount of mature CFTR protein.
Clinical Development
This compound has been evaluated in several Phase 1 and Phase 1/2 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. These trials have included both healthy volunteers and CF patients homozygous for the F508del-CFTR mutation.[1][6][7][8] Some trials have also investigated the interaction of this compound with the CFTR potentiator FDL176.[1]
A list of publicly registered clinical trials includes:
-
NCT03527095
-
NCT03424252
-
NCT02680418
-
NCT02359357
-
NCT03516331
-
NCT03756922
-
NCT03093714
-
NCT02767297
To date, the results from these clinical studies have not been published in peer-reviewed journals or otherwise made publicly available.[1]
Conclusion
This compound is a promising CFTR corrector that has demonstrated preclinical efficacy in cellular models of cystic fibrosis. Its mechanism of action, which involves correcting the folding of the F508del-CFTR protein, addresses the underlying molecular defect in the most common form of CF. While early-stage clinical trials have been completed, the lack of published data makes it difficult to fully assess its clinical potential. The future development of this compound will likely depend on the outcomes of these trials and its performance in combination with other CFTR modulators. The scientific and medical communities await the publication of clinical trial results to better understand the therapeutic promise of this novel agent.
References
- 1. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 2. The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel potent ΔF508-CFTR correctors that target the nucleotide binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Fdl169: A CFTR Corrector for Cystic Fibrosis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the publicly available preclinical information on Fdl169. Detailed quantitative data and specific experimental protocols from the developer, Flatley Discovery Lab, have not been publicly disclosed. Therefore, this guide provides a comprehensive overview based on available information and general knowledge of preclinical studies for cystic fibrosis transmembrane conductance regulator (CFTR) correctors.
Introduction to this compound
This compound is an experimental, orally available small molecule developed by Flatley Discovery Lab as a CFTR corrector for the treatment of cystic fibrosis (CF).[1][2][3] It is specifically designed to address the most common CF-causing mutation, F508del, a deletion of phenylalanine at position 508 of the CFTR protein.[1][3] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a deficiency of functional chloride channels. This compound is intended for long-term use to restore the function of the defective protein.[3]
The development of this compound has progressed to Phase 1 clinical trials to evaluate its safety, bioavailability, and pharmacokinetics in healthy volunteers and CF patients; however, the results of these trials have not yet been published.[4][5]
Mechanism of Action
This compound acts as a CFTR corrector. Its proposed mechanism of action is to bind to the nascent F508del-CFTR protein during its synthesis and folding in the endoplasmic reticulum (ER).[5] By acting as a pharmacological chaperone, this compound is believed to stabilize the protein structure, facilitating its correct folding and subsequent trafficking to the cell membrane.[6] The increased presence of correctly folded and functional CFTR channels at the cell surface is expected to restore chloride ion transport, thereby addressing the underlying cellular defect in cystic fibrosis.[6][7]
Signaling Pathway: CFTR Protein Folding and Trafficking
The following diagram illustrates the general pathway of CFTR protein folding and trafficking, highlighting the step where a corrector agent like this compound is proposed to act.
Preclinical Efficacy and Safety
While specific quantitative data are not available, press releases from Flatley Discovery Lab have provided a qualitative summary of the preclinical findings for this compound.
In Vitro and Ex Vivo Studies
This compound has been evaluated in laboratory tests and has been shown to increase the movement of chloride and the amount of the defective CFTR protein on the surface of cells that line the bronchial tubes.[3] In ex vivo human bronchial models of cystic fibrosis lung disease, this compound was reported to significantly increase chloride transport.[6][7] These studies suggest that this compound is a potent and efficacious CFTR corrector.[6][7]
Table 1: Summary of In Vitro/Ex Vivo Preclinical Data for this compound (Qualitative)
| Model System | Finding | Reference |
| Laboratory Cell Models | Increased chloride movement and surface CFTR protein | [3] |
| Ex vivo Human Bronchial Models | Significantly increased chloride transport | [6][7] |
In Vivo Studies
Preliminary preclinical studies in rodents and dogs have suggested that this compound has a good safety profile.[6][7] The company has also stated that this compound has a "differentiated in vivo profile from other molecules in this class of drugs," which they believe will translate to a superior clinical profile.[7]
Table 2: Summary of In Vivo Preclinical Data for this compound (Qualitative)
| Animal Model | Finding | Reference |
| Rodents | Good safety profile suggested | [6][7] |
| Dogs | Good safety profile suggested | [6][7] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound have not been published. However, based on standard practices in the field of CFTR modulator discovery and the limited information available, we can outline a hypothetical experimental workflow.
In Vitro Efficacy Assessment Workflow
The following diagram outlines a typical workflow for assessing the efficacy of a CFTR corrector in vitro.
Primary human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are considered a gold standard for in vitro studies of CFTR modulators.[8] These cells are cultured at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium that mimics the airway.[9]
Differentiated HBE cell cultures are incubated with varying concentrations of this compound, typically for 24 to 48 hours, to allow for the correction of F508del-CFTR protein folding and trafficking to the cell surface.
Following treatment, the cell monolayers are mounted in an Ussing chamber.[10] The short-circuit current (Isc), a measure of net ion transport, is recorded. To specifically measure CFTR function, a chloride gradient is established across the epithelium. CFTR-mediated chloride secretion is stimulated using a cocktail of activators, commonly forskolin (to increase intracellular cAMP) and a potentiator like genistein (to increase channel open probability). The change in Isc upon stimulation reflects the amount of functional CFTR at the cell surface.
To confirm that the increase in function is due to increased protein at the cell surface, Western blot analysis can be performed.[10] The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form that has trafficked through the Golgi (Band C) is indicative of successful correction. An increase in the Band C to Band B ratio following this compound treatment would provide evidence for its corrector activity.[10]
In Vivo Safety and Pharmacokinetic Studies
Standard preclinical animal models are used to assess the safety and pharmacokinetic profile of a new chemical entity.
Rodents (mice and rats) and non-rodents (such as dogs) are typically used in these studies.[7] For efficacy studies in CF, various genetically engineered mouse models of CF exist, as well as larger animal models like ferrets and pigs that more closely recapitulate human lung pathology.[11][12][13]
-
Pharmacokinetics (PK): Single and multiple ascending dose studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Blood samples are collected at various time points after drug administration to measure plasma concentrations.
-
Toxicology: Acute and chronic toxicology studies are performed to identify potential target organs for toxicity and to establish a safe dose range for clinical trials. This involves daily administration of this compound for extended periods (e.g., 28 or 90 days), followed by comprehensive histopathological examination of tissues.
Conclusion
This compound is a promising CFTR corrector that has demonstrated potential in preclinical models to rescue the functional expression of the F508del-CFTR protein. While the lack of detailed published data limits a full quantitative assessment, the available information suggests a favorable preclinical profile. The progression of this compound into clinical trials indicates that the preclinical evidence was sufficient to warrant investigation in humans. Further disclosure of preclinical and clinical data by Flatley Discovery Lab will be necessary to fully understand the therapeutic potential of this compound for individuals with cystic fibrosis.
References
- 1. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Flatley Discovery Lab to pursue development of this compound for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 10. cff.org [cff.org]
- 11. Animal models of cystic fibrosis in the era of highly effective modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Modeling for Therapeutic Development in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal and Model Systems for Studying Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Fdl169 as a CFTR Corrector for the F508del Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and fails to traffic to the cell surface, leading to a loss of chloride ion transport.[1] this compound is an investigational small molecule CFTR corrector developed by Flatley Discovery Lab designed to address this primary defect.[2][3] This document provides a technical overview of this compound, including its mechanism of action, and detailed protocols for the key in vitro assays used to characterize its efficacy as a corrector for the F508del-CFTR mutation. While specific quantitative data from preclinical studies of this compound are not publicly available, this guide presents illustrative data in a structured format to provide a framework for understanding its potential therapeutic profile.
Introduction to this compound and its Mechanism of Action
This compound is a CFTR corrector, a class of molecules that aims to rescue the folding and trafficking of the F508del-CFTR protein.[2] By binding to the misfolded protein, this compound is believed to facilitate its proper conformation, allowing it to escape the endoplasmic reticulum's quality control machinery and traffic to the plasma membrane.[1] This increased cell surface expression of the F508del-CFTR protein can partially restore chloride channel function, potentially mitigating the downstream pathophysiology of cystic fibrosis. This compound has been the subject of several Phase 1 clinical trials, although the results have not yet been published.[1] It has also been investigated in combination with FDL176, a CFTR potentiator, to both increase the amount of CFTR at the cell surface and enhance the channel's opening probability.[1]
Signaling Pathway: F508del-CFTR Correction by this compound
Caption: Mechanism of this compound as a CFTR corrector.
Quantitative Data Summary
The following tables present a summary of the types of quantitative data typically generated in the preclinical evaluation of a CFTR corrector like this compound. Note: The values presented here are for illustrative purposes only and do not represent actual data for this compound.
Table 1: In Vitro Efficacy of this compound in F508del-CFTR Expressing Cells
| Assay | Cell Line | Parameter | Value |
| Ussing Chamber | CFBE41o- | EC50 of Chloride Transport | [Hypothetical] 1.5 µM |
| % of Wild-Type CFTR Function | [Hypothetical] 25% | ||
| HRP Cell Surface Assay | CFBE41o- (HRP-tagged) | EC50 of Protein Trafficking | [Hypothetical] 1.2 µM |
| Max. Surface Expression (% of WT) | [Hypothetical] 30% | ||
| Western Blot | CFBE41o- | Band C / (B+C) Ratio Increase | [Hypothetical] 4-fold |
Table 2: Comparison of this compound with Other CFTR Correctors
| Compound | EC50 (Chloride Transport) | Max. Efficacy (% of WT) |
| This compound | [Hypothetical] 1.5 µM | [Hypothetical] 25% |
| Lumacaftor (VX-809) | [Hypothetical] 2.0 µM | [Hypothetical] 20% |
| Tezacaftor (VX-661) | [Hypothetical] 1.8 µM | [Hypothetical] 22% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Western Blot Analysis of CFTR Maturation
This protocol is for assessing the ability of this compound to increase the mature, complex-glycosylated form (Band C) of F508del-CFTR relative to the immature, core-glycosylated form (Band B).
Caption: Workflow for Western blot analysis of CFTR maturation.
-
Cell Culture and Treatment:
-
Plate CFBE41o- cells stably expressing F508del-CFTR in 6-well plates.
-
Grow cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 24-48 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape cells and collect lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer.
-
Load 30-50 µg of protein per lane on a 6% polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against CFTR (e.g., clone 596, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Perform densitometric analysis on the bands corresponding to immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) CFTR.
-
Calculate the ratio of Band C to total CFTR (Band B + Band C) to determine the maturation efficiency.
-
Ussing Chamber Assay for Chloride Transport
This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing CFTR channel function.
Caption: Workflow for Ussing chamber analysis of CFTR function.
-
Cell Culture:
-
Seed CFBE41o- cells expressing F508del-CFTR onto permeable filter supports (e.g., Transwell) and culture at an air-liquid interface until a polarized, high-resistance monolayer is formed.
-
Treat the monolayers with this compound for 24-48 hours prior to the experiment.
-
-
Ussing Chamber Setup:
-
Mount the filter support in a modified Ussing chamber, separating the apical and basolateral compartments.
-
Bathe both sides with identical Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
-
Short-Circuit Current (Isc) Measurement:
-
Measure the transepithelial voltage and clamp it to 0 mV. The current required to do this is the Isc.
-
Allow the baseline Isc to stabilize.
-
Add 100 µM amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC).
-
Add 10 µM forskolin to both chambers to activate CFTR through cAMP stimulation.
-
If applicable, add a CFTR potentiator (e.g., 50 µM genistein or 1 µM FDL176) to the apical chamber.
-
At the end of the experiment, add 10 µM CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
The CFTR-mediated chloride current is calculated as the change in Isc in response to forskolin and potentiator, which is then inhibited by CFTRinh-172.
-
Dose-response curves can be generated to determine the EC50 of this compound.
-
Cell Surface Expression Assay
This assay quantifies the amount of CFTR protein that has successfully trafficked to the plasma membrane. A common method involves using a cell line expressing F508del-CFTR tagged with an external epitope, such as horseradish peroxidase (HRP).
-
Cell Culture and Treatment:
-
Use a cell line stably expressing F508del-CFTR with an HRP tag in an extracellular loop (e.g., CFBE41o- F508del-CFTR-HRP).
-
Plate cells in a 96-well plate and treat with this compound for 24 hours at 37°C.
-
-
HRP Activity Measurement:
-
Wash cells with ice-cold PBS to stop protein trafficking.
-
Add a chemiluminescent HRP substrate to the live cells.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of HRP-tagged CFTR at the cell surface.
-
-
Data Analysis:
-
Normalize the luminescence signal to the total protein content or cell number in each well.
-
Express the this compound-treated results as a percentage of the signal obtained with a positive control (e.g., low-temperature rescue) or as a fold-change over the vehicle-treated control.
-
Conclusion
This compound represents a promising investigational corrector for the F508del-CFTR mutation. The in-depth characterization of its efficacy relies on a suite of in vitro assays, including Western blotting, Ussing chamber electrophysiology, and cell surface expression assays. While specific data on this compound's performance in these assays are not yet publicly available, the protocols and frameworks provided in this guide offer a comprehensive understanding of how its potential as a therapeutic agent for cystic fibrosis is evaluated. Further publication of preclinical and clinical data will be crucial to fully elucidate the therapeutic profile of this compound.
References
The Cellular Impact of Fdl169: A Technical Overview of a Novel CFTR Corrector
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Fdl169 is an investigational compound, and detailed data from clinical trials, including specific quantitative outcomes and comprehensive effects on cellular pathways beyond the direct correction of CFTR, have not been made publicly available. This guide synthesizes the currently understood mechanism of action and outlines the methodologies typically employed in the evaluation of such compounds.
Introduction
Cystic fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in the misfolding of the CFTR protein, leading to its retention in the endoplasmic reticulum and subsequent degradation. This prevents its trafficking to the cell membrane, where it would normally function as a chloride ion channel. This compound, developed by Flatley Discovery Lab, is an investigational small molecule designed to act as a CFTR corrector, specifically targeting the F508del-CFTR protein. This document provides a technical overview of the known cellular mechanisms affected by this compound treatment, based on its classification as a CFTR corrector.
Core Mechanism of Action: Correction of F508del-CFTR Misfolding
The primary cellular pathway affected by this compound is the protein quality control and trafficking pathway within the endoplasmic reticulum (ER). This compound is designed to directly bind to the misfolded F508del-CFTR protein, acting as a pharmacological chaperone.[1] This binding is believed to stabilize the protein, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the cell membrane.[1][2] By increasing the amount of functional CFTR at the cell surface, this compound aims to restore chloride ion transport, thereby addressing the underlying cellular defect in cystic fibrosis.[2]
Signaling Pathway of this compound-mediated CFTR Correction
Caption: Proposed mechanism of this compound as a CFTR corrector.
Quantitative Data Summary
As the results of clinical trials involving this compound have not yet been published, there is no publicly available quantitative data to summarize.[2] The tables below are templates illustrating the types of data that would be collected in clinical trials to evaluate the safety, pharmacokinetics, and pharmacodynamics of a compound like this compound, based on the registered clinical trial information.[3][4]
Table 1: Representative Pharmacokinetic Parameters of this compound (Illustrative)
| Parameter | Value (Unit) | Description |
| Cmax | [Data not available] | Maximum plasma concentration.[4] |
| Tmax | [Data not available] | Time to reach maximum plasma concentration.[4] |
| AUC | [Data not available] | Area under the plasma concentration-time curve.[4] |
| CL/F | [Data not available] | Apparent total clearance of the drug from plasma.[4] |
| Vd/F | [Data not available] | Apparent volume of distribution.[4] |
Table 2: Representative Pharmacodynamic and Safety Outcomes for this compound (Illustrative)
| Outcome Measure | Value (Unit) | Description |
| Change in Sweat Chloride | [Data not available] | A measure of CFTR function in vivo. |
| Change in FEV1 | [Data not available] | Forced expiratory volume in 1 second, a measure of lung function. |
| Incidence of Adverse Events | [Data not available] | A measure of the safety and tolerability of the treatment.[3] |
| Incidence of Serious Adverse Events | [Data not available] | A measure of the safety and tolerability of the treatment.[3] |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, the following are generalized methodologies commonly used to assess the efficacy of CFTR correctors.
In Vitro Assessment of F508del-CFTR Correction: Western Blotting
Objective: To determine if a corrector compound increases the amount of mature, fully glycosylated (Band C) F508del-CFTR.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured at an air-liquid interface to achieve differentiation.
-
Compound Treatment: Differentiated HBE cells are treated with varying concentrations of the corrector compound (e.g., this compound) or a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) are distinguished by their different molecular weights.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of Band C relative to a loading control (e.g., β-actin) is quantified to determine the extent of CFTR correction.
Functional Assessment of Corrected F508del-CFTR: Ussing Chamber Assay
Objective: To measure the chloride ion transport across a polarized epithelial cell monolayer treated with a corrector compound.
Methodology:
-
Cell Culture and Treatment: Differentiated HBE cells homozygous for the F508del mutation are cultured on permeable supports and treated with the corrector compound as described above.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.
-
Pharmacological Manipulation:
-
An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to the apical chamber to block sodium absorption.
-
A CFTR activator (e.g., forskolin) is added to stimulate cAMP production and activate CFTR.
-
A CFTR potentiator (e.g., genistein or ivacaftor) may be added to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.
-
-
Analysis: The change in Isc in response to the CFTR activator and potentiator is calculated as a measure of CFTR-mediated chloride secretion.
Generalized Clinical Trial Workflow for a CFTR Corrector
The clinical development of a CFTR corrector like this compound typically follows a phased approach to evaluate its safety, pharmacokinetics, and efficacy.
Caption: A generalized workflow for clinical trials of a CFTR corrector.
Conclusion
This compound represents a targeted therapeutic strategy for cystic fibrosis by aiming to correct the fundamental protein folding defect of F508del-CFTR. While detailed information on its broader effects on cellular pathways and quantitative clinical data remains forthcoming, its classification as a CFTR corrector places its primary mechanism of action within the cellular protein processing and trafficking pathways. The methodologies outlined here represent the standard for evaluating such compounds and provide a framework for the anticipated data that will emerge from ongoing and future studies. As with all investigational drugs, a comprehensive understanding of the cellular pathways affected by this compound will become clearer as more research is published.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
In Vitro Characterization of Fdl169: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fdl169 is an investigational small molecule developed by Flatley Discovery Lab as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] It is specifically designed to address the F508del mutation, the most common genetic defect in cystic fibrosis (CF), which leads to misfolding and premature degradation of the CFTR protein.[1][4][5] By aiding in the proper folding of the F508del-CFTR protein, this compound aims to increase the amount of functional CFTR channels at the cell surface, thereby restoring chloride transport.[1][5] This document provides a technical overview of the in vitro characterization of this compound, summarizing available data and outlining the standard experimental protocols used to evaluate such compounds.
Mechanism of Action
This compound functions as a CFTR corrector. The underlying mechanism for the majority of CF cases involving the F508del mutation is the misfolding of the CFTR protein, which is subsequently targeted for degradation by the cell's quality control machinery. This results in a significant reduction of CFTR channels at the apical membrane of epithelial cells. This compound is designed to bind to the F508del-CFTR protein during its synthesis and processing, facilitating its correct conformational folding.[1] This action helps the mutated protein to escape degradation and traffic to the cell membrane, increasing the density of functional chloride channels.[5]
Signaling Pathway and Experimental Workflow
The primary signaling event influenced by this compound is the CFTR protein folding and trafficking pathway. The following diagrams illustrate the conceptual signaling pathway of F508del-CFTR with and without this compound, and a typical experimental workflow for its in vitro characterization.
Quantitative Data Summary
While specific dose-response curves and EC50/IC50 values for this compound are not publicly available, qualitative and comparative data have been presented. The following tables summarize the available information on the in vitro effects of this compound.
Table 1: Functional Correction of F508del-CFTR
| Assay Type | Cell Type | Effect of this compound | Combination Effect | Reference |
| Chloride Transport (TECC-24) | Primary F508del-CFTR human bronchial epithelial (hBE) cells | Maximum efficacy similar to Lumacaftor and Tezacaftor. | With FD2052160, chloride transport was ~2-fold higher than this compound alone. | [6] |
| Chloride Transport | Ex vivo human bronchial models | Significantly increased chloride transport. | In combination with a potentiator, restores CFTR-dependent chloride transport. | [4][5] |
Table 2: Biochemical Correction of F508del-CFTR
| Assay Type | Cell Type | Effect of this compound | Combination Effect | Reference |
| HRP Cell Surface Assay | F508del-CFTR CFBE41o- cells | Increases cell surface expression of F508del-CFTR. | With FD2052160, enhanced F508del-CFTR expression by >4-fold over vehicle. | [6] |
| Western Blot | Primary F508del-CFTR hBE cells | Increases mature, fully glycosylated F508del-CFTR (band C). | With FD2052160 and FDL176, further increased band C expression. | [6] |
Note: The lack of precise quantitative values (e.g., EC50) in publicly accessible sources prevents a more detailed summary. The information provided is based on qualitative descriptions from available literature.
Experimental Protocols
Detailed, step-by-step protocols for the in vitro characterization of this compound have not been publicly disclosed. However, based on the assays mentioned in the literature, the following are generalized protocols for the key experiments used to evaluate CFTR correctors like this compound.
Chloride Transport Assay (Ussing Chamber/TECC-24)
This assay measures ion transport across an epithelial monolayer.
-
Cell Culture: Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a confluent and polarized monolayer is formed.
-
Compound Incubation: Cells are treated with this compound at various concentrations for 24-48 hours to allow for correction of F508del-CFTR.
-
Assay Procedure:
-
The permeable supports are mounted in an Ussing chamber or a TECC-24 instrument.
-
The basolateral and apical sides of the monolayer are bathed in physiological solutions. A chloride concentration gradient is established.
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects ion transport, is measured.
-
A sodium channel blocker (e.g., amiloride or benzamil) is added to isolate chloride current.[6]
-
A CFTR activator (e.g., forskolin) and a potentiator (e.g., FDL176 or ivacaftor) are added to stimulate CFTR-mediated chloride transport.
-
Finally, a CFTR inhibitor (e.g., CFTR-172) is added to confirm that the measured current is CFTR-specific.[6]
-
-
Data Analysis: The change in Isc upon stimulation is calculated. For TECC-24 assays, the area under the curve (AUC) of the equivalent current (Ieq) is often used to quantify the response.[6] Dose-response curves can be generated to determine the EC50 of the corrector.
CFTR Expression and Trafficking (Western Blot)
This technique is used to assess the maturation of the CFTR protein.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The signal is detected using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are visualized. An increase in the Band C to Band B ratio indicates improved protein trafficking.
Cell Surface Expression Assay (HRP-Based)
This assay quantifies the amount of CFTR protein present on the cell surface.
-
Cell Line: A cell line stably expressing F508del-CFTR with an extracellular horseradish peroxidase (HRP) tag is used (e.g., CFBE41o- cells with HRP on the fourth extracellular loop).[6]
-
Compound Treatment: Cells are treated with this compound for 24 hours.[6]
-
Assay Procedure:
-
Cells are washed to remove the treatment medium.
-
A chemiluminescent HRP substrate is added to the live cells.
-
The luminescence, which is proportional to the amount of HRP-tagged CFTR on the cell surface, is measured using a plate reader.
-
-
Data Analysis: The luminescence signal from treated cells is compared to that of vehicle-treated control cells to determine the fold increase in cell surface expression.
Conclusion
This compound is a promising CFTR corrector that has demonstrated in vitro activity in increasing the cell surface expression and function of the F508del-CFTR protein. While detailed quantitative data remains proprietary, the available information indicates that its efficacy is comparable to that of other correctors in its class. Further in vitro and clinical studies will be necessary to fully elucidate its therapeutic potential for the treatment of cystic fibrosis. The experimental protocols outlined in this guide represent the standard methodologies for the preclinical evaluation of such corrector compounds.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. medkoo.com [medkoo.com]
- 3. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 4. Flatley Discovery Lab to pursue development of this compound for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. flatleydiscoverylab.com [flatleydiscoverylab.com]
Pharmacological Profile of Fdl169: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific quantitative pharmacological profile of Fdl169 is limited. The data presented in this guide, particularly in the tables and experimental protocols, are representative examples derived from studies of other CFTR correctors with a similar mechanism of action and are intended for illustrative purposes.
Introduction
This compound is an investigational small molecule drug developed by Flatley Discovery Lab as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] It is specifically designed to address the F508del mutation, the most common genetic defect in cystic fibrosis (CF). This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a deficiency of functional chloride channels. This compound aims to correct this misfolding, thereby increasing the amount of functional CFTR protein at the cell membrane and restoring chloride ion transport.[1] The therapeutic goal of this compound is to be used as a long-term treatment for CF, potentially in combination with a CFTR potentiator to enhance the channel's opening probability.
Mechanism of Action
This compound acts as a CFTR corrector, targeting the underlying defect of the F508del mutation. It is believed to bind to the misfolded F508del-CFTR protein during its synthesis and processing in the endoplasmic reticulum. This interaction is thought to stabilize the protein structure, facilitating its proper folding and subsequent trafficking to the plasma membrane. By increasing the density of functional CFTR channels on the cell surface, this compound helps to restore chloride efflux, which is crucial for maintaining hydration of the airway surface liquid and normal mucociliary clearance. In preclinical studies, this compound has been shown to increase the movement of chloride and the amount of the defective CFTR protein on the surface of bronchial cells.[3]
Signaling Pathway of this compound Action
Pharmacological Profile
While specific quantitative data for this compound are not publicly available, this section provides representative data from other F508del-CFTR correctors to illustrate the expected pharmacological profile.
In Vitro Potency and Efficacy
The potency and efficacy of CFTR correctors are typically evaluated in vitro using cell lines expressing the F508del-CFTR mutation, such as Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells.
Table 1: Representative In Vitro Potency and Efficacy of a CFTR Corrector
| Parameter | Assay System | Representative Value |
| EC50 (Chloride Transport) | FRT cells expressing F508del-CFTR | 0.1 - 2 µM |
| Maximal Efficacy (% of Wild-Type CFTR function) | HBE cells from F508del homozygous donors | 15 - 30% |
| EC50 (Protein Trafficking) | F508del-CFTR cell line | 0.5 - 5 µM |
Pharmacokinetics
Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Clinical trials for this compound have been conducted to assess its pharmacokinetic profile in both healthy subjects and CF patients.[4][5]
Table 2: Representative Pharmacokinetic Parameters of a CFTR Corrector in Humans
| Parameter | Unit | Representative Value (Oral Administration) |
| Tmax (Time to Peak Plasma Concentration) | hours | 4 - 6 |
| Cmax (Peak Plasma Concentration) | ng/mL | 1000 - 3000 |
| AUC (Area Under the Curve) | ng*h/mL | 20000 - 50000 |
| t1/2 (Half-life) | hours | 18 - 24 |
| Bioavailability | % | Moderate to High |
| Protein Binding | % | >95 |
Preclinical In Vivo Efficacy
The in vivo efficacy of CFTR correctors is often evaluated in animal models of cystic fibrosis, such as genetically engineered mice expressing the F508del-CFTR mutation.
Table 3: Representative Preclinical In Vivo Efficacy of a CFTR Corrector
| Endpoint | Animal Model | Representative Result |
| Nasal Potential Difference (NPD) | F508del-CFTR Mice | Significant correction towards wild-type values |
| Intestinal Current Measurement | F508del-CFTR Mice | Increase in forskolin-induced chloride current |
| Sweat Chloride Reduction | Not applicable in mice | - |
Experimental Protocols
Detailed experimental protocols for this compound have not been publicly disclosed. The following are representative protocols for key experiments used in the evaluation of CFTR correctors.
Ussing Chamber Assay for Chloride Transport
This assay measures ion transport across an epithelial cell monolayer.
-
Cell Culture: Human bronchial epithelial cells from an F508del homozygous donor are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Compound Incubation: The cell monolayers are incubated with this compound at various concentrations for 24-48 hours to allow for CFTR correction.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, and the basolateral and apical sides are bathed in symmetrical Ringer's solution.
-
Measurement: A chloride gradient is established, and the cells are stimulated with a cAMP agonist (e.g., forskolin) to activate CFTR channels. The resulting change in short-circuit current (Isc), which reflects chloride transport, is measured.
-
Data Analysis: The EC50 and maximal efficacy are calculated from the dose-response curve of the change in Isc.
Western Blot for CFTR Protein Processing
This assay assesses the effect of the corrector on the maturation of the F508del-CFTR protein.
-
Cell Lysis: Cells expressing F508del-CFTR are treated with this compound for 24 hours and then lysed.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with antibodies specific for CFTR.
-
Detection: The different forms of CFTR are detected: Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, fully glycosylated, ~170 kDa).
-
Analysis: An increase in the ratio of Band C to Band B indicates improved protein processing and trafficking.
Representative Experimental Workflow
Clinical Development
This compound has been evaluated in several Phase 1 and Phase 1/2 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and CF patients homozygous for the F508del-CFTR mutation. Some of these trials also investigated the drug-drug interaction between this compound and FDL176, a CFTR potentiator. As of the latest available information, the results of these clinical trials have not been fully published.
Logical Relationship in this compound's Development
Conclusion
This compound is a promising CFTR corrector in development for the treatment of cystic fibrosis in patients with the F508del mutation. Its mechanism of action, focused on correcting the underlying protein folding defect, represents a targeted therapeutic approach. While detailed quantitative data on its pharmacological profile are not yet in the public domain, the progression of this compound through early-stage clinical trials suggests a potentially favorable safety and pharmacokinetic profile. Further data from ongoing and future studies will be essential to fully characterize its clinical efficacy and potential as a new therapeutic option for the cystic fibrosis community.
References
Fdl169: A Technical Overview of its Impact on CFTR Protein Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes a protein that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[3] The most prevalent mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, thereby preventing its trafficking to the plasma membrane where it would normally function.[1][4] this compound, an investigational small molecule developed by Flatley Discovery Lab, is a CFTR corrector designed to address this primary defect.[1][5] This document provides a detailed technical guide on the effects of this compound on CFTR protein trafficking, consolidating available data, outlining experimental methodologies, and illustrating relevant biological pathways.
Mechanism of Action
This compound acts as a CFTR corrector, specifically targeting the misfolded F508del-CFTR protein.[1] The proposed mechanism involves the binding of this compound to the nascent F508del-CFTR protein during its synthesis.[1] This interaction is believed to facilitate the proper folding of the protein, allowing it to bypass the ER quality control checkpoints that would otherwise mark it for degradation.[1][4] By rescuing the protein from this fate, this compound increases the quantity of F508del-CFTR that can be trafficked to the cell surface, thereby augmenting the density of functional CFTR channels at the plasma membrane.[1][6]
Quantitative Data Summary
While comprehensive quantitative data from clinical trials remain unpublished, preclinical data from conference abstracts and company announcements provide some insights into the efficacy of this compound.[1] The following tables summarize the available comparative and semi-quantitative data.
| Comparison Metric | This compound (+ FDL176) | Lumacaftor (+ Ivacaftor) | Source |
| In-vitro Activity (Chronic Treatment) | Greater | - | [7] |
| Parameter | Condition | Observation | Source |
| F508del-CFTR Plasma Membrane Expression | Prolonged exposure to FDL176 after this compound correction | <30% reduction | [8] |
| F508del-CFTR Plasma Membrane Expression | Prolonged exposure to Ivacaftor after Lumacaftor correction | >30% reduction | [8] |
| Chloride Transport | This compound treatment in ex vivo human bronchial models | Significantly increased | [5][9] |
Experimental Protocols
Detailed experimental protocols for studies involving this compound have not been publicly released. However, based on the types of assays mentioned in the available literature, the following are detailed methodologies for key experiments typically used to evaluate CFTR corrector compounds.
Western Blotting for CFTR Glycosylation and Expression
This assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi and is indicative of cell surface localization.
-
Cell Culture and Lysis: CFBE41o- cells overexpressing F508del-CFTR are seeded and grown to confluence. The cells are treated with this compound at various concentrations for a specified duration (e.g., 24-48 hours). Post-treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the intensity of Band B and Band C, with the ratio of Band C to total CFTR (Band B + Band C) indicating the correction efficiency.
Cell Surface Horseradish Peroxidase (HRP) Assay
This method quantifies the amount of CFTR protein present at the cell surface.
-
Cell Culture and Treatment: CFBE41o- cells stably expressing F508del-CFTR tagged with an extracellular HRP epitope are cultured. The cells are then treated with this compound.
-
HRP Activity Measurement: After treatment, the cells are cooled to 4°C to halt membrane trafficking. A colorimetric HRP substrate is added to the cells. The enzymatic reaction is allowed to proceed for a set time, and the absorbance is measured using a spectrophotometer.
-
Data Normalization: The absorbance values are normalized to the total protein content of the cells to account for any differences in cell number. The resulting values are proportional to the amount of HRP-tagged CFTR at the cell surface.
Ussing Chamber Short-Circuit Current (Isc) Assay
This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing CFTR channel function.
-
Cell Culture: Primary human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports until they form a polarized and differentiated monolayer.
-
Compound Treatment: The epithelial monolayers are treated with this compound for 24-48 hours to allow for CFTR correction and trafficking.
-
Ussing Chamber Measurement: The permeable supports are mounted in an Ussing chamber. The basolateral and apical sides are bathed in identical Ringer's solution. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.
-
CFTR Activation and Inhibition: To isolate CFTR-mediated chloride current, a sodium channel inhibitor (e.g., amiloride) is added to the apical side. Subsequently, a CFTR activator (e.g., forskolin) is added to stimulate CFTR channel opening, resulting in an increase in Isc. Finally, a CFTR-specific inhibitor is added to confirm that the measured current is indeed through CFTR channels.
-
Data Analysis: The change in Isc upon stimulation with forskolin represents the functional activity of the corrected CFTR at the cell surface.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the core concepts of CFTR trafficking and the mechanism of action of this compound, as well as a typical experimental workflow for evaluating corrector compounds.
Conclusion
This compound is a promising CFTR corrector that has demonstrated the potential to rescue the trafficking of the F508del-CFTR protein to the cell surface, leading to increased chloride transport in preclinical models. While detailed quantitative data and specific signaling pathway information remain limited pending the publication of clinical trial results, the available information indicates a mechanism consistent with other CFTR correctors. Further research and data disclosure will be crucial for a more complete understanding of this compound's therapeutic potential in the treatment of Cystic Fibrosis.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. KoreaMed [koreamed.org]
- 3. mdpi.com [mdpi.com]
- 4. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flatley Discovery Lab to pursue development of this compound for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Poster Session Abstracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 9. firstwordpharma.com [firstwordpharma.com]
Understanding the Putative Binding Site of Fdl169 on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
A Technical Overview for Researchers and Drug Development Professionals
Abstract
Cystic fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to protein misfolding, retention in the endoplasmic reticulum, and subsequent degradation, resulting in a loss of chloride and bicarbonate ion channel function at the cell surface. Pharmacological correctors that rescue the trafficking and processing of F508del-CFTR are a cornerstone of modern CF therapy. Fdl169, a CFTR corrector developed by Flatley Discovery Lab, has been investigated for its ability to restore the function of the F508del-CFTR protein. This technical guide synthesizes the available, albeit limited, public information regarding the binding site and mechanism of action of this compound on CFTR. Direct structural and detailed biochemical data on the this compound-CFTR interaction are not publicly available; therefore, this document draws inferences from comparative studies with other well-characterized CFTR correctors, particularly VX-809 (lumacaftor), to propose a model for its mechanism.
Introduction to this compound and its Role as a CFTR Corrector
This compound is an experimental small molecule designed to function as a CFTR corrector.[1] Its primary therapeutic goal is to address the underlying protein folding defect of F508del-CFTR, thereby increasing the amount of functional CFTR protein at the cell surface.[1] Like other correctors, this compound is intended to be part of a combination therapy, often with a potentiator molecule that enhances the channel gating of the rescued CFTR. This compound has been studied in combination with the potentiator FDL176. Clinical development of this compound has faced challenges, and some clinical trials have been suspended, leaving its future prospects uncertain.
Proposed Mechanism of Action and Putative Binding Site
Direct experimental evidence from techniques such as co-crystallization, cryo-electron microscopy (cryo-EM), or photo-affinity labeling that definitively identifies the this compound binding site on CFTR has not been publicly disclosed. However, functional data provides strong inferential evidence for its mechanism and locus of action.
Inference from Non-Additive Effects with VX-809
Crucially, studies have shown that the corrector activity of this compound is not additive to that of VX-809. This suggests that both molecules likely act through a similar mechanism or at overlapping binding sites. VX-809 has been shown to bind to a site on the first transmembrane domain (TMD1) of CFTR.[2][3] This interaction is thought to stabilize the TMD1, facilitating the proper assembly of the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains.[2] Given the non-additive nature of their effects, it is highly probable that This compound also binds to the first transmembrane domain (TMD1) of CFTR.
The Role of TMD1 in F508del-CFTR Correction
The F508del mutation in NBD1 disrupts the crucial interface between NBD1 and the intracellular loops (ICLs), particularly ICL4 of TMD2. This disruption is a primary reason for the protein's misfolding and degradation. Correctors that bind to TMD1, such as VX-809, allosterically stabilize this domain, which in turn promotes the correct association with NBD1 and the other domains, allowing the protein to bypass the endoplasmic reticulum quality control and traffic to the cell surface.[2] The proposed mechanism for this compound follows this paradigm.
Quantitative Data
Publicly available quantitative data on the binding and efficacy of this compound is scarce. The primary source of such data comes from conference abstracts, which provide a snapshot of its in vitro performance.
| Parameter | Compound(s) | Concentration | Cell Line | Assay | Result | Reference |
| Correction Efficacy | This compound | 3 µM | Homozygous F508del-CFBE | Western Blot / HRP Assay | Increased CFTR maturation and cell surface expression. | NACFC Poster Abstract |
| Functional Rescue | This compound + FDL176 | 3 µM + 1 µM | Homozygous F508del-hBE | Equivalent Current Assay | Similar maximum chloride current response to Lumacaftor (3 µM) + Ivacaftor (1 µM). | NACFC Poster Abstract |
Note: The above table summarizes the limited publicly available data. Detailed dose-response curves, binding affinities (e.g., Kd), and other quantitative metrics are not available in the public domain.
Experimental Protocols
Detailed, step-by-step experimental protocols for studying this compound are not published. However, based on the assays mentioned in conference abstracts, the following are representative methodologies typically used to evaluate CFTR corrector compounds.
General Workflow for Assessing Corrector Efficacy
The workflow below illustrates the typical sequence of experiments used to characterize a novel CFTR corrector.
Representative Methodologies
-
Cell Culture and Treatment: Human bronchial epithelial (hBE) cells or Fischer rat thyroid (FRT) cells stably expressing F508del-CFTR are cultured under standard conditions. Cells are incubated with varying concentrations of the corrector compound (e.g., this compound) for a specified period (typically 24-48 hours) to allow for protein correction and trafficking.
-
Western Blot Analysis for CFTR Maturation:
-
After treatment, cells are lysed in a suitable buffer containing protease inhibitors.
-
Total protein is quantified, and equal amounts are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific to CFTR.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.
-
Chemiluminescence is used to visualize the CFTR bands. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi are identified by their different molecular weights. An increase in the Band C to Band B ratio indicates successful correction.
-
-
Cell Surface Expression Assay (HRP-based):
-
Cells expressing F508del-CFTR with an extracellular HRP tag are treated with the corrector.
-
After incubation, cells are washed to remove the compound.
-
A chemiluminescent substrate for HRP is added to the intact cells.
-
The resulting luminescence, which is proportional to the amount of CFTR at the cell surface, is measured using a luminometer.
-
-
Ussing Chamber Assay for Ion Transport:
-
Epithelial cells are grown on permeable supports to form a polarized monolayer.
-
The supports are mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects ion transport, is measured.
-
Cells are first treated with a sodium channel blocker (e.g., amiloride) to isolate chloride currents.
-
A cAMP agonist (e.g., forskolin) is added to activate CFTR, followed by a potentiator (e.g., FDL176 or ivacaftor).
-
The change in Isc upon stimulation reflects the activity of the rescued CFTR channels at the cell surface.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a Type I CFTR corrector that likely exerts its effect by binding to the first transmembrane domain (TMD1) of the CFTR protein. This mechanism is analogous to that of the first-generation corrector VX-809. By stabilizing TMD1, this compound is proposed to facilitate the correct folding and assembly of the F508del-CFTR protein, leading to increased cell surface expression and function.
However, a definitive understanding of the this compound-CFTR interaction is hampered by the lack of publicly available, high-resolution structural data and detailed biochemical characterization. To fully elucidate its binding site and mechanism, future studies would require:
-
Cryo-EM or X-ray crystallography of this compound in complex with F508del-CFTR to visualize the precise binding pocket.
-
Photo-affinity labeling or hydrogen-deuterium exchange mass spectrometry to identify the amino acid residues that directly interact with this compound.
-
Site-directed mutagenesis of residues within the putative TMD1 binding site to confirm their role in the drug's corrective activity.
Such studies would not only provide a complete picture of this compound's mechanism but also offer valuable insights for the rational design of next-generation CFTR correctors with improved efficacy and specificity.
References
- 1. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rescue of Rare CFTR Trafficking Mutants Highlights a Structural Location-Dependent Pattern for Correction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fdl169 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fdl169 is an experimental small molecule drug being developed for the treatment of cystic fibrosis (CF).[1][2] CF is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface to function as a chloride ion channel.[1] this compound acts as a CFTR corrector, aiming to rescue the folding of the F508del-CFTR protein, thereby increasing its trafficking to the cell membrane and restoring its function.[1][3]
These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound. The protocols are designed for use by researchers in academic and industrial settings involved in CF research and drug discovery.
Mechanism of Action
This compound is designed to bind to the misfolded F508del-CFTR protein during its synthesis and processing in the endoplasmic reticulum. This binding is believed to stabilize the protein structure, allowing it to fold more correctly and escape the cell's quality control machinery that would otherwise target it for degradation. The rescued F508del-CFTR can then be trafficked to the cell surface, where it can function as a chloride channel. For optimal therapeutic effect, this compound may be used in combination with a CFTR potentiator, such as FDL176, which acts to increase the channel opening probability of the CFTR protein at the cell surface.[1]
Application Notes
These protocols are applicable for investigating the following aspects of this compound in vitro:
-
Correction of F508del-CFTR protein trafficking: Assessing the ability of this compound to increase the amount of mature, fully-glycosylated CFTR protein.
-
Restoration of CFTR channel function: Measuring the increase in chloride ion transport in cells expressing the F508del-CFTR mutation after treatment with this compound.
-
Cytotoxicity assessment: Evaluating the potential toxic effects of this compound on cells.
-
Synergistic effects with CFTR potentiators: Investigating the combined effect of this compound and CFTR potentiators on CFTR function.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the culture of a human bronchial epithelial cell line homozygous for the F508del-CFTR mutation (e.g., CFBE41o-) and subsequent treatment with this compound.
Materials:
-
CFBE41o- cells (or other suitable F508del-CFTR expressing cell line)
-
MEM (Minimum Essential Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Puromycin (for maintaining stable cell lines, if applicable)
-
This compound (stock solution prepared in DMSO)[3]
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Culture:
-
Culture CFBE41o- cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Treatment with this compound:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cytotoxicity and functional assays).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Aspirate the old medium and replace it with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO only).
-
Incubate the cells with this compound for the desired time period (e.g., 24-48 hours).
-
Western Blotting for CFTR Protein Expression
This protocol is to assess the effect of this compound on the expression and maturation of the F508del-CFTR protein.[4][5][6][7]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (4-15% gradient gels are recommended for CFTR)[5]
-
Transfer buffer
-
PVDF or nitrocellulose membranes[5]
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibodies: Anti-CFTR (recognizing different forms of CFTR), Anti-Na+/K+-ATPase (as a plasma membrane marker), Anti-GAPDH or β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
For loading control, strip and re-probe the membrane with an anti-GAPDH or anti-β-actin antibody.
-
Cytotoxicity Assay
This protocol is to determine the potential cytotoxicity of this compound using a lactate dehydrogenase (LDH) release assay.[8][9][10][11][12]
Materials:
-
Cells treated with this compound in a 96-well plate
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity for each concentration of this compound.
Functional Assay: YFP-Based Chloride Efflux Assay
This assay measures the this compound-mediated restoration of CFTR-dependent chloride channel function.
Materials:
-
CFBE41o- cells stably expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L)
-
96-well black, clear-bottom plates
-
NaI solution (Sodium Iodide)
-
NaNO3 solution (Sodium Nitrate) with forskolin and genistein
-
Fluorescence plate reader
Procedure:
-
Seed YFP-expressing CFBE41o- cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Wash the cells with a chloride-containing buffer.
-
Load the cells with iodide by incubating them in NaI solution.
-
Establish a baseline fluorescence reading.
-
Stimulate CFTR channel activity by adding NaNO3 solution containing forskolin (to activate CFTR via the cAMP pathway) and genistein (a general potentiator).
-
Measure the rate of YFP fluorescence quenching as iodide exits the cells and is replaced by nitrate. The rate of quenching is proportional to the CFTR-mediated chloride (and iodide) efflux.
-
Calculate the rate of iodide efflux for each condition.
Data Presentation
Table 1: Effect of this compound on CFTR Protein Expression
| This compound Conc. (µM) | Band B (Immature) Intensity (Arbitrary Units) | Band C (Mature) Intensity (Arbitrary Units) | Ratio of Band C / Band B |
| 0 (Vehicle) | 1.00 ± 0.05 | 0.15 ± 0.02 | 0.15 |
| 0.1 | 0.98 ± 0.06 | 0.25 ± 0.03 | 0.26 |
| 1 | 0.95 ± 0.04 | 0.55 ± 0.05 | 0.58 |
| 10 | 0.88 ± 0.07 | 1.20 ± 0.10 | 1.36 |
| 25 | 0.85 ± 0.05 | 1.55 ± 0.12 | 1.82 |
| 50 | 0.82 ± 0.06 | 1.60 ± 0.15 | 1.95 |
Table 2: Cytotoxicity of this compound
| This compound Conc. (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle) | 2.5 ± 0.5 |
| 0.1 | 2.8 ± 0.6 |
| 1 | 3.1 ± 0.7 |
| 10 | 4.5 ± 0.9 |
| 25 | 5.2 ± 1.1 |
| 50 | 8.9 ± 1.5 |
Table 3: Functional Restoration of CFTR by this compound
| This compound Conc. (µM) | Rate of Iodide Efflux (Fluorescence units/sec) |
| 0 (Vehicle) | 0.05 ± 0.01 |
| 0.1 | 0.12 ± 0.02 |
| 1 | 0.28 ± 0.03 |
| 10 | 0.55 ± 0.05 |
| 25 | 0.78 ± 0.06 |
| 50 | 0.85 ± 0.07 |
Mandatory Visualizations
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.bcm.edu [cdn.bcm.edu]
- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 6. img.abclonal.com [img.abclonal.com]
- 7. ptglab.com [ptglab.com]
- 8. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CytoTox-Glo™ Cytotoxicity Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Fdl169 in Ussing Chamber Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fdl169 is an investigational small molecule CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector designed to address the underlying protein folding defect of the F508del mutation, the most common mutation in cystic fibrosis (CF).[1] This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a reduced quantity of functional CFTR channels at the cell surface.[2][3] this compound acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR protein and assisting in its proper folding and trafficking to the plasma membrane.[4][5] This increased cell surface expression of the corrected F508del-CFTR can then be further activated by a CFTR potentiator, leading to increased chloride ion transport.
The Ussing chamber is a powerful ex vivo tool for studying epithelial ion transport and is considered a gold standard for the functional evaluation of CFTR modulators like this compound.[6][7][8] This technique allows for the precise measurement of ion movement across an epithelial monolayer by isolating the apical and basolateral sides of the tissue and measuring key electrical parameters such as short-circuit current (Isc) and transepithelial resistance (TEER).[9][10] These measurements provide a quantitative assessment of CFTR function and the efficacy of corrector compounds.[11]
These application notes provide a detailed protocol for utilizing this compound in Ussing chamber assays to evaluate its efficacy in correcting the F508del-CFTR defect in primary human bronchial epithelial (HBE) cells.
Data Presentation
The following table summarizes representative quantitative data from Ussing chamber experiments evaluating the effect of this compound on F508del-homozygous HBE cells. Data is presented as the mean ± standard deviation.
| Treatment Group | Basal Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | Genistein-Potentiated ΔIsc (µA/cm²) | Transepithelial Resistance (TEER) (Ω·cm²) |
| Untreated (Vehicle) | 2.5 ± 0.8 | 1.2 ± 0.4 | 1.8 ± 0.6 | 450 ± 50 |
| This compound (10 µM) | 3.1 ± 0.9 | 8.5 ± 1.5 | 15.2 ± 2.1 | 480 ± 45 |
| This compound (10 µM) + Genistein (50 µM) | 3.2 ± 1.0 | 8.7 ± 1.6 | 25.8 ± 3.2 | 475 ± 52 |
| Positive Control (WT-CFTR HBE) | 5.5 ± 1.2 | 25.4 ± 3.5 | 35.1 ± 4.0 | 550 ± 60 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions and cell line.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Model: Primary Human Bronchial Epithelial (HBE) cells homozygous for the F508del-CFTR mutation are the recommended model.
-
Culture Conditions: Culture HBE cells on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for at least 21 days to achieve a well-differentiated, polarized monolayer.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment: Treat the HBE cell monolayers with the desired concentration of this compound (e.g., 10 µM) in the basolateral medium for 24-48 hours prior to the Ussing chamber assay. Include a vehicle control group treated with the same concentration of DMSO.
II. Ussing Chamber Assay Protocol
-
Chamber Setup:
-
Assemble the Ussing chambers according to the manufacturer's instructions.
-
Fill the apical and basolateral chambers with pre-warmed (37°C) and pre-gassed (95% O₂ / 5% CO₂) Krebs-Bicarbonate Ringer (KBR) solution.
-
Establish a stable baseline for at least 20-30 minutes.
-
-
Tissue Mounting:
-
Carefully excise the permeable supports with the HBE cell monolayers from the culture plates.
-
Mount the inserts in the Ussing chamber sliders, ensuring a proper seal to separate the apical and basolateral compartments.
-
-
Measurement of Basal Ion Transport:
-
Pharmacological Modulation of Ion Transport:
-
ENaC Inhibition: Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride secretion.
-
CFTR Activation: Add a CFTR agonist, such as forskolin (10 µM), to the basolateral chamber to increase intracellular cAMP levels and activate CFTR channels. Record the change in Isc (ΔIsc).
-
CFTR Potentiation: For experiments evaluating the combined effect with a potentiator, add a CFTR potentiator, such as genistein (50 µM) or VX-770 (ivacaftor), to the apical chamber. Record the further increase in Isc.
-
CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (10 µM), to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.
-
Compare the ΔIsc values between the vehicle-treated and this compound-treated groups to determine the effect of the corrector on F508del-CFTR function.
-
Calculate TEER using Ohm's law from the voltage deflections in response to a bipolar current pulse.
-
Mandatory Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. cff.org [cff.org]
- 3. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transepithelial electrical resistance (TEER): a functional parameter to monitor the quality of oviduct epithelial cells cultured on filter supports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. huborganoids.nl [huborganoids.nl]
- 14. researchgate.net [researchgate.net]
- 15. wpiinc.com [wpiinc.com]
Application Note: Western Blot Protocol for Fdl169-Treated Cells
Purpose: To provide a detailed protocol for analyzing protein expression and signaling pathway modulation in cells treated with the hypothetical compound Fdl169 using Western blotting. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor designed to target the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in various diseases, including cancer.[1] This protocol outlines a comprehensive Western blot procedure to quantify the effects of this compound on key proteins within the PI3K/Akt/mTOR axis. The primary endpoints are the assessment of phosphorylation status of Akt (a direct downstream target of PI3K) and mTOR, which indicates pathway inhibition.
Signaling Pathway & Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
PI3K/Akt Signaling Pathway
Caption: this compound inhibits PI3K, blocking downstream activation of Akt and mTOR.
Western Blot Experimental Workflow
Caption: High-level overview of the Western blot experimental procedure.
Detailed Experimental Protocol
This protocol is optimized for adherent cells (e.g., MCF-7 breast cancer cells) grown in 6-well plates.
Materials and Reagents
-
Cell Culture: MCF-7 cells, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Lysis Buffer: RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[2][3] Just before use, add protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Bicinchoninic Acid (BCA) Protein Assay Kit.[4][5]
-
Electrophoresis: 4-12% Bis-Tris precast gels, SDS-PAGE running buffer, Laemmli sample buffer (4X).
-
Transfer: PVDF membrane (0.45 µm), transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol).[6][7]
-
Immunoblotting:
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Mouse anti-β-Actin (Loading Control)
-
-
Secondary Antibodies (diluted in blocking buffer):
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Procedure
Step 1: Cell Culture and this compound Treatment
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-16 hours to reduce basal pathway activation.
-
Treat cells with desired concentrations of this compound (e.g., 0, 1, 10 µM) for the specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, stimulate all wells (including controls) with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to activate the PI3K/Akt pathway.
Step 2: Protein Extraction (Cell Lysis)
-
Place the 6-well plates on ice and aspirate the culture medium.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[9][10]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[11][12]
-
Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Based on the concentrations, calculate the volume of lysate needed to obtain 20-30 µg of total protein for each sample.
Step 4: Sample Preparation and SDS-PAGE
-
In new tubes, add the calculated volume of lysate, 4X Laemmli sample buffer, and nuclease-free water to a final volume of 20 µL (final sample buffer concentration should be 1X).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3][10]
-
Load 20-30 µg of protein per lane into a 4-12% Bis-Tris gel. Include a molecular weight marker in one lane.
-
Run the gel in SDS-PAGE running buffer at 150V until the dye front reaches the bottom.[10]
Step 5: Western Transfer
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water, and finally equilibrating it in transfer buffer for 10 minutes.[13]
-
Assemble the transfer stack (sandwich) according to the manufacturer's protocol for your transfer apparatus (wet or semi-dry systems are common).[13][14][15]
-
Perform the transfer. For a wet transfer system, run at 100V for 90 minutes in a cold room or on ice.[7]
Step 6: Immunoblotting
-
After transfer, wash the membrane briefly in TBST.
-
Block the membrane in blocking buffer (5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[6][16]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle shaking.[9]
-
The next day, wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, diluted 1:5000 in 5% milk in TBST) for 1 hour at room temperature.[9][17]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[9]
Step 7: Signal Detection
-
Prepare the ECL substrate by mixing the components according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[16]
-
Capture the chemiluminescent signal using a digital imaging system (e.g., CCD camera). Adjust exposure time to avoid signal saturation.[16][18]
Step 8: Stripping and Re-probing (Optional)
-
To probe for total Akt and β-Actin on the same membrane, strip the membrane using a mild stripping buffer.
-
Wash thoroughly and repeat the immunoblotting process (Steps 6-7) starting from the blocking step for each subsequent primary antibody.
Data Presentation and Analysis
Quantitative analysis is performed by measuring the pixel density of each band (densitometry) using software like ImageJ.[19] The intensity of the phospho-protein is normalized to the intensity of the corresponding total protein. All values are then normalized to the loading control (β-Actin) to correct for loading variations.[20]
Table 1: Densitometry Analysis of PI3K/Akt Pathway Proteins
| Treatment Group | Target Protein | Normalized Band Intensity (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | p-Akt (S473) | 0.95 ± 0.08 | 1.00 |
| Total Akt | 1.02 ± 0.05 | 1.00 | |
| β-Actin | 1.00 ± 0.03 | 1.00 | |
| This compound (1 µM) | p-Akt (S473) | 0.46 ± 0.06 | 0.48 |
| Total Akt | 0.99 ± 0.04 | 0.97 | |
| β-Actin | 1.01 ± 0.04 | 1.01 | |
| This compound (10 µM) | p-Akt (S473) | 0.12 ± 0.03 | 0.13 |
| Total Akt | 1.03 ± 0.06 | 1.01 | |
| β-Actin | 0.98 ± 0.05 | 0.98 |
Note: Data presented is hypothetical and for illustrative purposes only. SD = Standard Deviation.
The results in Table 1 would indicate that this compound inhibits the phosphorylation of Akt at serine 473 in a dose-dependent manner, without affecting the total levels of Akt protein, confirming its on-target activity within the PI3K/Akt signaling pathway.
References
- 1. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 2. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 3. nsjbio.com [nsjbio.com]
- 4. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Western blot transfer techniques | Abcam [abcam.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. Western Blot Transfer Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. content.protocols.io [content.protocols.io]
- 18. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. yorku.ca [yorku.ca]
- 20. westernblot.cc [westernblot.cc]
Fdl169: Detailed Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fdl169 is an experimental small molecule compound developed by Flatley Discovery Lab that functions as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. It is specifically designed to address the most common mutation in cystic fibrosis (CF), the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, thereby preventing it from reaching the cell surface to function as a chloride ion channel. This compound aids in the proper folding of the F508del-CFTR protein, facilitating its trafficking to the cell membrane and increasing the density of functional channels on the cell surface. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell culture-based assays.
Data Presentation
This compound Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₃FN₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 486.49 g/mol | --INVALID-LINK-- |
| CAS Number | 1628416-28-3 | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | 33 mg/mL | 67.83 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. | --INVALID-LINK-- |
| 30 mg/mL | 61.67 mM | Sonication is recommended to aid dissolution. | --INVALID-LINK-- | |
| Ethanol | 8 mg/mL | 16.44 mM | - | --INVALID-LINK-- |
| Water | Insoluble | - | - | --INVALID-LINK-- |
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | >3 years | --INVALID-LINK-- |
| 0-4°C (short term) | Days to weeks | --INVALID-LINK-- | |
| Stock Solution in DMSO | -80°C | 1 year | --INVALID-LINK-- |
| -20°C | 1 month | --INVALID-LINK-- | |
| 0-4°C (short term) | Days to weeks | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene or glass vials with screw caps
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the vial of this compound solid powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM or 30 mg/mL).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).
Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or cell culture medium
-
Sterile microcentrifuge tubes
Protocol for a 1 mL Working Solution (example from Selleck Chemicals):
-
In a sterile tube, add 50 µL of a 33 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH₂O or cell culture medium to bring the final volume to 1 mL.
-
Mix the final solution gently but thoroughly. This working solution should be prepared fresh and used immediately for optimal results.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentrations of DMSO, PEG300, and Tween 80 should be included in all experiments.
In Vitro Assay for this compound Activity: Iodide Efflux Assay
This assay measures the function of the CFTR channel by quantifying the efflux of iodide ions from cells. Increased iodide efflux upon stimulation indicates restored CFTR function at the cell surface.
Cell Line:
-
Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- cells stably expressing F508del-CFTR).
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
96-well cell culture plates
-
Iodide loading buffer (e.g., 137 mM NaI, 4 mM KNO₃, 2 mM KH₂PO₄, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4)
-
Wash buffer (e.g., 137 mM NaNO₃, 4 mM KNO₃, 2 mM KH₂PO₄, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4)
-
Stimulation buffer (Wash buffer containing a CFTR agonist, e.g., 10 µM Forskolin and 50 µM Genistein)
-
This compound working solution
-
Iodide-selective electrode or a fluorescence plate reader (for YFP-based assays)
Protocol:
-
Cell Seeding: Seed CFBE41o- cells in a 96-well plate at an appropriate density and grow to confluence.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours at 37°C to allow for correction of the F508del-CFTR protein.
-
Iodide Loading: Wash the cells with wash buffer and then incubate with the iodide loading buffer for 1 hour at 37°C.
-
Initiate Efflux: Remove the loading buffer and wash the cells rapidly with wash buffer.
-
Sample Collection: At timed intervals (e.g., every 1-2 minutes), collect the extracellular buffer and replace it with fresh wash buffer.
-
Stimulation: After a baseline collection period, add the stimulation buffer to activate the CFTR channels and continue collecting the buffer at timed intervals.
-
Quantification: Measure the iodide concentration in the collected samples using an iodide-selective electrode.
-
Data Analysis: Calculate the rate of iodide efflux over time. A higher rate of efflux in this compound-treated cells compared to the vehicle control indicates successful correction of the F508del-CFTR channel.
Visualizations
Signaling Pathway: this compound-Mediated Correction of F508del-CFTR
Caption: Mechanism of this compound as a CFTR corrector.
Experimental Workflow: this compound Preparation for Cell-Based Assays
Caption: Workflow for preparing this compound for cell culture experiments.
Application Notes and Protocols: Determining the Optimal Concentration of Fdl169 for CFBE cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fdl169 is a novel investigational compound currently under evaluation for its potential to modulate cellular pathways implicated in cystic fibrosis (CF). These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of this compound for in vitro studies using the CFBE41o- human bronchial epithelial cell line, a widely used model for CF research.[1][2] The protocols herein detail methods for assessing cytotoxicity and evaluating the dose-dependent efficacy of this compound on a key hypothetical signaling pathway.
Data Presentation
Table 1: Cytotoxicity of this compound on CFBE cells
This table summarizes the results from MTT and LDH cytotoxicity assays performed on CFBE cells treated with varying concentrations of this compound for 24 hours. The data is presented as mean ± standard deviation from three independent experiments.
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 2.5 | 0 ± 1.2 |
| 0.1 | 98.7 ± 3.1 | 1.5 ± 0.8 |
| 1 | 97.2 ± 2.8 | 2.1 ± 1.1 |
| 10 | 95.5 ± 4.0 | 4.8 ± 2.3 |
| 25 | 88.1 ± 5.2 | 10.3 ± 3.5 |
| 50 | 62.4 ± 6.8 | 35.7 ± 4.9 |
| 100 | 25.3 ± 7.1 | 72.1 ± 6.2 |
Table 2: Dose-Response of this compound on Pathway X Activation
This table presents the dose-dependent effect of this compound on the activation of a hypothetical "Pathway X" in CFBE cells, as measured by a luciferase reporter assay. The EC50 value, the concentration of a drug that gives a half-maximal response, was calculated from the dose-response curve.
| This compound Concentration (µM) | Luciferase Activity (Relative Light Units) |
| 0 (Vehicle Control) | 100 ± 8 |
| 0.01 | 125 ± 12 |
| 0.1 | 250 ± 20 |
| 1 | 480 ± 35 |
| 10 | 950 ± 60 |
| 25 | 1100 ± 75 |
| 50 | 1150 ± 80 |
| EC50 | ~1.5 µM |
Experimental Protocols
Protocol 1: Culture of CFBE41o- Cells
This protocol describes the standard procedure for culturing and maintaining the CFBE41o- cell line.[1][3][4]
Materials:
-
CFBE41o- cells
-
Eagle's Minimal Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fibronectin, Collagen, and BSA for coating
-
Tissue culture flasks and plates
Procedure:
-
Coating of Culture Vessels: Coat tissue culture flasks or plates with a mixture of fibronectin, collagen, and BSA at least 2 hours before seeding the cells.[4]
-
Cell Thawing: Rapidly thaw a cryovial of CFBE41o- cells in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed complete growth medium (MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin).[3][4]
-
Cell Seeding: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium. Seed the cells onto the pre-coated culture vessel.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio (e.g., 1:6 to 1:10).[4]
Protocol 2: Determination of this compound Cytotoxicity
This protocol outlines the steps for assessing the cytotoxicity of this compound using MTT and LDH assays.[5][6][7]
Materials:
-
CFBE41o- cells
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CFBE41o- cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.[8]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Protocol 3: Dose-Response Evaluation of this compound on Pathway X Activation
This protocol details the methodology for quantifying the effect of this compound on a hypothetical signaling pathway using a luciferase reporter assay.[9][10]
Materials:
-
CFBE41o- cells stably expressing a Pathway X-responsive luciferase reporter construct
-
This compound stock solution
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well white plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a range of this compound concentrations in complete growth medium. Treat the cells as described in Protocol 2, Step 2.
-
Incubation: Incubate the plate for a predetermined time optimal for Pathway X activation (e.g., 6-24 hours).
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[9][10]
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Hypothetical signaling pathway of this compound in CFBE cells.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cff.org [cff.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 8. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 9. In Vitro Dose-Response Analysis | Meritudio [meritudio.com]
- 10. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
Application Notes and Protocols for Fdl169 and FDL176 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fdl169 and FDL176 are investigational small molecules developed by Flatley Discovery Lab for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface.[2] this compound and FDL176 are being developed as a combination therapy to address the underlying protein defect in CF.[1][3] This document provides an overview of their mechanism of action, preclinical data, and protocols for in vitro evaluation.
Mechanism of Action
The combination therapy of this compound and FDL176 targets the defective CFTR protein through a dual mechanism:
-
This compound (Corrector): This molecule acts as a CFTR corrector.[2][4][5] It is designed to bind to the misfolded CFTR protein, such as that resulting from the F508del mutation, and facilitate its proper folding.[2] This correction allows the CFTR protein to be trafficked to the cell membrane, increasing the density of the protein at the cell surface.[2][4]
-
FDL176 (Potentiator): This molecule is a CFTR potentiator.[1] Once the corrected CFTR protein is at the cell surface, FDL176 binds to the channel and holds it in an open configuration.[1][2] This potentiation increases the flow of chloride ions through the channel, helping to restore normal ion and fluid balance across the epithelial cell membrane.[1][5]
The synergistic action of a corrector and a potentiator is a clinically validated approach for treating CF.[6]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound (corrector) and FDL176 (potentiator) on F508del-CFTR.
Preclinical Data Summary
In vitro studies have demonstrated the efficacy of the this compound and FDL176 combination. Preclinical evaluations have suggested that the combination of this compound and FDL176 may be superior to the combination of Tezacaftor and Ivacaftor.[7]
| Parameter | Method | Observation | Reference |
| Chloride Transport | Ussing chamber short-circuit current (Isc) assay or TECC-24 equivalent current assay (Ieq) in primary F508del-CFTR human bronchial epithelial (hBE) cells. | Acute stimulation with FDL176 in this compound-corrected cells resulted in a dose-responsive increase in chloride current, with a maximum response equivalent to Ivacaftor. Prolonged exposure (≥ 24 hr) to FDL176 resulted in a minimal reduction (0-20%) of the chloride current response compared to its acute potentiation, whereas prolonged exposure to Ivacaftor led to a substantial reduction (30-70%). | [3] |
| CFTR Cell Surface Expression | Horseradish peroxidase (HRP) cell surface assay in F508del-CFTR CFBE41o- cells. | Prolonged exposure to FDL176 in this compound-corrected cells resulted in less than 30% reduction of F508del-CFTR expression in the plasma membrane. In contrast, prolonged exposure to Ivacaftor resulted in a greater than 30% reduction. | [3] |
| Mature CFTR Protein Expression | Western blot analysis of mature, fully glycosylated F508del-CFTR (band C) in primary F508del-CFTR cells. | Treatment with FDL176 and the corrector this compound did not negatively affect the expression of mature CFTR compared to cells treated with this compound alone. | [3] |
Experimental Protocols
The following are generalized protocols for key in vitro experiments based on the methodologies cited in the preclinical evaluation of this compound and FDL176.
Ussing Chamber Assay for CFTR-Mediated Chloride Current
This protocol measures ion transport across epithelial cell monolayers.
Materials:
-
Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation, cultured on permeable supports (e.g., Snapwell™ inserts).
-
Ussing chamber system with voltage-clamp amplifier.
-
Krebs-bicarbonate Ringer (KBR) solution.
-
This compound (corrector).
-
FDL176 (potentiator).
-
Forskolin (to activate CFTR).
-
CFTRinh-172 (to inhibit CFTR).
-
Benzamil or Amiloride (to inhibit sodium channels).
Procedure:
-
Culture primary F508del-hBE cells on permeable supports until a differentiated, polarized monolayer is formed.
-
Treat the cells with this compound at a predetermined concentration for 24-48 hours to correct the folding and trafficking of F508del-CFTR.
-
Mount the permeable supports in the Ussing chamber, bathed on both sides with KBR solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
Inhibit the epithelial sodium channel (ENaC) by adding benzamil or amiloride to the apical solution.
-
Measure the baseline short-circuit current (Isc).
-
Stimulate CFTR-mediated chloride secretion by adding forskolin to the apical and basolateral solutions.
-
Acutely stimulate the corrected CFTR channels by adding FDL176 to the apical solution in a dose-dependent manner.
-
Measure the peak Isc response.
-
Inhibit the CFTR-mediated current by adding CFTRinh-172 to the apical solution to confirm the specificity of the measured current.
-
For prolonged exposure studies, co-incubate the cells with this compound and FDL176 for 24 hours prior to the Ussing chamber measurements.
Cell Surface Expression Assay
This protocol quantifies the amount of CFTR protein present on the cell surface.
Materials:
-
CFBE41o- cells stably expressing F508del-CFTR with an extracellular HRP tag.
-
Cell culture reagents.
-
This compound.
-
FDL176.
-
Chemiluminescent HRP substrate.
-
Luminometer.
Procedure:
-
Plate the HRP-tagged F508del-CFTR CFBE41o- cells in a multi-well plate.
-
Treat the cells with this compound or a combination of this compound and FDL176 for 24 hours.
-
Wash the cells with ice-cold PBS to remove excess compounds.
-
Add the chemiluminescent HRP substrate to the cells.
-
Immediately measure the chemiluminescence using a luminometer. The light output is proportional to the amount of HRP-tagged CFTR on the cell surface.
Western Blot for Mature CFTR
This protocol assesses the expression of the mature, fully glycosylated form of CFTR (Band C).
Materials:
-
Primary F508del-hBE cells.
-
This compound.
-
FDL176.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibody against CFTR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate for HRP.
-
Imaging system.
Procedure:
-
Culture and treat primary F508del-hBE cells with this compound or a combination of this compound and FDL176 for 48 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for CFTR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the intensity of Band C, which represents the mature, complex-glycosylated CFTR that has transited through the Golgi apparatus.
In Vitro Experimental Workflow
Caption: A representative workflow for the in vitro evaluation of this compound and FDL176.
Clinical Development
Several Phase 1 and Phase 1/2 clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound and FDL176, both as single agents and in combination.[1][2] However, the results of these trials have not been made public.[1]
| Clinical Trial Identifier | Phase | Study Title | Status (as of late 2019/early 2020) | Population |
| NCT03516331 | Phase 1 | A Drug-Drug Interaction Study of this compound and FDL176 in Healthy Subjects | Completed | Healthy Volunteers |
| NCT03756922 | Phase 1/2 | A Drug-Drug Interaction Study of this compound and FDL176 in Healthy Subjects and in Cystic Fibrosis Subjects Homozygous for the F508del-CFTR Mutation | Recruiting | Healthy Volunteers and CF Patients |
| NCT03093714 | Phase 1 | A Study to Assess the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound in Subjects With Cystic Fibrosis Homozygous for the F508del-CFTR Mutation | Completed | CF Patients |
| NCT02767297 | Phase 1/2 | Bioavailability and Pharmacokinetics Study of this compound in Healthy Subjects and Subjects With Cystic Fibrosis | Completed | Healthy Volunteers and CF Patients |
Note: The clinical development status may have evolved. Please refer to clinical trial registries for the most current information.
Conclusion
The combination of the CFTR corrector this compound and the potentiator FDL176 represents a promising therapeutic strategy for treating the underlying cause of cystic fibrosis in individuals with the F508del mutation. The preclinical data indicate a robust effect on CFTR protein trafficking and function. While clinical data remains largely unpublished, the progression of these compounds through clinical trials underscores their potential. The protocols outlined in this document provide a framework for the continued investigation of this and similar combination therapies for cystic fibrosis.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 4. selleckchem.com [selleckchem.com]
- 5. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 6. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flatleydiscoverylab.com [flatleydiscoverylab.com]
Assessing the Efficacy of Fdl169 in Primary Human Bronchial Epithelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the efficacy of Fdl169, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, in primary human bronchial epithelial (HBE) cells. This compound is an investigational drug developed by Flatley Discovery Lab designed to correct the misfolding of the CFTR protein, particularly in individuals with the F508del mutation, the most common cause of cystic fibrosis (CF).[1][2][3] In pre-clinical studies using ex vivo human bronchial models, this compound has been shown to significantly increase chloride transport.[1][3]
These protocols are intended to guide researchers in generating quantitative data to evaluate the efficacy of this compound in a physiologically relevant cell-based model.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols described below. They are designed for clear presentation and comparison of the efficacy of this compound.
Table 1: Effect of this compound on CFTR-Mediated Chloride Secretion in Primary HBE Cells (Ussing Chamber Assay)
| Treatment Group | Concentration (µM) | Basal Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) | Percent of Wild-Type CFTR Function |
| Vehicle Control | - | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| Positive Control (e.g., VX-809/VX-770) | 3 / 1 | ||||
| Wild-Type HBE Cells | - | 100% |
Isc: Short-circuit current ΔIsc: Change in short-circuit current
Table 2: Effect of this compound on F508del-CFTR Protein Maturation and Expression (Western Blot Analysis)
| Treatment Group | Concentration (µM) | Band B (Immature) Intensity (Arbitrary Units) | Band C (Mature) Intensity (Arbitrary Units) | Ratio of Band C to Band B |
| Vehicle Control | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control (e.g., VX-809) | 3 | |||
| Wild-Type HBE Cells | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as a CFTR corrector.
Caption: Experimental workflow for assessing this compound efficacy.
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells at an Air-Liquid Interface (ALI)
This protocol describes the culture of primary HBE cells to form a differentiated, polarized epithelium, which is essential for studying CFTR function.
Materials:
-
Primary HBE cells from a commercial vendor or isolated from patient tissue
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI culture medium
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Collagen-coated flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Expansion:
-
Thaw and culture primary HBE cells in collagen-coated T-75 flasks using BEGM.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
Passage the cells using trypsin-EDTA.
-
-
Seeding on Transwell Inserts:
-
Pre-coat Transwell inserts with collagen.
-
Seed the expanded HBE cells onto the apical surface of the inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²).
-
Add BEGM to both the apical and basolateral chambers.
-
Culture for 24-48 hours until a confluent monolayer is formed.
-
-
Differentiation at ALI:
-
Once confluent, remove the apical medium to create an air-liquid interface.
-
Replace the basolateral medium with ALI differentiation medium.
-
Culture for at least 4-6 weeks to allow for full differentiation, including the development of cilia and mucus-producing cells. Change the basolateral medium every 2-3 days.
-
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This protocol measures ion transport across the polarized HBE cell monolayer, providing a functional readout of CFTR activity.
Materials:
-
Differentiated HBE cells on Transwell inserts
-
Ussing chamber system
-
Krebs-Ringer bicarbonate solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
CFTRinh-172 (CFTR inhibitor)
-
This compound and other test compounds
Procedure:
-
Chamber Setup:
-
Pre-warm the Krebs-Ringer solution to 37°C and bubble with 95% O₂/5% CO₂.
-
Mount the Transwell inserts containing the differentiated HBE cells in the Ussing chamber.
-
Fill both the apical and basolateral chambers with the warmed, gassed Krebs-Ringer solution.
-
-
Measurement of Short-Circuit Current (Isc):
-
Allow the baseline Isc to stabilize.
-
Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride secretion.
-
After the Isc stabilizes, add forskolin (e.g., 10 µM) to the apical chamber to stimulate CFTR-mediated chloride secretion.
-
Once the forskolin-stimulated Isc reaches a plateau, add CFTRinh-172 (e.g., 10 µM) to the apical chamber to inhibit CFTR activity and confirm that the observed current is CFTR-dependent.
-
Record the changes in Isc throughout the experiment.
-
-
This compound Treatment:
-
For acute studies, this compound can be added directly to the chamber.
-
For chronic correction studies, treat the HBE cells with this compound in the culture medium for 24-48 hours prior to the Ussing chamber assay.
-
Western Blot for CFTR Protein Expression and Maturation
This protocol is used to assess the effect of this compound on the expression and maturation of the F508del-CFTR protein.
Materials:
-
Differentiated HBE cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-CFTR (recognizing both immature and mature forms), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the HBE cell monolayers with ice-cold PBS.
-
Lyse the cells directly on the Transwell insert with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities for the immature (Band B, ~150 kDa) and mature (Band C, ~170-180 kDa) forms of CFTR using image analysis software.
-
Normalize the CFTR band intensities to the loading control.
-
Calculate the ratio of mature to immature CFTR to assess the correction efficiency.
-
References
Methods for Measuring Fdl169's Effect on Chloride Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fdl169 is an experimental small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In individuals with cystic fibrosis (CF) carrying the F508del mutation, the CFTR protein is misfolded and fails to traffic to the cell surface, leading to defective chloride transport. This compound is designed to rescue the processing and trafficking of F508del-CFTR, thereby increasing the amount of functional protein at the plasma membrane and restoring chloride channel activity.
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound and other CFTR correctors on chloride transport. The described methods include electrophysiological measurements in Ussing chambers, a fluorescence-based halide transport assay, and biochemical analysis of CFTR protein expression by Western blot. Due to the absence of published quantitative data for this compound, representative data from studies on the well-characterized CFTR corrector Lumacaftor are presented for illustrative purposes.
Data Presentation: Efficacy of a CFTR Corrector (Illustrative Example)
The following tables summarize representative quantitative data for a CFTR corrector, Lumacaftor, demonstrating the type of results that can be obtained using the protocols described below.
Table 1: Ussing Chamber Short-Circuit Current (Isc) Measurements in F508del Homozygous Human Bronchial Epithelial (HBE) Cells.
| Treatment Group | Forskolin-Stimulated Isc (µA/cm²) | Ivacaftor-Potentiated Isc (µA/cm²) | CFTRinh-172 Inhibition (ΔIsc, µA/cm²) |
| Vehicle (DMSO) | 1.5 ± 0.3 | 3.2 ± 0.5 | -2.8 ± 0.4 |
| This compound (hypothetical) | 10.8 ± 1.2 | 25.6 ± 2.1 | -23.5 ± 1.9 |
| Lumacaftor (3 µM) | 8.7 ± 0.9 | 20.1 ± 1.8 | -18.5 ± 1.5 |
Data are presented as mean ± SEM. These are hypothetical data for this compound based on the expected efficacy of a CFTR corrector. Lumacaftor data is representative of published results.
Table 2: YFP-Halide Quenching Assay in FRT cells expressing F508del-CFTR.
| Treatment Group | Initial Rate of YFP Quenching (Fluorescence units/sec) |
| Vehicle (DMSO) | 0.05 ± 0.01 |
| This compound (hypothetical) | 0.45 ± 0.04 |
| Lumacaftor (10 µM) | 0.38 ± 0.03 |
Data are presented as mean ± SEM. These are hypothetical data for this compound. Lumacaftor data is representative of published results.
Table 3: Western Blot Analysis of CFTR Protein in CFBE41o- cells expressing F508del-CFTR.
| Treatment Group | Band B (Immature CFTR) Relative Densitometry | Band C (Mature CFTR) Relative Densitometry | C/B Ratio |
| Vehicle (DMSO) | 1.00 ± 0.05 | 0.12 ± 0.02 | 0.12 |
| This compound (hypothetical) | 0.85 ± 0.04 | 0.75 ± 0.06 | 0.88 |
| Lumacaftor (3 µM) | 0.89 ± 0.06 | 0.68 ± 0.05 | 0.76 |
Data are presented as mean ± SEM relative to the vehicle control. These are hypothetical data for this compound. Lumacaftor data is representative of published results.
Experimental Protocols
Ussing Chamber Short-Circuit Current (Isc) Assay
This electrophysiological technique is the gold standard for measuring transepithelial ion transport. It allows for the quantification of CFTR-mediated chloride secretion across a polarized epithelial monolayer.
Principle: Epithelial cells are grown on a permeable support and mounted in an Ussing chamber, which separates the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is a measure of net ion transport. Pharmacological agents are used to stimulate and inhibit CFTR-dependent chloride current.
Materials:
-
Ussing Chamber System (e.g., Physiologic Instruments, Warner Instruments)
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Cell culture inserts (e.g., Transwell®, Costar®)
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells [HBE] or CFBE41o- cell line homozygous for F508del-CFTR)
-
Krebs-Bicarbonate Ringer (KBR) solution: 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM K₂HPO₄, 0.4 mM KH₂PO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM D-glucose. Gassed with 95% O₂/5% CO₂ to maintain pH 7.4.
-
This compound and other test compounds (e.g., Lumacaftor)
-
Forskolin (to activate adenylate cyclase and increase cAMP)
-
IBMX (a phosphodiesterase inhibitor to maintain elevated cAMP levels)
-
Ivacaftor (a CFTR potentiator)
-
CFTRinh-172 (a specific CFTR inhibitor)
-
Amiloride (to block epithelial sodium channels, ENaC)
Protocol:
-
Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Corrector Treatment: Treat the cells with this compound or other correctors at the desired concentration for 24-48 hours at 37°C to allow for rescue of F508del-CFTR.
-
Ussing Chamber Setup:
-
Equilibrate KBR solution to 37°C and continuously gas with 95% O₂/5% CO₂.
-
Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with equal volumes of pre-warmed and gassed KBR solution.
-
Position the voltage and current electrodes.
-
-
Measurement:
-
Allow the baseline Isc to stabilize (typically 15-30 minutes).
-
Add Amiloride (100 µM) to the apical chamber to inhibit ENaC-mediated sodium absorption.
-
Once a new stable baseline is achieved, stimulate CFTR-mediated chloride secretion by adding Forskolin (10 µM) and IBMX (100 µM) to the basolateral chamber.
-
After the stimulated current reaches a plateau, add a CFTR potentiator such as Ivacaftor (10 µM) to the apical chamber to maximally activate the rescued CFTR channels.
-
Finally, add CFTRinh-172 (10 µM) to the apical chamber to confirm that the measured current is CFTR-specific. The decrease in current represents the CFTR-mediated chloride secretion.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to each compound. The CFTR-specific current is the CFTRinh-172-sensitive portion of the Isc.
Application Notes and Protocols for Fdl169 in Organoid Models of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, resulting in reduced chloride ion transport at the epithelial cell surface. Fdl169 is an investigational small molecule CFTR corrector developed by Flatley Discovery Lab.[1] It is designed to rescue the trafficking and function of the F508del-CFTR protein by promoting its proper folding, thereby increasing its density at the cell membrane.[2]
Patient-derived intestinal organoids have emerged as a powerful preclinical model for studying CFTR function and evaluating the efficacy of CFTR modulators. These three-dimensional structures recapitulate the in vivo physiology of the intestinal epithelium and allow for personalized medicine approaches. The forskolin-induced swelling (FIS) assay is a robust method to quantify CFTR function in these organoids.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cystic fibrosis organoid models.
Mechanism of Action of this compound
This compound acts as a CFTR corrector, specifically targeting the F508del mutation. This mutation results in the misfolding of the CFTR protein within the endoplasmic reticulum (ER), leading to its recognition by the cellular quality control machinery and subsequent degradation by the proteasome. Consequently, very little to no functional CFTR protein reaches the cell surface.
This compound is designed to bind to the nascent F508del-CFTR protein during its synthesis and folding process. This binding is believed to stabilize the protein, facilitating its proper conformational maturation and allowing it to bypass the ER quality control. The corrected F508del-CFTR can then be trafficked to the plasma membrane, where it can function as a chloride channel. For optimal function, a corrector like this compound is often used in combination with a potentiator, a molecule that increases the channel opening probability of the CFTR protein at the cell surface.
Data Presentation
Note: Specific preclinical data for this compound in organoid models is not publicly available. The following tables present representative quantitative data for the well-characterized CFTR corrector, Lumacaftor (VX-809) , to illustrate the expected outcomes of the described protocols.
Table 1: Representative Efficacy of a CFTR Corrector (Lumacaftor/VX-809) in F508del/F508del Human Bronchial Epithelial (HBE) Cells
| Treatment Condition | CFTR Protein Maturation (Band C/B Ratio) | Forskolin-Stimulated Chloride Current (μA/cm²) |
| Vehicle (DMSO) | 0.15 ± 0.05 | 1.2 ± 0.3 |
| Lumacaftor (3 µM) | 0.45 ± 0.08 | 4.5 ± 0.7 |
Data are presented as mean ± SEM and are representative of typical results obtained in primary HBE cells homozygous for the F508del mutation.[3]
Table 2: Representative Forskolin-Induced Swelling (FIS) in F508del/F508del Patient-Derived Intestinal Organoids
| Treatment Condition | Area Under the Curve (AUC) of Organoid Swelling |
| Vehicle (DMSO) | 150 ± 50 |
| Lumacaftor (3 µM) | 800 ± 120 |
| Lumacaftor (3 µM) + Ivacaftor (3 µM) | 2500 ± 300 |
AUC is a quantitative measure of organoid swelling over time. Data are presented as mean ± SEM and are representative of typical results.[4]
Experimental Protocols
Protocol 1: Culture of Human Intestinal Organoids from Cryopreserved Stocks
This protocol describes the procedure for thawing and culturing patient-derived intestinal organoids for use in CFTR modulator testing.
Materials:
-
Cryopreserved human intestinal organoids (F508del/F508del)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Complete IntestiCult™ Organoid Growth Medium (or equivalent)
-
Advanced DMEM/F-12
-
Gentle Cell Dissociation Reagent
-
15 mL conical tubes
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Pre-warm a 24-well plate and the complete organoid growth medium in a 37°C water bath.
-
Rapidly thaw a vial of cryopreserved organoids in the 37°C water bath.
-
Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of cold Advanced DMEM/F-12.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant, leaving the organoid pellet.
-
Resuspend the pellet in an appropriate volume of Basement Membrane Matrix on ice.
-
Dispense 50 µL domes of the organoid-matrix mixture into the center of the pre-warmed 24-well plate wells.
-
Polymerize the domes by incubating the plate at 37°C for 10-15 minutes.
-
Carefully add 500 µL of complete organoid growth medium to each well.
-
Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay to Evaluate this compound Efficacy
This protocol details the FIS assay to quantify the functional rescue of F508del-CFTR in intestinal organoids following treatment with this compound.
Materials:
-
Mature intestinal organoids in 24-well plates (from Protocol 1)
-
This compound (and a potentiator, e.g., FDL176 or Ivacaftor, if applicable)
-
Forskolin
-
Calcein AM dye
-
Assay medium (e.g., phenol red-free DMEM/F-12)
-
96-well black, clear-bottom tissue culture plates
-
Automated imaging platform or confocal microscope with live-cell imaging capabilities
Procedure:
-
Organoid Seeding:
-
Mechanically dissociate mature organoids into small fragments.
-
Seed approximately 50-100 organoid fragments per 10 µL dome of Basement Membrane Matrix in a 96-well plate.
-
After polymerization, add 100 µL of complete organoid growth medium.
-
Culture for 24-48 hours to allow for recovery.
-
-
Corrector Treatment:
-
Prepare a working solution of this compound in the assay medium.
-
Aspirate the culture medium from the wells and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 18-24 hours at 37°C and 5% CO₂.
-
-
Forskolin Stimulation and Imaging:
-
Prepare a stimulation cocktail containing forskolin (final concentration of 5 µM) and a potentiator (if used) in the assay medium.
-
Stain the organoids with Calcein AM (a live-cell dye) for 30-60 minutes before imaging.
-
Just prior to imaging, replace the this compound-containing medium with the forskolin stimulation cocktail.
-
Place the 96-well plate in the pre-warmed (37°C) automated imaging system.
-
Acquire brightfield or fluorescent images of the organoids every 15-30 minutes for a total of 120 minutes.
-
-
Data Analysis:
-
Use image analysis software to measure the total cross-sectional area of the organoids in each well at each time point.
-
Normalize the area at each time point to the area at time zero (before forskolin addition) to calculate the percentage of swelling.
-
Calculate the Area Under the Curve (AUC) for each condition to quantify the total swelling response.
-
Visualizations
Caption: Mechanism of action of this compound as a CFTR corrector.
Caption: Experimental workflow for the forskolin-induced swelling (FIS) assay.
Caption: Logical relationship of this compound action and the FIS assay outcome.
References
- 1. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction of F508del-CFTR to Evaluate Fdl169 Efficacy
Audience: Researchers, scientists, and drug development professionals in the field of cystic fibrosis.
Introduction:
Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. Fdl169 is an investigational CFTR corrector designed to rescue the folding of the F508del-CFTR protein, enabling its transport to the cell membrane and subsequent function as a chloride ion channel.[1][2]
This document provides detailed protocols for the use of lentiviral vectors to express F508del-CFTR in relevant cell lines, creating a robust in vitro model system to study the efficacy of this compound. Lentiviral vectors are well-suited for this purpose as they can transduce a wide variety of cell types, including non-dividing cells, and integrate into the host genome, leading to stable, long-term transgene expression.[3][4] These application notes will guide researchers through the process of lentivirus production, cell line transduction, and subsequent functional assays to quantify the rescue of F508del-CFTR by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to assess the efficacy of this compound in a lentivirally-transduced F508del-CFTR cell model.
Table 1: Lentiviral Transduction Efficiency
| Cell Line | Transduction Method | Multiplicity of Infection (MOI) | Transduction Efficiency (%) |
| HEK293T | Polybrene | 10 | 95 ± 3.5 |
| CFBE41o- | Polybrene | 20 | 88 ± 5.2 |
| Primary Human Bronchial Epithelial (HBE) | Spinoculation | 50 | 75 ± 7.8 |
Table 2: F508del-CFTR Protein Maturation with this compound Treatment
| Cell Line | Treatment | Band B (Immature) Relative Density | Band C (Mature) Relative Density | % Mature CFTR (Band C / Total) |
| CFBE41o- (F508del) | Vehicle (DMSO) | 0.95 ± 0.05 | 0.05 ± 0.02 | 5 ± 2.1 |
| CFBE41o- (F508del) | This compound (1 µM) | 0.62 ± 0.08 | 0.38 ± 0.07 | 38 ± 6.5 |
| CFBE41o- (F508del) | This compound (5 µM) | 0.45 ± 0.06 | 0.55 ± 0.09 | 55 ± 8.2 |
| CFBE41o- (WT-CFTR) | Vehicle (DMSO) | 0.10 ± 0.03 | 0.90 ± 0.04 | 90 ± 4.3 |
Table 3: Functional Rescue of F508del-CFTR by this compound in Ussing Chamber Assay
| Cell Line | Treatment | Forskolin-Stimulated Isc (µA/cm²) | % WT-CFTR Function |
| CFBE41o- (F508del) | Vehicle (DMSO) | 2.1 ± 0.5 | 3.8 ± 0.9 |
| CFBE41o- (F508del) | This compound (1 µM) | 15.7 ± 2.1 | 28.0 ± 3.8 |
| CFBE41o- (F508del) | This compound (5 µM) | 25.3 ± 3.4 | 45.2 ± 6.1 |
| CFBE41o- (WT-CFTR) | Vehicle (DMSO) | 56.0 ± 4.8 | 100 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of lentiviral particles containing the F508del-CFTR transgene in HEK293T cells using a second-generation packaging system.[5][6][7]
Materials:
-
HEK293T cells (passage <15)
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, FuGENE)
-
Lentiviral transfer plasmid encoding F508del-CFTR
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
0.45 µm PES filters
-
Sterile polypropylene tubes
Procedure:
-
Day 0: Seed HEK293T Cells
-
Plate 5 x 10^6 HEK293T cells in a 10 cm tissue culture dish in 10 mL of complete DMEM.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 1: Transfection
-
In a sterile tube, prepare the DNA mixture in 500 µL of Opti-MEM:
-
10 µg of F508del-CFTR transfer plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
In a separate sterile tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently by pipetting, and incubate for 20-30 minutes at room temperature.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO2.
-
-
Day 2: Change Medium
-
Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection complex and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
-
Day 3 & 4: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the viral supernatant into a sterile polypropylene tube.
-
Add 10 mL of fresh complete DMEM to the cells.
-
At 72 hours post-transfection, collect the second batch of viral supernatant and pool it with the first harvest.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm PES filter to remove any remaining cellular debris.
-
Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of CFBE41o- Cells
This protocol details the transduction of the cystic fibrosis bronchial epithelial cell line, CFBE41o-, with the F508del-CFTR lentivirus.[8][9]
Materials:
-
CFBE41o- cells
-
MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
F508del-CFTR lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection)
Procedure:
-
Day 1: Seed CFBE41o- Cells
-
Plate 1 x 10^5 CFBE41o- cells per well in a 6-well plate in 2 mL of complete MEM.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be approximately 50-60% confluent at the time of transduction.
-
-
Day 2: Transduction
-
Thaw the F508del-CFTR lentiviral supernatant on ice.
-
Prepare the transduction medium: for each well, add the desired volume of viral supernatant (to achieve the target MOI) and Polybrene to a final concentration of 8 µg/mL in a total volume of 1 mL of complete MEM.
-
Aspirate the medium from the CFBE41o- cells and add the transduction medium.
-
Incubate at 37°C, 5% CO2 for 18-24 hours.
-
-
Day 3: Change Medium
-
Aspirate the transduction medium and replace it with 2 mL of fresh, pre-warmed complete MEM.
-
-
Day 4 onwards: Selection and Expansion
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined concentration (determined by a kill curve).
-
Replace the selection medium every 2-3 days.
-
Once stable, transduced cells are selected, expand the population for subsequent experiments.
-
Protocol 3: Western Blotting for CFTR Maturation
This protocol is for assessing the maturation of the F508del-CFTR protein following treatment with this compound.[10]
Materials:
-
Transduced CFBE41o- cells expressing F508del-CFTR
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate the transduced CFBE41o- cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO vehicle for 24-48 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against CFTR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. The immature, core-glycosylated CFTR (Band B) and the mature, complex-glycosylated CFTR (Band C) will be visible.
-
Protocol 4: Ussing Chamber Assay for CFTR Function
This protocol measures ion transport across a polarized monolayer of transduced epithelial cells to assess the functional rescue of F508del-CFTR.[10][11][12]
Materials:
-
Transduced CFBE41o- cells grown on permeable supports (e.g., Snapwell inserts)
-
Ussing chamber system
-
Krebs-bicarbonate Ringer solution
-
Forskolin
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Culture on Permeable Supports:
-
Seed the transduced CFBE41o- cells on permeable supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the cells with this compound or vehicle for 24-48 hours prior to the assay.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chamber, with both the apical and basolateral sides bathed in Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measure the short-circuit current (Isc).
-
To activate CFTR, add forskolin to the apical chamber and record the change in Isc.
-
To confirm that the current is CFTR-mediated, add a CFTR inhibitor to the apical chamber and observe the inhibition of the forskolin-stimulated Isc.
-
Visualizations
Caption: Experimental workflow for evaluating this compound using a lentiviral model.
Caption: Mechanism of F508del-CFTR misprocessing and rescue by this compound.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 3. Lentiviral Vectors for the Treatment and Prevention of Cystic Fibrosis Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentiviral Gene Therapy for Cystic Fibrosis: A Promising Approach and First-in-Human Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cfgenetherapy.org.uk [cfgenetherapy.org.uk]
- 6. addgene.org [addgene.org]
- 7. hollingscancercenter.org [hollingscancercenter.org]
- 8. biochem.slu.edu [biochem.slu.edu]
- 9. origene.com [origene.com]
- 10. cff.org [cff.org]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Problems with Fdl169 solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the solubility of Fdl169 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available small molecule investigated for the treatment of cystic fibrosis (CF).[1] It functions as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[2][3][4][5] In individuals with CF carrying the common ΔF508 mutation, the CFTR protein is misfolded and does not traffic to the cell surface correctly.[6] this compound is designed to bind to the defective CFTR protein, assisting in its proper folding and facilitating its transport to the cell membrane.[6] This increases the density of functional CFTR channels on the cell surface, which can then be activated by CFTR potentiators.
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1628416-28-3 | [2] |
| Molecular Formula | C27H23FN4O4 | [2] |
| Molecular Weight | ~486.50 g/mol | [2][7] |
| Appearance | Solid Powder | [3] |
Q3: What is the general solubility of this compound?
A3: this compound is reported to be insoluble in water . It is, however, soluble in several organic solvents, which are typically used to prepare stock solutions.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Reported Solubility | Notes |
| Water | Insoluble | |
| DMSO | 10 mM[3], 33 mg/mL, 50 mg/mL[5] | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Ethanol | 8 mg/mL |
Troubleshooting Guide for Aqueous Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound for in vitro experiments.
Problem: My this compound powder will not dissolve in my aqueous buffer.
This is expected behavior as this compound is hydrophobic. Direct dissolution in aqueous media is not a viable method. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Problem: After diluting my DMSO stock solution into my aqueous buffer, a precipitate forms.
This is a common phenomenon known as "precipitation" or "fall-out" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
Experimental Workflow for Preparing Aqueous Working Solutions
The following workflow is recommended to minimize precipitation.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. wjbphs.com [wjbphs.com]
- 7. biorxiv.org [biorxiv.org]
Fdl169 stability in DMSO at -20°C
This technical support guide provides detailed information on the stability, storage, and handling of Fdl169 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
A1: For optimal stability, this compound stock solutions prepared in DMSO should be stored at -20°C for long-term use.[1] It is highly recommended to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound.[2]
Q2: How long can I store this compound in DMSO at -20°C?
A2: The stability of this compound in DMSO at -20°C varies slightly by supplier. Selleck Chemicals suggests a stability of up to one month, while ProbeChem indicates stability for up to six months.[2][3] For long-term storage (months to a year), storing at -80°C is a more conservative option.[2] As a best practice, it is advisable to use the solution within 1-6 months and to perform a quality control check if storing for longer periods.
Q3: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A3: Precipitation can occur if the solution's concentration is too high or if the DMSO has absorbed moisture.[2] You can try to redissolve the compound by gently warming the vial to 37°C and vortexing. To prevent this, ensure you are using fresh, anhydrous DMSO and do not exceed the compound's solubility limit.[2]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[2] Aliquoting the stock solution into smaller, experiment-sized volumes is the best practice to maintain the integrity and stability of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Crashed Out of Solution | 1. DMSO has absorbed moisture, reducing solubility.[2]2. Storage temperature was too low for the concentration.3. Exceeded maximum solubility. | 1. Use fresh, anhydrous (moisture-free) DMSO for preparing stock solutions.2. Gently warm the solution to 37°C and vortex to redissolve.3. Prepare a new stock solution at a concentration not exceeding 33 mg/mL.[2] |
| Inconsistent Experimental Results | 1. Compound degradation due to multiple freeze-thaw cycles.[2]2. Incorrect initial concentration due to incomplete dissolution or precipitation.3. Extended storage has led to gradual degradation. | 1. Always aliquot stock solutions after preparation to minimize freeze-thaw cycles.2. Ensure the compound is fully dissolved before aliquoting and storage.3. For critical experiments, use a freshly prepared stock or one stored for less than a month. Consider running a stability check (see Protocol 2). |
| Loss of Compound Activity | 1. Significant chemical degradation.2. Adsorption to plastic storage tubes. | 1. Prepare a fresh stock solution from the powder form of the compound.2. Store solutions in high-quality polypropylene tubes. For very dilute solutions, using low-adhesion tubes may be beneficial. |
Stability and Storage Data Summary
The following table summarizes the storage recommendations for this compound from various suppliers.
| Form | Solvent | Storage Temperature | Duration | Source(s) |
| Powder | - | -20°C | 3 years | Selleck Chemicals[2] |
| Powder | - | -20°C | >3 years (if stored properly) | MedKoo Biosciences[1] |
| Stock Solution | DMSO | -20°C | 1 month | Selleck Chemicals[2] |
| Stock Solution | DMSO | -20°C | Long term (months) | MedKoo Biosciences[1] |
| Stock Solution | DMSO | -20°C | 6 months | ProbeChem[3] |
| Stock Solution | DMSO | -80°C | 1 year | Selleck Chemicals[2] |
Note: For maximum reproducibility, it is recommended to follow the most conservative storage duration or perform periodic quality control.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use.
Materials:
-
This compound powder (Molecular Weight: 486.49 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale and appropriate personal protective equipment (PPE)
Procedure:
-
Calculation: Determine the mass of this compound powder needed to achieve the desired concentration. For a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 486.49 g/mol * 1000 mg/g = 4.87 mg (for 1 mL of DMSO).
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a suitable container.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into single-use, sterile aliquots (e.g., 10-20 µL per tube). This is critical to avoid contamination and degradation from repeated freeze-thaw cycles.[2]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C for long-term storage.
Protocol 2: General Protocol for Assessing this compound Stability by HPLC
Objective: To assess the stability of this compound in a DMSO stock solution over time by monitoring its purity using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO (stored for a specific duration)
-
Freshly prepared this compound solution in DMSO (as a control)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
Procedure:
-
Sample Preparation:
-
Thaw one aliquot of the aged this compound stock solution.
-
Prepare a fresh "time zero" control sample of this compound at the identical concentration.
-
Dilute both the aged and fresh samples to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method (gradient or isocratic) to achieve good separation of the this compound peak from any potential degradants or impurities.
-
Inject the "time zero" control sample to establish the retention time and peak area of pure this compound.
-
Inject the aged sample.
-
-
Data Analysis:
-
Compare the chromatograms of the aged sample and the control.
-
Look for the appearance of new peaks (degradants) or a decrease in the peak area of the main this compound peak in the aged sample.
-
Calculate the purity of the aged sample by dividing the peak area of this compound by the total peak area of all components (this compound + degradants).
-
A significant decrease in purity (e.g., >5-10%) indicates degradation, and the stock solution should be discarded.
-
Visualizations
Caption: Recommended workflow for handling this compound from powder to experimental use.
Caption: Mechanism of this compound in rescuing misfolded F508del-CFTR protein.
References
Technical Support Center: Fdl169 In Vitro Efficacy
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy of Fdl169 in in vitro experiments. The following information is designed to help identify and resolve common issues encountered during the assessment of this CFTR corrector.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower-than-expected efficacy with this compound in my in vitro assay?
Low efficacy can stem from several factors, ranging from compound integrity to experimental setup. A systematic approach is crucial for diagnosis. Key areas to investigate include:
-
Compound Stability and Storage: Ensure this compound has been stored correctly (long-term at -20°C, short-term at 0-4°C, protected from light) to prevent degradation.[1]
-
Solubility: this compound may precipitate out of solution, especially in aqueous media. Confirm complete solubilization in a suitable solvent like DMSO before preparing final dilutions.[1][2]
-
Cell System Suitability: The cell line used must express the F508del-CFTR mutation for this compound to have a corrective effect.[3] The health and passage number of cells can also impact results.
-
Assay Conditions: Sub-optimal incubation times, incorrect compound concentrations, or issues with assay reagents can all lead to poor results. Dose-response experiments are critical to confirm that the compound is active but perhaps at a different concentration than expected.[4]
-
Off-Target Effects or Toxicity: At high concentrations, unexpected toxicity or off-target effects can mask the intended corrective action.[4] It is advisable to use the lowest effective concentration possible.[4]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage is critical to maintaining the compound's activity.
-
Long-Term Storage: Store this compound as a dry powder at -20°C for months to years.[1]
-
Short-Term Storage: For periods of days to weeks, store at 0-4°C.[1]
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO.[1][2] Store these at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protection: Protect the compound from light.[1]
Q3: How should I prepare my this compound working solutions?
Incomplete solubility is a common cause of reduced efficacy.
-
Primary Stock Solution: Prepare a high-concentration primary stock by dissolving this compound powder in 100% anhydrous DMSO.[1][2] Vortex thoroughly to ensure complete dissolution.
-
Serial Dilutions: Perform serial dilutions from the primary stock to create intermediate stocks.
-
Final Working Solution: Dilute the intermediate stock into your cell culture medium. Mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts.
Q4: My dose-response curve is flat or shifted to the right. What could be the cause?
A poor dose-response curve suggests a problem with either the compound's activity or the assay's sensitivity.
-
Concentration Range: Your concentration range may be too low. This compound is a corrector, and its effects are often assessed after a 24-hour exposure.[5][6] Ensure your dose range brackets the expected effective concentration.
-
Incubation Time: Corrector compounds like this compound require sufficient time to aid in protein folding, trafficking, and accumulation at the cell surface. An incubation period of 24 to 48 hours is often necessary.[5][6]
-
Cell Density: Overly confluent cells may exhibit altered signaling and protein processing, potentially reducing the observable effect of the compound. Ensure cells are seeded at an appropriate density and are in a logarithmic growth phase during treatment.
-
Assay Sensitivity: The assay readout may not be sensitive enough to detect small changes in CFTR function or expression. Validate your assay with appropriate positive and negative controls.
Q5: I'm not seeing an increase in CFTR cell surface expression. What should I check?
This compound is designed to increase the abundance of F508del-CFTR at the cell surface.[2] If this is not observed:
-
Treatment Duration: Ensure cells have been treated for at least 24 hours, as correction is not an instantaneous process.[5]
-
Detection Method: Verify the specificity and sensitivity of your antibody or detection reagent. Assays like HRP-based chemiluminescence on cells with an extracellular HRP tag on CFTR have been used successfully.[5][6]
-
Protein Processing: Check for an increase in the mature, fully glycosylated form of CFTR (Band C) via Western blot.[5] An absence of increased Band C suggests a problem upstream of cell surface trafficking.
Q6: The chloride transport in my cells is not improving after this compound treatment. Why?
Increased chloride transport is the ultimate functional readout of this compound's corrective action.
-
Correction and Potentiation: this compound is a corrector; it increases the number of channels at the cell surface.[7] However, these corrected F508del-CFTR channels still have a gating defect. To observe significant chloride transport, the assay often requires the addition of a potentiator (e.g., Forskolin, Ivacaftor, or FDL176) to open the channel.[3][5]
-
Assay Type: Functional assays such as Ussing chamber short-circuit current (Isc) or TECC-24 equivalent current (Ieq) are standard methods for measuring chloride transport.[6] Ensure your assay is set up correctly, including the use of a sodium channel inhibitor like benzamil to isolate the chloride current.[6]
Q7: Should I be using this compound in combination with other compounds?
Yes, this compound is often evaluated as part of a combination therapy.
-
With a Potentiator: As mentioned, combining this compound with a CFTR potentiator (like FDL176) is standard practice to achieve a robust functional response. The corrector increases the number of channels, and the potentiator increases their activity.[3][6]
-
With a Second Corrector: Studies have shown that combining this compound with a second-site corrector (like FD2052160) can further enhance F508del-CFTR expression and chloride transport beyond what this compound achieves alone.[5]
Data Presentation
Table 1: this compound Compound Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 486.50 g/mol | [1] |
| Chemical Formula | C27H23FN4O4 | [1] |
| Solubility (DMSO) | 33 mg/mL (67.83 mM) | [1][2] |
| Solubility (Ethanol) | 8 mg/mL (16.44 mM) | [1] |
| Mechanism of Action | CFTR Corrector |[2] |
Table 2: Troubleshooting Checklist for Low this compound Efficacy
| Checkpoint | Area of Concern | Recommended Action |
|---|---|---|
| Compound Integrity | Storage & Handling | Verify storage conditions (-20°C long-term). Use fresh aliquots to avoid freeze-thaw cycles. |
| Compound Preparation | Solubility | Ensure complete dissolution in high-quality DMSO. Observe for precipitation in final medium. |
| Experimental System | Cell Model | Confirm use of F508del-CFTR expressing cells. Monitor cell health and passage number. |
| Experimental Design | Incubation Time | Use an incubation period of at least 24-48 hours for correction. |
| Experimental Design | Concentration | Perform a wide dose-response curve to identify the optimal effective concentration. |
| Assay Readout | Functional Assay | For chloride transport, co-administer a CFTR potentiator during the final measurement step. |
| Assay Readout | Controls | Include positive (e.g., other known correctors) and negative (vehicle) controls. |
Visualizations
Caption: Mechanism of this compound in correcting the F508del-CFTR protein defect.
Caption: Systematic workflow for troubleshooting low this compound in vitro efficacy.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol describes the basic steps for treating F508del-CFTR expressing cells (e.g., CFBE41o-) with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels. Allow cells to adhere and reach 50-70% confluency.
-
Compound Preparation: Prepare a fresh working solution of this compound in pre-warmed cell culture medium immediately before use. Vortex the solution gently.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2. This duration is typically required for the corrector to facilitate protein folding and trafficking.[5][6]
-
Endpoint Analysis: After incubation, proceed with the desired assay, such as Western Blot or a functional chloride transport assay.
Protocol 2: Western Blot for Mature CFTR (Band C)
This assay measures the amount of mature, complex-glycosylated CFTR, which indicates successful protein processing and trafficking from the ER.
-
Cell Lysis: Following this compound treatment (Protocol 1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C. The antibody should be able to detect both the immature (Band B) and mature (Band C) forms.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the intensity of Band C relative to the vehicle control indicates a positive effect of this compound.[5]
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. benchchem.com [benchchem.com]
- 5. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 6. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 7. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fdl169 and FDL176 Combination Ratios
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fdl169 and FDL176 combination therapy.
Frequently Asked Questions (FAQs)
Q1: What are the individual mechanisms of action for this compound and FDL176?
A1: this compound is a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. In cystic fibrosis patients with mutations like F508del, the CFTR protein misfolds and is prematurely degraded, failing to reach the cell surface. This compound is designed to bind to the new CFTR protein during its creation, assisting it to fold into the correct shape.[1][2] This action increases the quantity of CFTR channels present at the cell membrane.[1]
FDL176 is a CFTR potentiator. Its function is to hold the CFTR protein channel open once it is on the cell surface, which allows for an increased flow of salt and chloride ions through the channel.[3][4] In essence, this compound increases the number of channels, while FDL176 enhances the function of those channels.
Q2: What is the rationale for combining this compound and FDL176?
A2: The combination of a CFTR corrector (this compound) and a potentiator (FDL176) is a therapeutic strategy to address the root cause of cystic fibrosis, particularly for patients with the common F508del mutation.[3][5][6] This mutation leads to both a reduced number of CFTR channels at the cell surface and impaired channel function. By using this compound to increase the density of CFTR channels on the cell membrane and FDL176 to improve the opening of these channels, the combination therapy aims to restore chloride transport to a greater extent than either agent could achieve alone.[6]
Q3: What are the key in-vitro assays to determine the optimal combination ratio?
A3: The primary assays for evaluating the efficacy and synergy of the this compound/FDL176 combination are:
-
Ussing Chamber Short-Circuit Current (Isc) Assay: This is the gold standard for measuring chloride transport across epithelial cell monolayers (e.g., primary human bronchial epithelial cells). It directly assesses the functional rescue of CFTR channels.[5]
-
TECC-24 Equivalent Current (Ieq) Assay: A higher-throughput alternative to the Ussing chamber for measuring chloride transport.[5]
-
Western Blot Analysis: This technique is used to measure the expression levels of the mature, fully glycosylated form of the CFTR protein (known as Band C). An increase in Band C indicates successful correction and trafficking of the protein to the cell membrane.[5]
-
Cell-Surface Horseradish Peroxidase (HRP) Assay: This assay quantifies the amount of CFTR protein present on the plasma membrane, providing a direct measure of the corrector's effectiveness.[5]
Q4: Have there been any clinical trials on the this compound and FDL176 combination?
A4: Yes, several Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and drug-drug interactions of this compound and FDL176, both individually and in combination.[3][7][8][9] While these trials have been completed, the full results have not yet been made public.[1][3]
Troubleshooting Guides
Issue 1: Low or No Increase in Chloride Current in Isc/Ieq Assays
-
Possible Cause 1: Suboptimal Compound Concentrations.
-
Solution: Perform a matrix titration experiment. Test a range of this compound concentrations against a range of FDL176 concentrations to identify the synergistic peak. See the sample data in Table 1 for an example.
-
-
Possible Cause 2: Insufficient Incubation Time with this compound.
-
Solution: As a corrector, this compound requires time to facilitate the proper folding and trafficking of the CFTR protein. Ensure cells are incubated with this compound for at least 24 hours before adding the potentiator FDL176 and conducting the assay.[5]
-
-
Possible Cause 3: Cell Health and Monolayer Integrity.
-
Solution: Verify the integrity of your primary human bronchial epithelial cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment. Low TEER values may indicate a compromised monolayer.
-
-
Possible Cause 4: Compound Solubility.
-
Solution: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final media concentrations.[2] Check for any precipitation in the media during the experiment.
-
Issue 2: No significant increase in Band C CFTR in Western Blot
-
Possible Cause 1: Incorrect this compound Concentration.
-
Solution: The corrective effect of this compound is dose-dependent. Titrate this compound across a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for increasing Band C expression in your cell line.
-
-
Possible Cause 2: Prolonged Exposure to Potentiator.
-
Solution: Some studies have shown that prolonged exposure to certain potentiators can lead to a reduction in CFTR expression on the plasma membrane.[5] While FDL176 is suggested to have a minimal effect in this regard compared to other potentiators, it is best to perform the Western blot after a 48-hour exposure to the test compounds to assess the mature protein levels accurately.[5]
-
-
Possible Cause 3: Poor Antibody Quality.
-
Solution: Use a validated and specific antibody for the CFTR protein. Run appropriate controls, including positive controls (cells with known high CFTR expression) and negative controls (untransfected cells), to ensure antibody performance.
-
Data Presentation
Table 1: Example Matrix Titration for this compound and FDL176 Combination (Illustrative data based on expected experimental outcomes)
| This compound Conc. (µM) | FDL176 0.1 µM (ΔIsc µA/cm²) | FDL176 0.5 µM (ΔIsc µA/cm²) | FDL176 1.0 µM (ΔIsc µA/cm²) | FDL176 5.0 µM (ΔIsc µA/cm²) |
| 0.1 | 5.2 | 10.1 | 12.5 | 13.1 |
| 0.5 | 8.9 | 18.2 | 22.8 | 24.0 |
| 1.0 | 10.1 | 25.5 | 35.7 | 36.1 |
| 5.0 | 10.5 | 26.1 | 36.2 | 35.9 |
This table shows a hypothetical synergistic peak at 1.0 µM this compound and 1.0 µM FDL176.
Experimental Protocols & Visualizations
Mechanism of Action: this compound and FDL176 on F508del-CFTR
The diagram below illustrates the dual-action mechanism of the this compound and FDL176 combination therapy.
Caption: Mechanism of this compound (Corrector) and FDL176 (Potentiator) on F508del-CFTR.
Experimental Workflow: Ussing Chamber Assay
The following workflow outlines the key steps for assessing the combination's effect on chloride transport.
Caption: Workflow for Ussing Chamber analysis of this compound/FDL176 efficacy.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 5. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 6. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDL-169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Potential off-target effects of Fdl169 in cellular assays
This technical support center provides guidance for researchers using Fdl169 in cellular assays. It addresses frequently asked questions and offers troubleshooting strategies for potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an experimental small molecule designed as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector.[1][2][3][4][5][6] Its primary function is to address defects in the CFTR protein, particularly the F508del mutation, which is the most common mutation in Cystic Fibrosis (CF).[1][7] By binding to the mutated CFTR protein during its synthesis, this compound assists in its proper folding.[1][2] This correction enhances the trafficking and presence of the functional CFTR protein at the cell surface, thereby increasing the transport of chloride ions.[1][3]
Q2: Are there any publicly documented off-target effects for this compound?
Currently, there is no publicly available data detailing specific off-target effects of this compound. Clinical trial results regarding its safety and pharmacokinetics have not yet been published.[1] Therefore, any unexpected cellular phenotype observed during its use warrants careful investigation to distinguish between on-target and potential off-target activities.
Q3: My cells are showing an unexpected phenotype (e.g., decreased viability, altered signaling) after this compound treatment. How can I determine if this is an off-target effect?
Observing an unexpected phenotype is a critical first step in identifying potential off-target effects. A systematic approach is necessary to determine the cause.
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, CFTR, in your specific cell model. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm this.
-
Dose-Response Analysis: Characterize the unexpected phenotype across a wide range of this compound concentrations. If the phenotype occurs at concentrations significantly higher than those required for CFTR correction, it may suggest an off-target effect.
-
Use a Structurally Unrelated Corrector: Compare the effects of this compound with another CFTR corrector that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect related to CFTR correction.
-
Control Experiments: In cells that do not express the F508del-CFTR target, the on-target effects of this compound should be absent. If the unexpected phenotype persists in these cells, it is strongly indicative of an off-target mechanism.
-
Screening Assays: To identify potential off-targets directly, perform a broad screening assay, such as a comprehensive kinase selectivity profiling panel.[8]
Q4: What general strategies can be used to proactively identify potential off-target effects of a novel compound like this compound?
Proactive screening is crucial in drug development to de-risk a compound.
-
In Silico Prediction: Computational models can predict potential off-target interactions based on the chemical structure of this compound by screening it against databases of known protein binding sites.
-
Biochemical Screening: The most direct method is to screen the compound against large panels of purified proteins, such as kinases, phosphatases, and GPCRs.[9][10] This provides quantitative data on inhibitory activity against a wide range of potential targets.
-
Chemoproteomics: Advanced techniques like drug-affinity purification coupled with mass spectrometry can identify proteins from a cell lysate that bind directly to an immobilized version of the compound.[11]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Potential Cause: Variability in cell health, passage number, or seeding density.
-
Troubleshooting Step: Standardize your cell culture protocol. Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments.
-
Potential Cause: Compound instability or precipitation in media.
-
Troubleshooting Step: Visually inspect the media for any precipitate after adding this compound. Confirm the solubility of the compound in your specific cell culture medium. Prepare fresh stock solutions in an appropriate solvent like DMSO.[2]
-
Potential Cause: Inconsistent incubation times or assay conditions.
-
Troubleshooting Step: Use precise timing for compound treatment and assay steps. Ensure uniform temperature and CO2 levels for all plates.
Issue 2: High levels of cytotoxicity observed at concentrations used for CFTR correction.
-
Potential Cause: The observed cytotoxicity could be an off-target effect.
-
Troubleshooting Step: Perform a cell viability assay (e.g., CellTiter-Glo® or MTT) in both your target-expressing cell line (e.g., F508del-CFTR) and a control cell line that does not express the target. If toxicity is observed in both cell lines, it is likely an off-target effect.
-
Potential Cause: On-target toxicity due to hyper-correction or restoration of CFTR function in a system sensitive to ion flux changes.
-
Troubleshooting Step: Attempt a rescue experiment. If possible, overexpress a drug-resistant mutant of CFTR. If the cytotoxic phenotype is reversed, the effect is on-target.
Issue 3: this compound shows biochemical activity but lacks efficacy in cellular assays.
-
Potential Cause: Poor cell permeability of the compound.
-
Troubleshooting Step: Evaluate the permeability of this compound using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Potential Cause: The compound is being actively removed from the cell by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting Step: Co-treat the cells with known efflux pump inhibitors to see if the cellular activity of this compound can be restored.
-
Potential Cause: Rapid metabolism of the compound by the cells.
-
Troubleshooting Step: Analyze the concentration of the parent compound in the cell lysate and supernatant over time using LC-MS/MS to determine its metabolic stability.
Hypothetical Off-Target Screening Data
The following table represents example data from a hypothetical kinase profiling screen for this compound to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
| Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| CFTR | N/A | N/A | Primary Target (Corrector, not an inhibitor) |
| Kinase Target A | 850 | 62% | Potential weak off-target interaction. |
| Kinase Target B | 5,200 | 25% | Unlikely to be a significant off-target. |
| Kinase Target C | >10,000 | <5% | No significant inhibition observed. |
| Kinase Target D | 75 | 91% | Potential significant off-target. |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general method for assessing the selectivity of a compound against a panel of purified kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Assay Plate Setup: In a multi-well assay plate, add the kinase, a suitable peptide substrate, and the kinase buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle (DMSO) control to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP (typically at a concentration close to its Km for the specific kinase).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ assay, which quantifies ADP production via a luminescence-based readout.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.[12]
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either this compound at the desired concentration or a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into different PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble (non-denatured) proteins. Analyze the amount of CFTR in the soluble fraction using Western blotting or ELISA.
-
Melting Curve Generation: Plot the amount of soluble CFTR against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.[9]
Visualizations
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. selleckchem.com [selleckchem.com]
- 3. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CFTR corrector | Probechem Biochemicals [probechem.com]
- 6. abmole.com [abmole.com]
- 7. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Fdl169 cytotoxicity assessment in research models
Welcome to the technical support center for Fdl169. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the assessment of this compound as a CFTR corrector in various research models.
Frequently Asked Questions (FAQs) - General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent small molecule investigational drug known as a CFTR corrector.[1][2] Its primary mechanism of action is to address the underlying protein folding and trafficking defect of the most common cystic fibrosis-causing mutation, F508del-CFTR.[2][3] By binding to the misfolded F508del-CFTR protein during its synthesis in the endoplasmic reticulum, this compound aids in its proper folding, allowing it to be processed and trafficked to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane.[3][4]
Q2: Is this compound a cytotoxic agent?
A2: Based on available research, this compound is not designed or reported to be a cytotoxic agent. Its therapeutic purpose is to restore the function of the defective CFTR protein in cystic fibrosis.[1][2] Any observed cell death in experiments is more likely attributable to off-target effects at high concentrations, compound instability, or issues with the experimental setup rather than a primary cytotoxic mechanism.
Q3: What are the common research models for assessing this compound efficacy?
A3: The efficacy of this compound is typically assessed in in vitro models that express the F508del-CFTR mutation. Common models include:
-
Primary Human Bronchial Epithelial (HBE) cells from cystic fibrosis patients homozygous for the F508del mutation. These are considered a gold standard for in vitro studies.[5][6]
-
Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR. These are often used in high-throughput screening.[5]
-
CFBE41o- cells , a human bronchial epithelial cell line, engineered to express F508del-CFTR.[7]
-
Patient-derived organoids , such as intestinal or lung organoids, which provide a three-dimensional model to assess CFTR function.[8]
Q4: How does this compound differ from a CFTR potentiator?
A4: this compound is a CFTR corrector, which means it increases the amount of CFTR protein at the cell surface.[3] A CFTR potentiator, like FDL176 or Ivacaftor (VX-770), works by increasing the channel open probability (gating) of the CFTR protein that is already present at the cell membrane.[3] Correctors and potentiators are often used in combination to achieve a greater therapeutic effect.[5][7]
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides for common issues.
Western Blotting for CFTR Maturation
Western blotting is used to assess the efficacy of this compound in correcting the processing of F508del-CFTR. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form that has passed through the Golgi apparatus (Band C) is found at or near the cell surface.[9][10] An effective corrector like this compound will increase the ratio of Band C to Band B.
Caption: Workflow for assessing this compound efficacy by Western Blot.
-
Cell Culture and Treatment: Seed F508del-CFTR expressing cells (e.g., CFBE41o-) in 6-well plates. Allow cells to reach 80-90% confluency. Treat cells with desired concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control (DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease inhibitors. Scrape cells and collect lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25-50 µg) onto a 7.5% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify the intensity of Band B (~130-140 kDa) and Band C (~150-180 kDa).[11][12] Calculate the maturation efficiency as the ratio of Band C to total CFTR protein (Band B + Band C).
| Issue | Possible Cause | Recommended Solution |
| No or Weak CFTR Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (up to 50 µg). |
| Low CFTR expression in the cell model. | Use a cell line known to have robust F508del-CFTR expression. | |
| Poor antibody performance. | Use a validated anti-CFTR antibody at the recommended dilution. Test different primary antibodies. | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours or use a different blocking agent (e.g., 5% BSA).[11] |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of washes. | |
| Inconsistent Band C/B Ratios | Variation in treatment time or compound concentration. | Ensure precise timing and accurate dilution of this compound for all samples. |
| Inconsistent loading. | Normalize protein loading carefully using a reliable protein assay. Include a loading control (e.g., actin). |
Ussing Chamber Electrophysiology
The Ussing chamber assay is the gold standard for measuring ion transport across an epithelial monolayer.[6][9] It is used to assess the function of this compound-corrected F508del-CFTR by measuring the short-circuit current (Isc) generated by chloride secretion.
Caption: Workflow for Ussing chamber functional assessment.
-
Cell Culture: Grow primary HBE cells or other suitable epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treatment: Treat the cell monolayers with this compound or vehicle control for 24-48 hours prior to the experiment.
-
Chamber Setup: Mount the permeable support into the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed and aerated physiological buffer.
-
Measurement:
-
Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).
-
Add amiloride to the apical side to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist, such as forskolin, to both sides to activate CFTR. The resulting increase in Isc reflects CFTR-mediated chloride secretion.
-
(Optional) Add a CFTR potentiator (e.g., VX-770) to assess the maximal activity of the corrected channels.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical side to confirm that the observed current is CFTR-dependent.
-
-
Analysis: Calculate the change in Isc (ΔIsc) in response to the forskolin and inhibitor additions. Compare the ΔIsc between this compound-treated and control cells to quantify the functional correction.
| Issue | Possible Cause | Recommended Solution |
| Low or Unstable Baseline TEER/Isc | Damaged cell monolayer. | Handle permeable supports carefully. Check monolayer integrity under a microscope before mounting. |
| Leaky seal in the chamber. | Ensure the insert is mounted correctly and securely. Check for air bubbles.[13] | |
| Temperature or pH fluctuations. | Maintain constant temperature (37°C) and continuous aeration of buffers.[13] | |
| No Response to Forskolin | Insufficient this compound correction. | Confirm correction via Western blot. Test higher this compound concentrations or longer incubation times. |
| Inactive forskolin. | Use a fresh stock of forskolin. | |
| Cell monolayer is not viable. | Perform a viability assay on parallel cultures. | |
| High Baseline Isc / Reduced Forskolin Response | Contamination of chamber with forskolin from a previous experiment. | Thoroughly wash chambers with a sodium phosphate tribasic solution and then hydrochloric acid after each use.[6][14] |
Iodide Efflux Assay
The iodide efflux assay is a cell-based functional assay that measures CFTR channel activity by tracking the movement of iodide ions out of the cells. It can be adapted for high-throughput screening.
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., FRT cells) in 96-well plates. Treat with this compound for 24-48 hours.
-
Iodide Loading: Wash the cells and then incubate them in a buffer containing sodium iodide (NaI) for 1 hour at 37°C to load the cells with iodide.
-
Efflux Measurement:
-
Rapidly wash away the extracellular iodide with an iodide-free buffer.
-
At timed intervals (e.g., every minute), replace the iodide-free buffer and collect the samples.
-
After a stable baseline is established, add a stimulation cocktail (e.g., forskolin) to the buffer to activate CFTR.
-
Continue collecting the buffer at timed intervals.
-
-
Quantification: Measure the iodide concentration in the collected samples using an iodide-selective electrode.[15][16]
-
Analysis: Plot the rate of iodide efflux over time. The peak efflux rate after stimulation is proportional to CFTR activity. Compare the peak rates of this compound-treated cells to controls.
| Issue | Possible Cause | Recommended Solution |
| High Background Efflux | Leaky cells or incomplete washing. | Ensure cell monolayers are confluent and healthy. Optimize the washing steps to completely remove extracellular iodide before starting measurements. |
| Low Signal-to-Noise Ratio | Low CFTR activity. | Confirm this compound correction by other means (e.g., Western blot). Consider using a potentiator in the stimulation cocktail to amplify the signal. |
| Insensitive iodide detection. | Calibrate the iodide-selective electrode before each experiment. Ensure no interfering ions are present in the buffers. | |
| Inconsistent Results | Variation in cell density or iodide loading. | Ensure consistent cell seeding density. Standardize the duration and temperature of the iodide loading step. |
Signaling Pathways
This compound, as a corrector, acts upstream of the primary signaling pathways that regulate CFTR channel function. Its main role is to ensure the CFTR protein is present at the cell membrane where it can be activated.
CFTR Protein Processing and Correction Pathway
Caption: this compound facilitates the proper folding of F508del-CFTR.
CFTR Activation Signaling Pathway
Once this compound has corrected the F508del-CFTR protein and it is at the cell surface, its channel activity is primarily regulated by the cAMP/PKA signaling pathway.
Caption: The canonical cAMP/PKA pathway activates CFTR channels.
Quantitative Data Summary
The following table summarizes representative quantitative data for CFTR correctors from published literature. Note that specific values for this compound are limited in publicly available sources.
| Compound | Assay Type | Cell Model | Metric | Value | Reference |
| VX-809 (Lumacaftor) | Chloride Transport (Ussing Chamber) | Primary F508del HBE | % of non-CF HBE | ~14% | [5] |
| VX-809 (Lumacaftor) | Chloride Transport (Ussing Chamber) | Primary F508del HBE | EC50 | 81 ± 19 nM | [5] |
| VX-809 (Lumacaftor) | F508del-CFTR Maturation | FRT Cells | EC50 | 0.1 ± 0.1 µM | [5] |
| VX-809 + VX-770 | Chloride Transport (Ussing Chamber) | Primary F508del HBE | % of non-CF HBE | ~25% | [5] |
| This compound + FDL176 | Chloride Transport (Ussing Chamber) | Primary F508del hBE | % Reduction (Chronic vs. Acute) | 0-20% | [7] |
| Ivacaftor | Chloride Transport (Ussing Chamber) | Primary F508del hBE | % Reduction (Chronic vs. Acute) | 30-70% | [7] |
References
- 1. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 2. CFTR corrector 2 | Autophagy | CFTR | TargetMol [targetmol.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 7. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 8. mdpi.com [mdpi.com]
- 9. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 13. physiologicinstruments.com [physiologicinstruments.com]
- 14. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming variability in Fdl169 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fdl169. Our goal is to help you overcome experimental variability and achieve consistent, reliable results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Ussing Chamber Assays for CFTR-Mediated Chloride Transport
Question: I am not observing a significant increase in short-circuit current (Isc) after applying this compound to my F508del-CFTR expressing epithelial cells. What could be the issue?
Answer: Several factors can contribute to a lack of response in Ussing chamber experiments. Consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Incubation Time | This compound is a corrector and requires time to rescue the F508del-CFTR protein. Ensure a sufficient pre-incubation period (e.g., 24 hours) to allow for protein folding, trafficking, and insertion into the cell membrane. |
| Incorrect Apical vs. Basolateral Addition | This compound should be added to the appropriate chamber to reach the cell. Verify your experimental protocol for the correct application side. |
| Low CFTR Expression in Cell Model | The effect of this compound is dependent on the presence of the F508del-CFTR protein. Confirm the expression levels in your cell line using techniques like Western blotting or qPCR. |
| Cell Monolayer Integrity Issues | A compromised epithelial barrier can lead to inconsistent results. Monitor the transepithelial electrical resistance (TEER) throughout the experiment to ensure monolayer integrity.[1][2] |
| Problems with Agonist/Inhibitor Addition | The Isc response is typically measured after stimulating CFTR with an agonist (e.g., forskolin) and then inhibited with a CFTR-specific inhibitor to confirm the signal is CFTR-mediated. Ensure these reagents are fresh and used at the correct concentrations. |
| Incorrect Buffer Composition or Temperature | The composition and temperature of the physiological buffers are critical for cell viability and ion channel function. Verify the buffer formulations and maintain the temperature at 37°C.[3] |
Western Blotting for CFTR Protein Expression
Question: I am having trouble detecting the corrected, mature (Band C) form of F508del-CFTR on my Western blots after this compound treatment.
Answer: Detecting the mature, fully glycosylated form of CFTR can be challenging. Here are some common issues and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Insufficient Protein Loading | The mature form of CFTR may be a small fraction of the total CFTR protein. Increase the amount of total protein loaded onto the gel.[4] |
| Poor Transfer of a Large Membrane Protein | CFTR is a large protein (~170 kDa). Optimize your transfer conditions (e.g., use a wet transfer system, extend the transfer time, or add a low concentration of SDS to the transfer buffer) to ensure efficient transfer to the membrane.[5] |
| Ineffective Primary Antibody | Ensure your primary antibody is validated for detecting human CFTR and is used at the optimal dilution. Test different antibodies if necessary. |
| Incorrect Gel Percentage | Use a lower percentage SDS-PAGE gel (e.g., 6-8%) to achieve better separation of high molecular weight proteins like CFTR. |
| Sample Preparation Issues | Ensure your lysis buffer and sample preparation protocol are optimized for membrane proteins to ensure efficient extraction and solubilization of CFTR.[5] |
| Weak Signal | Use a high-sensitivity chemiluminescent substrate to detect low-abundance proteins. Ensure fresh substrate is used.[6][7] |
Cell Surface Expression Assays (e.g., HRP-based)
Question: My cell surface horseradish peroxidase (HRP) assay shows high background and inconsistent results when measuring this compound-mediated rescue of F508del-CFTR.
Answer: High background and variability in cell surface protein assays can be caused by several factors. Here are some troubleshooting tips:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Inadequate blocking of non-specific sites can lead to high background. Optimize your blocking buffer (e.g., BSA, non-fat milk) and incubation time. |
| Inadequate Washing | Insufficient washing between steps can leave behind unbound antibodies or reagents, contributing to background. Increase the number and duration of wash steps. |
| Antibody Concentration Too High | Using too high a concentration of the primary or HRP-conjugated secondary antibody can increase non-specific binding. Perform a titration to determine the optimal antibody concentrations.[8] |
| Endogenous Peroxidase Activity | Some cell types may have endogenous peroxidase activity. Quench this activity with a suitable reagent (e.g., hydrogen peroxide) before adding the HRP substrate. |
| Cell Viability Issues | Ensure cells are healthy and the monolayer is intact before and during the assay, as compromised cells can lead to spurious results. |
| Substrate Instability | HRP substrates can be light-sensitive and have a limited working time. Prepare the substrate immediately before use and protect it from light.[5] |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for this compound Efficacy
-
Cell Culture: Plate F508del-CFTR expressing epithelial cells (e.g., CFBE41o-) on permeable supports and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
This compound Treatment: Pre-incubate the cell monolayers with this compound at the desired concentration (e.g., 10 µM) in the cell culture medium for 24 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, filled with symmetrical physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer) gassed with 95% O2/5% CO2 and maintained at 37°C.[9]
-
Baseline Measurement: Allow the short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption and isolate chloride secretion.
-
CFTR Stimulation: Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to the apical chamber to stimulate CFTR-mediated chloride secretion.
-
CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed Isc is due to CFTR activity.
-
Data Analysis: Calculate the change in Isc in response to the agonist and inhibitor. Compare the results between this compound-treated and vehicle-treated monolayers.
Protocol 2: Western Blotting for CFTR Expression
-
Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse with a buffer suitable for membrane proteins (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on a low-percentage (e.g., 7.5%) SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet transfer apparatus.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the intensity of the mature (Band C) and immature (Band B) forms of CFTR between this compound-treated and control samples.
Mandatory Visualizations
Caption: F508del-CFTR processing pathway and the intervention point of this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our 96-well plate-based assays for this compound. What are the common causes?
A1: Well-to-well variability can arise from several sources. "Edge effects" are common, where wells at the edge of the plate behave differently due to temperature or evaporation gradients. To mitigate this, avoid using the outer wells for experimental samples or ensure proper plate sealing and incubation conditions. Also, ensure consistent cell seeding density across all wells and careful, consistent pipetting of reagents.
Q2: How long should we treat our cells with this compound to see a maximal effect?
A2: As a CFTR corrector, this compound's primary role is to rescue the misfolded F508del-CFTR protein from degradation and facilitate its trafficking to the cell surface.[10] This process takes time. While the optimal duration can be cell-type dependent, a 24-hour incubation is a common starting point for observing significant functional correction. We recommend performing a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration for your specific experimental system.
Q3: Can the passage number of our cell line affect the experimental results with this compound?
A3: Yes, the passage number can significantly impact results. As cell lines are cultured for extended periods, they can undergo genetic drift, leading to changes in protein expression, including F508del-CFTR levels, and altered cellular responses. It is crucial to use cells within a defined, low passage number range for all experiments to ensure consistency and reproducibility.
Q4: Is it necessary to use a potentiator in combination with this compound in our functional assays?
A4: this compound is a corrector, meaning it increases the amount of CFTR protein at the cell surface.[10] A potentiator, on the other hand, increases the channel opening probability of the CFTR protein that is already at the membrane. While this compound alone should result in an increased functional response, its effect is often synergistic when combined with a potentiator. Using a potentiator can amplify the signal in functional assays like the Ussing chamber, making the effect of this compound easier to detect and quantify.
Q5: We are seeing different levels of this compound efficacy between different batches of the compound. What should we check?
A5: Batch-to-batch variability of a compound can be a source of experimental inconsistency. It is important to verify the purity and concentration of each new batch of this compound. Ensure proper storage conditions (e.g., protected from light, appropriate temperature) to prevent degradation. If variability persists, consider performing a dose-response curve with each new batch to confirm its potency.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of cystic fibrosis transmembrane conductance regulator membrane trafficking: not just from the endoplasmic reticulum to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fdl169 Activity and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of serum concentration on the activity of Fdl169, an experimental CFTR corrector.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an experimental small molecule developed by Flatley Discovery Lab as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector. It is designed to address defects in the CFTR protein caused by mutations, such as the common F508del mutation, by helping the protein to fold correctly. This allows for proper trafficking of the CFTR protein to the cell surface, where it can function as a chloride ion channel.
Q2: Why is serum concentration an important factor in our in vitro experiments with this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs, including potentially this compound, can bind to these proteins. It is generally the unbound, or "free," fraction of a drug that is able to interact with its target and exert a biological effect. Therefore, the concentration of serum in your cell culture medium can significantly impact the effective concentration of this compound available to the cells, potentially leading to variability in your experimental results.
Q3: What is the plasma protein binding percentage of this compound?
As of the latest available public information, specific data on the plasma protein binding of this compound has not been published. However, it has been suggested that this compound possesses favorable drug properties, including its plasma protein binding profile. For context, other CFTR correctors like lumacaftor and tezacaftor are highly bound to plasma proteins, at approximately 99%.[1][2][3][4] This high level of binding underscores the importance of considering the effects of serum in experimental design.
Q4: How does high plasma protein binding affect the interpretation of in vitro results?
If a compound is highly protein-bound, the nominal concentration you add to the culture medium is not the same as the biologically active concentration. For example, if a drug is 99% protein-bound, only 1% of it is free to act on the cells. This is a critical consideration when determining the effective concentration (EC50) of a drug and when comparing results between different experiments or labs that may use different serum concentrations.
Q5: Should we use serum-free medium for our this compound experiments?
While using a serum-free medium would eliminate the variable of protein binding, it may not be suitable for all cell types, as serum provides essential growth factors. A common approach is to perform initial dose-response experiments at a standardized, low serum concentration (e.g., 2-5% Fetal Bovine Serum) and to also conduct experiments in the presence of physiological concentrations of human serum albumin to better mimic in vivo conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected this compound activity | High serum concentration in the culture medium is reducing the free fraction of this compound. | Reduce the serum concentration in your assay medium. Consider performing a dose-response curve at various serum concentrations (e.g., 1%, 5%, 10%) to understand its impact. Also, ensure that the this compound stock solution is properly prepared and stored. |
| High variability in results between experiments | Inconsistent serum batches or concentrations. | Use a single, quality-controlled batch of serum for a set of experiments. Standardize the serum concentration across all assays. Consider using a serum-free medium for specific mechanistic studies if your cell line can tolerate it. |
| Difficulty comparing our results with published data | Different experimental conditions, particularly serum concentration. | Carefully document the serum type and concentration in your experimental protocols. When comparing data, normalize results to a standard control where possible. If available, measure the free concentration of this compound in your culture medium. |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound Activity
This protocol outlines a method to assess how different concentrations of Fetal Bovine Serum (FBS) impact the apparent activity of this compound in a cell-based assay.
Materials:
-
Cells expressing the F508del-CFTR mutation (e.g., CFBE41o- cells)
-
Cell culture medium (e.g., MEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Assay plates (e.g., 96-well plates)
-
Reagents for measuring CFTR activity (e.g., using a membrane potential-sensitive dye or Ussing chamber)
-
DMSO (for this compound stock solution)
Procedure:
-
Cell Seeding: Seed the F508del-CFTR expressing cells in 96-well plates at a density appropriate for your chosen assay and allow them to adhere and grow to the desired confluency.
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a serum-free medium.
-
Prepare Assay Media: Prepare separate batches of your cell culture medium containing different concentrations of FBS (e.g., 0%, 1%, 2.5%, 5%, and 10%).
-
Treatment:
-
To each of the different FBS-containing media, add the this compound dilutions to achieve the final desired concentrations. Remember to include a vehicle control (DMSO) for each FBS concentration.
-
Remove the growth medium from the cells and replace it with the prepared assay media containing this compound.
-
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Measure CFTR Activity: Following incubation, measure CFTR activity using your chosen method (e.g., fluorescence-based membrane potential assay or Ussing chamber electrophysiology).
-
Data Analysis:
-
For each FBS concentration, plot the CFTR activity against the this compound concentration.
-
Calculate the EC50 value for this compound at each FBS concentration.
-
Compare the EC50 values to determine the effect of serum concentration on this compound activity. A rightward shift in the dose-response curve with increasing serum concentration indicates that protein binding is reducing the effective concentration of this compound.
-
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table illustrates the expected trend in the apparent EC50 of a highly protein-bound CFTR corrector at different serum concentrations, based on the principles of protein binding.
| Serum Concentration (%) | Apparent EC50 (nM) (Hypothetical Data) |
| 0 | 50 |
| 1 | 150 |
| 2.5 | 350 |
| 5 | 700 |
| 10 | 1500 |
Visualizations
Caption: Workflow for assessing the impact of serum on this compound activity.
Caption: The impact of serum protein binding on this compound availability.
References
- 1. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Fdl169 Clinical Trial Suspension: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the clinical trial suspension of Fdl169, an investigational CFTR corrector.
Frequently Asked Questions (FAQs)
Q1: What is the current status of the this compound clinical development program?
The global research and development of this compound has been suspended. Several clinical trials investigating this compound were initiated, but at least one key study was officially suspended before completion.
Q2: What are the specific reasons for the suspension of the this compound clinical trials?
The specific reasons for the suspension of the this compound clinical trials have not been publicly disclosed by the sponsoring organization, Flatley Discovery Lab. While clinical trial suspensions can occur for a variety of reasons, including safety concerns, lack of efficacy, or strategic business decisions, no official statement detailing the cause for the this compound suspension is available in the public domain.
Q3: What is the proposed mechanism of action for this compound?
This compound is designed as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] In individuals with cystic fibrosis caused by the F508del mutation, the CFTR protein is misfolded and does not traffic to the cell surface correctly.[1] this compound is intended to bind to the defective CFTR protein during its synthesis, assisting in its proper folding and increasing its presence on the cell membrane.[1] This would theoretically restore the normal transport of chloride ions across the cell membrane.[4][5]
Q4: Who was the target patient population for this compound?
The clinical trials for this compound targeted patients with cystic fibrosis who are homozygous for the F508del-CFTR mutation.[2][6] This is the most common mutation causing cystic fibrosis.[1]
Q5: Were there any safety concerns reported before the suspension?
Prior to human trials, preliminary studies in rodents and dogs suggested a good safety profile for this compound.[4][5] Several Phase 1 clinical trials were initiated to evaluate the safety and tolerability of this compound in both healthy volunteers and cystic fibrosis patients.[1][6][7][8][9][10][11] However, the results of these studies have not been published, and therefore, no public data on adverse events in humans is available.[1]
Summary of this compound Clinical Trials
| NCT Number | Title | Phase | Status | Purpose |
| NCT03756922 | A DDI Study of this compound and FDL176 in Healthy Subjects | Phase 1/2 | Suspended | To assess the drug-drug interaction between this compound and Fdl176.[1][12][13] |
| NCT03516331 | A Drug-Drug Interaction Study of this compound and FDL176 in Healthy Subjects | Phase 1 | Completed | To evaluate the safety and interactions between this compound and Fdl176.[1][12][14] |
| NCT02767297 | Bioavailability and Pharmacokinetics Study of this compound in Healthy Subjects and Subjects With Cystic Fibrosis | Phase 1/2 | Completed | To examine the bioavailability and pharmacokinetics of this compound.[1][10] |
| NCT03093714 | A Study to Evaluate Safety, PK and PD of this compound in Cystic Fibrosis Subjects | Phase 1 | Not specified | To evaluate the safety, pharmacodynamics, and pharmacokinetics of this compound in CF patients.[1][6][9] |
| NCT03527095 | A Study to Compare the Pharmacokinetics of Different Oral Formulations of this compound in Healthy Subjects | Phase 1 | Completed | To compare the pharmacokinetics of different oral formulations of this compound.[1][7] |
| NCT03424252 | An Phase 1 Study to Evaluate the Pharmacokinetic (PK) Profile of this compound New Formulations in Healthy Subjects | Phase 1 | Completed | To evaluate the pharmacokinetic profile of new this compound formulations.[8] |
| NCT02680418 | Pharmacokinetics of this compound in Healthy Female Subjects | Not specified | Completed | To determine the pharmacokinetics of single and multiple doses of this compound in healthy females.[15] |
| NCT02359357 | FTIH - Single and Repeat Oral Doses of this compound in Healthy Volunteers | Phase 1 | Not specified | First-in-human study to assess safety, tolerability, and pharmacokinetics of single and multiple escalating doses. |
Experimental Protocols
Protocol Spotlight: NCT03093714 - Safety, PK, and PD in CF Subjects
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation, and parallel-arm, dose-ranging study.[6][9]
-
Participant Population: Approximately 24 adult subjects with a confirmed diagnosis of cystic fibrosis, homozygous for the F508del-CFTR mutation.[2][6][9]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
Signaling Pathway and Experimental Workflow
Below is a diagram illustrating the proposed mechanism of action of this compound as a CFTR corrector.
Caption: Proposed mechanism of this compound as a CFTR corrector.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 3. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 4. Flatley Discovery Lab to pursue development of this compound for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. obesityhealthmatters.com [obesityhealthmatters.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Improving the bioavailability of Fdl169 in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Fdl169 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental oral small molecule CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector intended for the chronic treatment of Cystic Fibrosis (CF).[1][2] In individuals with CF caused by specific mutations, such as the F508del mutation, the CFTR protein is misfolded and does not traffic to the cell membrane correctly.[2] this compound is designed to bind to the misfolded CFTR protein, assisting in its proper folding and increasing its presence at the cell membrane.[2] This allows for improved ion transport, which can help to alleviate the downstream symptoms of CF.[2]
Q2: What are the known bioavailability challenges with this compound?
A2: Clinical and preclinical studies have investigated various formulations of this compound, suggesting that its oral bioavailability is a key focus of development.[1][3][4] Like many orally administered small molecules, this compound's bioavailability can be influenced by factors such as its physicochemical properties (e.g., solubility, permeability), formulation, and physiological factors in the gastrointestinal tract.[5][6][7] Low aqueous solubility is a common reason for poor oral bioavailability of many drug candidates.[8][9][10]
Q3: What are the general strategies to improve the oral bioavailability of a compound like this compound?
A3: For poorly soluble compounds, several formulation strategies can be employed to enhance oral bioavailability. These can be broadly categorized as:
-
Modification of Physical Properties: This includes techniques like micronization or nanocrystal formation to increase the surface area for dissolution.[6][11]
-
Use of Enabling Formulations:
-
Lipid-based formulations: Incorporating the drug into oils, surfactants, or forming self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[11][12][13]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its dissolution rate and solubility.[12][14]
-
Use of co-solvents and surfactants: These can increase the solubility of the drug in the gastrointestinal fluids.[11][15]
-
-
Chemical Modification: Creating a more soluble prodrug that converts to the active compound in the body.[6][10]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between animal subjects.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage. Administer the dose slowly to prevent reflux.[15] | Inconsistent dosing due to errors in administration is a common source of variability. |
| Non-homogenous Formulation | Ensure the formulation is a uniform suspension or a clear solution. Use appropriate mixing (e.g., vortexing, sonicating) immediately before dosing each animal.[15] | If the drug is not evenly distributed in the vehicle, each animal may receive a different dose. |
| Effect of Food | Fast animals overnight before the experiment, ensuring free access to water.[15] Alternatively, standardize the feeding schedule if the experiment requires a fed state. | The presence of food in the GI tract can significantly and variably affect drug absorption.[5] |
| Individual Physiological Differences | Increase the number of animals per group to improve statistical power and account for inter-individual variation.[5] | Biological differences between animals can lead to varied drug absorption and metabolism. |
Issue 2: Low oral bioavailability of this compound despite adequate dosing.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | 1. Reduce particle size (micronization/nanosizing).[6][11] 2. Formulate with solubility-enhancing excipients (e.g., co-solvents, surfactants, cyclodextrins).[11] 3. Develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[12][13] | Low solubility limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.[8][10] |
| Poor Permeability | 1. Include permeation enhancers in the formulation (use with caution and assess gut toxicity).[12] 2. Investigate if this compound is a substrate for efflux transporters (e.g., P-glycoprotein) and consider co-administration with an inhibitor in exploratory studies.[5] | The drug must be able to pass through the intestinal wall to reach the systemic circulation.[10] |
| High First-Pass Metabolism | Conduct an intravenous (IV) dosing study in the same animal model to determine the absolute bioavailability and clearance.[5] If first-pass metabolism is high, consider alternative routes of administration for initial efficacy studies or prodrug strategies.[8][10] | The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.[8] |
Quantitative Data Summary
Table 1: Comparison of this compound Pharmacokinetic Parameters with Different Formulations in a Rat Model.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 10 | 280 ± 50 | 2.5 ± 1.0 | 2150 ± 450 | 219 |
| Lipid-Based Solution | 10 | 450 ± 70 | 2.0 ± 0.5 | 3800 ± 600 | 388 |
| SEDDS Formulation | 10 | 720 ± 95 | 1.5 ± 0.5 | 6500 ± 850 | 663 |
Data are presented as mean ± standard deviation and are hypothetical, based on general principles of bioavailability enhancement.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Labrafac™ PG).
-
Surfactant: Select a non-ionic surfactant with a high HLB value (e.g., Kolliphor® EL).
-
Co-surfactant/Co-solvent: Select a suitable co-surfactant (e.g., Transcutol® HP).
-
-
Solubility Studies: Determine the saturation solubility of this compound in each individual excipient to select the ones with the highest solubilizing capacity.
-
Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in various ratios and observing the formation of an emulsion upon aqueous dilution.
-
Formulation Preparation:
-
Accurately weigh the chosen amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture to 40°C while stirring with a magnetic stirrer until a clear and homogenous solution is obtained.
-
Allow the solution to cool to room temperature.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SEDDS formulation to an aqueous medium with gentle agitation and record the time taken to form a clear or bluish-white emulsion.
-
Protocol 2: Oral Bioavailability Study in a Rat Model
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Grouping: Divide the rats into groups (e.g., n=6 per group) to receive different formulations of this compound (e.g., aqueous suspension, micronized suspension, SEDDS).
-
Dosing:
-
Weigh each rat to determine the correct dosing volume.
-
Administer the designated this compound formulation orally via gavage at the target dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Plasma Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.
-
Calculate the relative bioavailability of the test formulations compared to the reference formulation (e.g., aqueous suspension).
-
Visualizations
Caption: Logical workflow of formulation strategies to improve this compound bioavailability.
Caption: Experimental workflow for an in-vivo oral bioavailability study.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Bioavailability - Wikipedia [en.wikipedia.org]
- 6. colorcon.com [colorcon.com]
- 7. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. upm-inc.com [upm-inc.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Fdl169 vs. Lumacaftor: A Comparative Guide to F508del-CFTR Correction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two corrector molecules, Fdl169 and lumacaftor, for the rescue of F508del-CFTR, the most common mutation causing cystic fibrosis (CF). The information is intended for researchers, scientists, and professionals involved in CF drug discovery and development.
Introduction
The F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene leads to the production of a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[1] This results in a significant reduction of functional CFTR channels at the cell surface, leading to defective ion transport and the multisystemic manifestations of CF. Corrector molecules are a class of therapeutic agents that aim to rescue the trafficking and processing of F508del-CFTR, enabling it to reach the cell membrane and function as a chloride channel.
Lumacaftor (VX-809) is a first-generation CFTR corrector that has been approved for clinical use in combination with the potentiator ivacaftor. It has been shown to improve the conformational stability of the F508del-CFTR protein, leading to increased cell surface expression.[1] this compound is a novel and potent CFTR corrector that is suggested to employ a similar mode of action to lumacaftor. In vitro studies suggest that this compound has a comparable efficacy to lumacaftor in rescuing F508del-CFTR protein expression.
This guide will delve into the available experimental data to provide a comparative analysis of these two corrector molecules.
Mechanism of Action
Both this compound and lumacaftor are classified as Class I correctors, targeting the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein. Their primary mechanism involves stabilizing the misfolded NBD1, thereby facilitating its proper integration with other domains and promoting the overall conformational maturation of the protein. This allows the corrected F508del-CFTR to escape ER-associated degradation and traffic to the plasma membrane.
Quantitative Data Comparison
Direct head-to-head comparative studies between this compound and lumacaftor are limited in publicly available literature. The following tables summarize available in vitro data, compiled from various sources. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: F508del-CFTR Protein Maturation (Western Blot)
| Compound | Concentration | Cell Type | % of Wild-Type CFTR (Band C) |
| Lumacaftor | 3 µM | CFBE41o- | ~15% |
| This compound | Not specified | Not specified | Similar efficacy to lumacaftor |
Note: Data for this compound is qualitative based on available descriptions. Quantitative data from a direct comparison is not available.
Table 2: F508del-CFTR Chloride Channel Function (Ussing Chamber)
| Compound | Concentration | Cell Type | Forskolin-Stimulated Isc (% of Wild-Type) |
| Lumacaftor | 10 µM | Primary HBE | ~14% |
| This compound | Not specified | Not specified | Data not available |
HBE: Human Bronchial Epithelial; Isc: Short-circuit current
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures used in the field for evaluating CFTR corrector efficacy.
Western Blot for CFTR Maturation
Objective: To assess the extent of F508del-CFTR processing from the core-glycosylated (Band B) to the complex-glycosylated (Band C) form, indicative of successful trafficking through the Golgi apparatus.
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o-) are cultured to confluence. The cells are then treated with the corrector compound (this compound or lumacaftor) at the desired concentration for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein from each sample are loaded onto a low-percentage polyacrylamide gel (e.g., 6%) to resolve the high molecular weight CFTR protein.
-
Immunoblotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensities of Band B (~150 kDa) and Band C (~170 kDa) are quantified using densitometry software. The ratio of Band C to the total CFTR (Band B + Band C) is calculated to determine the maturation efficiency.
Ussing Chamber Assay for CFTR Channel Function
Objective: To measure the transepithelial chloride current mediated by CFTR channels at the apical membrane of polarized epithelial cells.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.
-
Corrector Treatment: Once differentiated, the cells are treated with the corrector compound (this compound or lumacaftor) for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both chambers are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (an adenylyl cyclase activator) is added to both chambers to increase intracellular cAMP and activate CFTR.
-
A CFTR potentiator (e.g., ivacaftor or genistein) is often added to maximize channel opening.
-
Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following forskolin and potentiator stimulation, which is subsequently inhibited by the CFTR inhibitor, represents the functional activity of CFTR.
References
A Comparative Analysis of Fdl169 and Tezacaftor for Cystic Fibrosis Therapy
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cystic fibrosis transmembrane conductance regulator (CFTR) correctors, Fdl169 and Tezacaftor. The content herein synthesizes available data on their efficacy, mechanism of action, and the experimental methodologies used for their evaluation.
Introduction
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for a protein responsible for ion transport across epithelial cell membranes. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface. Both this compound and tezacaftor are small molecules known as CFTR correctors, designed to rescue the trafficking and function of the F508del-CFTR protein. Tezacaftor, developed by Vertex Pharmaceuticals, is an established therapeutic agent, often used in combination with other CFTR modulators. This compound, discovered by the Flatley Discovery Lab, is an investigational drug that has undergone early-phase clinical trials. Due to the limited publicly available clinical data for this compound, this guide will present the available preclinical and clinical information for both compounds to facilitate a comprehensive understanding of their current standing in CF drug development.
Mechanism of Action
Both this compound and tezacaftor function as CFTR correctors, aiming to rectify the folding defect of the F508del-CFTR protein, thereby enabling its transport to the cell surface and increasing the density of functional channels.[1][2]
Tezacaftor has been shown to directly bind to the first transmembrane domain (TMD1) of the CFTR protein.[3] This interaction stabilizes the protein structure, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the cell membrane.[3][4] By increasing the amount of CFTR protein at the cell surface, tezacaftor, particularly in combination with a potentiator like ivacaftor, enhances chloride ion transport.[5]
This compound is also designed to correct the misfolding of the CFTR protein caused by the F508del mutation.[2] It is believed to bind to the CFTR protein during its synthesis, assisting in its proper folding and increasing its presence at the cell membrane.[2] Preclinical studies have indicated that this compound can significantly increase chloride transport in ex vivo models of human bronchial epithelium.[6] However, the precise binding site and a detailed molecular mechanism of action for this compound are not as extensively characterized in publicly available literature as they are for tezacaftor.
Below is a diagram illustrating the general mechanism of action for CFTR correctors.
Comparative Efficacy
A direct, data-driven comparison of the clinical efficacy of this compound and tezacaftor is challenging due to the absence of published clinical trial results for this compound.[7] In contrast, tezacaftor has undergone extensive clinical evaluation, and its efficacy, particularly as part of combination therapies, is well-documented.
This compound Efficacy Data
Publicly available efficacy data for this compound is limited to preclinical findings. Ex vivo studies on human bronchial epithelial cells have demonstrated that this compound can significantly increase chloride transport.[6] An abstract from a scientific conference suggested that a combination of this compound and another investigational agent, FDL176, was superior to the tezacaftor/ivacaftor combination in an unspecified model system; however, the full data and methodology of this comparison are not available.[8]
Tezacaftor Efficacy Data
The efficacy of tezacaftor has been established in several large-scale clinical trials, most notably the EVOLVE and EXPAND studies. These trials evaluated tezacaftor in combination with ivacaftor.
Table 1: Summary of Tezacaftor Clinical Trial Efficacy Data
| Trial | Patient Population | Treatment Group | Change in ppFEV1 from Baseline | Change in Sweat Chloride from Baseline | Reference |
| EVOLVE | Homozygous for F508del mutation (≥12 years) | Tezacaftor/Ivacaftor | +4.0 percentage points | -9.5 mmol/L | [9][10] |
| Placebo | - | - | [9][10] | ||
| EXPAND | Heterozygous for F508del and a residual function mutation | Tezacaftor/Ivacaftor | +6.8 percentage points | -9.5 mmol/L | [11] |
| Ivacaftor | +4.7 percentage points | -4.5 mmol/L | [11] | ||
| Placebo | - | - | [11] | ||
| Real-world | F/F and F/RF genotypes (Adults) | Tezacaftor/Ivacaftor | +6.0 percentage points (at 3 months) | Not Reported | [12] |
ppFEV1: percent predicted forced expiratory volume in one second. F/F: Homozygous for F508del. F/RF: Heterozygous for F508del and a residual function mutation.
More recently, tezacaftor has become a key component of the highly effective triple-combination therapy, Trikafta/Kaftrio (elexacaftor/tezacaftor/ivacaftor). Data from clinical trials of this combination therapy have shown even more substantial improvements in lung function and sweat chloride levels.[13]
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Clinical Trials
| Patient Population | Change in ppFEV1 from Baseline | Change in Sweat Chloride from Baseline | Reference |
| At least one F508del mutation (≥12 years) | +13.8 to +14.3 percentage points | -41.8 to -45.1 mmol/L | [14] |
| Children aged 6-11 years with at least one F508del | +10.2 percentage points | -45.4 mmol/L | [15] |
Experimental Protocols
The evaluation of CFTR modulators relies on a set of specialized assays to determine their impact on protein function and clinical outcomes. Below are overviews of the key experimental methodologies.
Sweat Chloride Test
The sweat chloride test is the gold standard for diagnosing CF and is also used as a biomarker to assess the efficacy of CFTR modulators.
Methodology:
-
Sweat Stimulation: A small area of the skin, typically on the forearm, is treated with pilocarpine, a sweat-inducing chemical, and a weak electrical current is applied (pilocarpine iontophoresis) to stimulate sweat production.
-
Sweat Collection: The sweat is collected onto a piece of filter paper, gauze, or into a plastic coil over a 30-minute period.
-
Chloride Analysis: The collected sweat is sent to a laboratory for quantitative analysis of its chloride concentration.
Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)
ppFEV1 is a key measure of lung function and a primary endpoint in most CF clinical trials.
Methodology:
-
Spirometry: The subject performs a forced expiration into a spirometer, a device that measures the volume and flow of air.
-
FEV1 Measurement: The forced expiratory volume in the first second (FEV1) is recorded.
-
Percent Predicted Calculation: The measured FEV1 is compared to the predicted value for a healthy individual of the same age, height, sex, and ethnicity. The result is expressed as a percentage of the predicted value (ppFEV1).[16]
Nasal Potential Difference (NPD) Measurement
NPD measurement assesses ion transport across the nasal epithelium in vivo, providing a direct measure of CFTR and ENaC (epithelial sodium channel) function.[17][18]
Methodology:
-
Electrode Placement: An exploring electrode is placed on the surface of the nasal mucosa, and a reference electrode is placed on the subcutaneous layer of the forearm.
-
Perfusion of Solutions: The nasal epithelium is sequentially perfused with a series of solutions, including a Ringer's solution, a solution containing amiloride (an ENaC blocker), and a chloride-free solution with isoproterenol (a CFTR activator).[19]
-
Potential Difference Recording: The voltage difference between the two electrodes is continuously measured, and the changes in potential difference in response to the different solutions provide information about Na+ and Cl- transport.[19]
Ussing Chamber Assay
The Ussing chamber is an in vitro technique used to measure ion transport across epithelial tissues or cell monolayers.[20]
Methodology:
-
Tissue/Cell Mounting: A piece of epithelial tissue (e.g., from a rectal biopsy) or a monolayer of cultured epithelial cells is mounted between two chambers.
-
Solution Perfusion: Both sides of the epithelium are bathed in physiological solutions.
-
Electrophysiological Measurement: The potential difference across the epithelium is clamped to zero, and the short-circuit current, which represents the net ion transport, is measured. The addition of specific channel blockers and activators allows for the quantification of the activity of specific ion channels like CFTR.[21]
The following diagram illustrates a generalized experimental workflow for evaluating a novel CFTR corrector.
Conclusion
Tezacaftor is a well-characterized and clinically validated CFTR corrector that has demonstrated significant, albeit modest, efficacy as a monotherapy and as part of a dual-corrector regimen, and substantial efficacy in the triple-combination therapy with elexacaftor and ivacaftor. Its mechanism of action and clinical benefits are supported by a large body of evidence from rigorous clinical trials.
This compound is an earlier-stage investigational CFTR corrector with a promising preclinical profile. However, a comprehensive assessment of its comparative efficacy is currently hampered by the lack of published clinical data. The future of this compound in the landscape of CF therapies will depend on the outcomes of its clinical development program.
For researchers and drug developers, the story of these two molecules underscores the evolution of CFTR modulator discovery and the increasing bar for clinical efficacy. While tezacaftor represents a significant step forward in the treatment of CF, the ongoing development of compounds like this compound highlights the continued search for even more effective and potentially complementary therapeutic strategies.
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 12. m.youtube.com [m.youtube.com]
- 13. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacb.asn.au [aacb.asn.au]
- 15. cff.org [cff.org]
- 16. Use of FEV1 in Cystic Fibrosis Epidemiologic Studies and Clinical Trials: A Statistical Perspective for the Clinical Researcher - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 18. Nasal Potential Difference Measurements to Assess CFTR Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standardized Measurement of Nasal Membrane Transepithelial Potential Difference (NPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fdl169 and Other CFTR Correctors for Cystic Fibrosis Researchers
For researchers, scientists, and drug development professionals in the field of cystic fibrosis (CF), this guide provides an objective, data-driven comparison of the investigational CFTR corrector Fdl169 against established correctors: lumacaftor, tezacaftor, and elexacaftor. This document summarizes available preclinical data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these therapeutic agents.
Introduction to CFTR Correctors in Cystic Fibrosis
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for a protein that functions as a chloride and bicarbonate channel. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a reduced quantity of functional channels at the cell surface. CFTR correctors are a class of small molecules designed to rescue the trafficking and processing of misfolded CFTR proteins, thereby increasing the density of the protein at the cell membrane.
This guide focuses on this compound, a CFTR corrector developed by Flatley Discovery Lab, and compares its preclinical performance with the approved CFTR correctors lumacaftor, tezacaftor, and elexacaftor, which are key components of therapies such as Orkambi®, Symdeko®, and Trikafta®.
Mechanism of Action
CFTR correctors primarily act as chaperones, binding to the misfolded F508del-CFTR protein to facilitate its proper folding and transit through the cellular quality control machinery.
-
This compound : This investigational corrector is designed to correct the folding of the F508del-CFTR protein, increasing its presence at the cell membrane where it can transport chloride ions.[1] Preclinical data suggests it may employ a similar mode of action to lumacaftor but with potentially improved drug properties.[2]
-
Lumacaftor : As a first-generation corrector, lumacaftor improves the conformational stability of the F508del-CFTR protein, leading to enhanced processing and trafficking to the cell surface.[3]
-
Tezacaftor : A second-generation corrector, tezacaftor also aids in the processing and trafficking of the F508del-CFTR protein to the cell surface.[2]
-
Elexacaftor : This next-generation corrector works at a different binding site on the CFTR protein than tezacaftor, providing an additive effect in rescuing F508del-CFTR.[2]
Comparative Efficacy: Preclinical Data
While clinical trial data for this compound has not yet been published, in vitro data from conference presentations allow for a preliminary comparison with other correctors. The following tables summarize the available preclinical data on the efficacy of these compounds in rescuing F508del-CFTR function.
Table 1: In Vitro F508del-CFTR Chloride Transport Correction
| Corrector | Assay System | Endpoint | Reported Efficacy |
| This compound | Primary F508del-CFTR human bronchial epithelial (hBE) cells | Chloride Transport (TECC-24 equivalent current assay) | Similar maximum efficacy as lumacaftor and tezacaftor.[4] |
| Lumacaftor | Primary F508del-CFTR hBE cells | Chloride Transport (TECC-24 equivalent current assay) | Similar maximum efficacy as this compound and tezacaftor.[4] |
| Tezacaftor | Primary F508del-CFTR hBE cells | Chloride Transport (TECC-24 equivalent current assay) | Similar maximum efficacy as this compound and lumacaftor.[4] |
| Elexacaftor | (in combination with Tezacaftor) | (Data for single-agent not directly compared in the same assay) | (Significantly enhances CFTR function in combination therapies) |
Table 2: In Vitro F508del-CFTR Protein Expression and Trafficking
| Corrector | Assay System | Endpoint | Reported Efficacy |
| This compound | F508del-CFTR CFBE41o- cells with HRP-tagged CFTR | Cell Surface Expression | In combination with a second-site corrector (FD2052160), increased cell surface expression by >4-fold over vehicle control.[4] |
| Lumacaftor | (Data for direct comparison in the same assay not available) | Cell Surface Expression | (Known to increase mature CFTR protein) |
| Tezacaftor | (Data for direct comparison in the same assay not available) | Cell Surface Expression | (Known to increase mature CFTR protein) |
| Elexacaftor | (Data for direct comparison in the same assay not available) | Cell Surface Expression | (Known to increase mature CFTR protein) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate the efficacy of CFTR correctors.
Western Blotting for CFTR Protein Expression
This technique is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus and is present at the cell surface.
Protocol Summary:
-
Cell Lysis : Cells expressing F508del-CFTR are treated with the corrector compound for a specified period (e.g., 24-48 hours) and then lysed to extract total protein.
-
Protein Quantification : The total protein concentration in the lysates is determined to ensure equal loading.
-
SDS-PAGE : Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection : The signal is detected using a chemiluminescent substrate, and the intensity of the bands corresponding to immature (Band B) and mature (Band C) CFTR is quantified.
Patch-Clamp Electrophysiology for CFTR Channel Function
Patch-clamp is the gold-standard technique for directly measuring the ion channel activity of CFTR at the plasma membrane.
Protocol Summary:
-
Cell Preparation : Cells expressing F508del-CFTR are cultured on coverslips and treated with the corrector compound.
-
Patch Formation : A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane (gigaseal).
-
Whole-Cell Configuration : The membrane patch is ruptured to allow electrical access to the entire cell.
-
CFTR Activation : The CFTR channel is activated using a cocktail typically containing forskolin (to increase intracellular cAMP) and a potentiator like ivacaftor or genistein.
-
Current Recording : The chloride current flowing through the CFTR channels is measured in response to a series of voltage steps.
-
Data Analysis : The magnitude and characteristics of the CFTR-mediated current are analyzed to determine the effect of the corrector.
Thermal Stability Assay for CFTR Protein
The thermal stability of the CFTR protein is an indicator of its proper folding. Correctors are expected to increase the thermal stability of the F508del-CFTR mutant.
Protocol Summary (Conceptual):
-
Protein Preparation : The F508del-CFTR protein is isolated from cells treated with or without the corrector.
-
Thermal Denaturation : The protein sample is subjected to a gradual increase in temperature.
-
Monitoring Unfolding : Protein unfolding is monitored using techniques such as differential scanning fluorimetry (DSF) with a fluorescent dye that binds to hydrophobic regions exposed upon unfolding, or by circular dichroism (CD) spectroscopy which measures changes in the protein's secondary structure.
-
Melting Temperature (Tm) Determination : The temperature at which 50% of the protein is unfolded (the melting temperature, Tm) is calculated. An increase in Tm in the presence of a corrector indicates stabilization of the protein.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and evaluation of CFTR correctors.
Figure 1. CFTR protein processing pathway and the role of correctors.
Figure 2. General experimental workflow for evaluating CFTR correctors.
Conclusion
The available preclinical data suggests that this compound is a promising CFTR corrector with an efficacy in rescuing F508del-CFTR chloride transport that is comparable to first and second-generation correctors like lumacaftor and tezacaftor in vitro. The lack of published clinical data for this compound makes a direct comparison with the clinically validated efficacy of lumacaftor, tezacaftor, and particularly the highly effective elexacaftor, premature. However, the in vitro evidence supports its continued investigation. Further studies, especially the publication of clinical trial results, are necessary to fully elucidate the therapeutic potential of this compound relative to the existing and emerging landscape of CFTR modulators. This guide provides a framework for researchers to understand and evaluate these compounds based on the currently available scientific evidence.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. flatleydiscoverylab.com [flatleydiscoverylab.com]
Comparative Analysis of Fdl169: Synergistic Enhancement of CFTR Function with Potentiator Co-Administration
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the experimental compound Fdl169 and its synergistic effects when co-administered with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. This compound, developed by Flatley Discovery Lab, is an experimental CFTR corrector designed to address protein misfolding, particularly in the presence of the F508del mutation.[1][2] While clinical trial data for this compound remains unpublished, this guide presents a comparative framework using hypothetical, yet plausible, experimental data to illustrate its potential synergistic relationship with the established CFTR potentiator, Ivacaftor.
The following sections detail the potential enhancements in CFTR channel function, outline the experimental protocols for assessing such synergy, and visualize the underlying mechanisms and workflows.
Quantitative Data Summary: this compound and Ivacaftor Synergy
The efficacy of CFTR modulators is quantified by their ability to restore chloride transport through the CFTR channel. The data presented below illustrates the hypothetical potentiating effect of Ivacaftor on F508del-CFTR channels that have been trafficked to the cell surface by the corrector this compound. The experiments are simulated in primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
| Compound/Combination | Concentration | CFTR Function (% of Wild-Type) | EC₅₀ of Potentiator (nM) | Notes |
| This compound (Corrector) | 3 µM | 18% | N/A | Establishes baseline corrected F508del-CFTR function. |
| Ivacaftor (Potentiator) | 1 µM | 7% | 120 nM | Modest potentiation of uncorrected F508del-CFTR at the membrane.[3] |
| This compound + Ivacaftor | 3 µM + 1 µM | 65% | 85 nM | Demonstrates significant synergistic enhancement of CFTR function. |
This data is hypothetical and for illustrative purposes only, pending publication of official clinical trial results.
Signaling Pathways and Mechanisms of Action
CFTR modulators act through distinct but complementary mechanisms. Correctors like this compound aid in the proper folding and trafficking of mutant CFTR protein to the cell membrane.[1][2] Potentiators, such as Ivacaftor, increase the channel open probability of CFTR proteins that are present at the cell surface.[3] The synergistic effect arises from the sequential action of these agents: this compound increases the number of CFTR channels at the destination, and Ivacaftor enhances the function of those channels.
Figure 1: Proposed synergistic mechanism of this compound and Ivacaftor.
Experimental Protocols
The following are standard methodologies used to assess the function of CFTR modulators and their synergistic effects.
1. Ussing Chamber Assay
This technique measures ion transport across an epithelial monolayer, providing a quantitative assessment of CFTR-mediated chloride secretion.
-
Cell Culture: Primary Human Bronchial Epithelial (HBE) cells from a donor homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell® inserts) for 21-28 days to form a differentiated, polarized monolayer.
-
Corrector Incubation: Cells are pre-incubated with this compound (3 µM) or vehicle control for 24 hours at 37°C to allow for the correction and trafficking of F508del-CFTR to the cell surface.
-
Assay Procedure:
-
The permeable supports are mounted in an Ussing chamber system. Both apical and basolateral surfaces are bathed in a symmetrical Ringer's solution.
-
The epithelial sodium channel (ENaC) is inhibited by adding amiloride (100 µM) to the apical solution to isolate CFTR-dependent currents.
-
CFTR is activated by adding a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral solution.
-
A CFTR potentiator, such as Ivacaftor (1 µM), is added to the apical side to measure the potentiation of the corrected channels.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in short-circuit current (Isc) following the addition of the potentiator is measured and normalized to the area of the epithelial monolayer.
Figure 2: Ussing Chamber experimental workflow.
2. Patch-Clamp Electrophysiology
This technique allows for the direct measurement of single CFTR channel activity, providing insights into the channel's open probability (Po).
-
Cell Preparation: Cells expressing F508del-CFTR (e.g., Fischer Rat Thyroid cells) are treated with this compound for 24 hours.
-
Electrode and Solutions: A glass micropipette with a ~1 µm tip diameter is filled with an appropriate electrode solution. The bath solution contains ATP and Protein Kinase A (PKA) to activate CFTR channels.
-
Recording: An inside-out patch of the cell membrane containing CFTR channels is excised. The current passing through individual channels is recorded before and after the application of a potentiator to the bath solution.
-
Data Analysis: The channel open probability (Po) is calculated as the fraction of total time the channel remains in the open state. The increase in Po upon potentiator addition reflects the compound's efficacy.
Logical Framework for Synergy Assessment
Pharmacologic synergy is determined by comparing the observed effect of the drug combination to the expected effect if the drugs were acting independently. A common model for this is the Bliss Independence model, where the combined effect is greater than the sum of the individual effects.
Figure 3: Logic diagram for determining a synergistic effect.
References
A Preclinical Comparison of Novel CFTR Modulators: FDL169 in Combination with Ivacaftor versus the Investigational Potentiator FDL176
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, novel compounds FDL169 and FDL176 from Flatley Discovery Lab are emerging as promising candidates. This guide provides a comparative analysis of a theoretical combination of the corrector this compound with the established potentiator ivacaftor, against the investigational potentiator FDL176, based on available preclinical data. Direct comparative studies between this compound/ivacaftor and FDL176 are not publicly available. Therefore, this guide also includes a comparison of the this compound/FDL176 combination with the clinically approved combination of tezacaftor/ivacaftor, based on a conference abstract reporting the superiority of the former.
Executive Summary
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, a chloride and bicarbonate channel. Corrector molecules aim to rescue the processing and trafficking of mutant CFTR to the cell surface, while potentiators enhance the channel's opening probability.
-
This compound is an investigational CFTR corrector designed to rescue the misfolded CFTR protein, particularly in individuals with the common F508del mutation.[1][2] It binds to the CFTR protein during its synthesis, aiding in its correct folding and increasing its presence at the cell membrane.[1][2]
-
Ivacaftor is an FDA-approved CFTR potentiator that binds to the CFTR protein at the cell surface, increasing the probability that the channel will be open for chloride transport.[3]
-
FDL176 is an investigational CFTR potentiator also designed to hold the CFTR channel open.[4] Preclinical data suggests it may offer advantages over ivacaftor in chronic treatment settings.[3]
This guide synthesizes the available preclinical data to facilitate an objective comparison for the research community.
Mechanism of Action
The combination of a corrector and a potentiator is a clinically validated strategy to enhance CFTR function in patients with CF, particularly those with the F508del mutation.
This compound and Ivacaftor: A Corrector-Potentiator Combination
The combination of this compound and ivacaftor would follow the established dual-modulator approach. This compound would first facilitate the correct folding and trafficking of the F508del-CFTR protein to the cell surface. Subsequently, ivacaftor would act on these surface-localized proteins to increase their channel open probability, thereby augmenting chloride ion transport.
FDL176: A Novel Potentiator
FDL176, as a potentiator, shares a similar mechanistic goal with ivacaftor: to enhance the function of CFTR channels present at the cell surface.[4] It is being developed in combination with the corrector this compound.[4]
Preclinical Performance Data
Direct, peer-reviewed quantitative data comparing this compound/ivacaftor to FDL176 is not available. However, a conference abstract from Flatley Discovery Lab provides a comparison of FDL176 to ivacaftor and the this compound/FDL176 combination to tezacaftor/ivacaftor.[3]
In Vitro Comparison of FDL176 and Ivacaftor
A study presented at the 2017 North American Cystic Fibrosis Conference detailed a head-to-head in vitro comparison of FDL176 and ivacaftor in primary human bronchial epithelial (hBE) cells with the F508del-CFTR mutation, corrected with this compound.[3]
| Parameter | FDL176 | Ivacaftor | Cell System |
| Maximum Chloride Transport (Acute Stimulation) | Equivalent to Ivacaftor | Equivalent to FDL176 | F508del-CFTR hBE cells corrected with this compound |
| Chloride Current Response (Prolonged Exposure, ≥ 24 hr) | Minimal reduction (0-20%) | Substantial reduction (30-70%) | F508del-CFTR hBE cells corrected with this compound |
| F508del-CFTR Plasma Membrane Expression (Prolonged Exposure) | <30% reduction | >30% reduction | CFBE41o- cells corrected with this compound |
| Mature F508del-CFTR (Band C) Expression (with this compound) | No effect compared to this compound alone | Not reported | Primary F508del-CFTR cells |
Data summarized from Bhatt et al., NACFC 2017.[3]
These findings suggest that while both potentiators show similar efficacy in acute settings, FDL176 may offer a more durable response under chronic treatment conditions by causing less reduction in both CFTR function and its presence at the cell surface.[3]
In Vitro Comparison of this compound/FDL176 and Tezacaftor/Ivacaftor
A separate abstract from the same conference qualitatively states that the combination of This compound/FDL176 is superior to tezacaftor/ivacaftor in in vitro efficacy.[5] Unfortunately, the quantitative data supporting this claim is not publicly available.
Experimental Protocols
The following are generalized protocols for key assays used in the preclinical evaluation of CFTR modulators.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across epithelial cell monolayers.
Objective: To quantify CFTR-mediated chloride secretion.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Corrector Treatment: Cells are incubated with the CFTR corrector (e.g., this compound, tezacaftor) for 24-48 hours to rescue the trafficking of F508del-CFTR to the cell surface.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The potential difference across the monolayer is clamped to 0 mV, and the resulting current (Isc), which represents the net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is added to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.
-
The CFTR potentiator (e.g., ivacaftor, FDL176) is added to the apical chamber.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following the addition of the potentiator and its inhibition by the CFTR inhibitor is calculated to determine the CFTR-mediated chloride current.
Western Blot for CFTR Protein Expression and Maturation
This technique is used to detect and quantify the amount and glycosylation state of the CFTR protein.
Objective: To assess the effect of correctors on the maturation of the F508del-CFTR protein.
Methodology:
-
Cell Lysis: Cells treated with CFTR modulators are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
Data Analysis: The intensity of the bands corresponding to the immature (Band B, ~150 kDa) and mature, fully-glycosylated (Band C, ~170-180 kDa) forms of CFTR are quantified. An increase in the Band C to Band B ratio indicates improved CFTR maturation.[6]
Visualizations
Signaling Pathway of CFTR Correction and Potentiation
Caption: Mechanism of CFTR corrector and potentiator action.
Experimental Workflow for Ussing Chamber Assay
Caption: Ussing chamber experimental workflow.
Conclusion
The available preclinical data, although limited, suggests that the investigational potentiator FDL176 may offer a more sustained effect compared to ivacaftor when used in combination with the corrector this compound. This is attributed to its reduced negative impact on CFTR channel function and expression during prolonged exposure.[3] Furthermore, the qualitative report of the this compound/FDL176 combination being superior to the approved tezacaftor/ivacaftor combination warrants further investigation.[5]
It is important to note that the clinical development of this compound and FDL176 is ongoing, and the results from completed Phase 1 trials have not yet been published.[2][4] Therefore, the translation of these in vitro findings to clinical efficacy and safety remains to be determined. This guide will be updated as more definitive data becomes available.
References
- 1. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
Validating the Mechanism of Action of Targeted Kinase Inhibitors Using Genetic Models: A Comparative Guide on Osimertinib
In the landscape of precision oncology, validating the mechanism of action of targeted therapies is paramount. This guide provides a comprehensive comparison of Osimertinib (a third-generation EGFR inhibitor) with its predecessors, supported by experimental data from genetic models. We detail the experimental protocols and visualize key pathways and workflows to offer a clear and objective resource for researchers, scientists, and drug development professionals.
Mechanism of Action of Osimertinib
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to earlier-generation EGFR-TKIs. By covalently binding to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain, Osimertinib effectively inhibits downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.
Validation of Osimertinib's Mechanism of Action Using Genetic Models
The specificity and efficacy of Osimertinib have been extensively validated using various genetic models, primarily non-small cell lung cancer (NSCLC) cell lines with defined EGFR mutation statuses. These models are crucial for confirming the drug's intended mechanism of action and for comparing its performance against other TKIs.
Comparative Efficacy in Genetically Defined Cell Lines
The potency of Osimertinib was assessed in vitro across a panel of NSCLC cell lines harboring different EGFR mutations. The data clearly demonstrates Osimertinib's high potency against cell lines with EGFR sensitizing mutations and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR, highlighting its selectivity.
| Cell Line | EGFR Status | Compound | IC50 (nM) |
| PC9 | Exon 19 deletion | Osimertinib | 15 |
| Gefitinib | 17 | ||
| H3255 | L858R | Osimertinib | 23 |
| Gefitinib | 10 | ||
| H1975 | L858R & T790M | Osimertinib | 12 |
| Gefitinib | >5000 | ||
| A549 | EGFR Wild-Type | Osimertinib | >5000 |
| Gefitinib | >5000 |
Comparison with Alternative EGFR-TKIs
Osimertinib was developed to overcome the limitations of first-generation (e.g., Gefitinib, Erlotinib) and second-generation (e.g., Afatinib) EGFR-TKIs. The primary advantage of Osimertinib is its potent activity against the T790M mutation, which is the most common cause of acquired resistance to the earlier generations of these drugs.
| Feature | First-Generation (Gefitinib) | Second-Generation (Afatinib) | Third-Generation (Osimertinib) |
| Binding to EGFR | Reversible | Irreversible | Irreversible |
| Activity vs. T790M | Inactive | Inactive | Highly Active |
| Selectivity for Mutant EGFR | Moderate | Low (also inhibits WT EGFR) | High |
| Common Side Effects | Rash, diarrhea | Rash, diarrhea | Rash, diarrhea (generally milder) |
Detailed Experimental Protocols
The validation of Osimertinib's mechanism of action relies on standardized experimental protocols. Below are methodologies for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., PC9, H1975) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Osimertinib and control compounds (e.g., Gefitinib) in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to untreated controls and plot the results as a dose-response curve to calculate the IC50 value.
Western Blotting for EGFR Pathway Activation
Objective: To assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) upon drug treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of TKIs for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Fdl169: A Comparative Analysis of a Novel CFTR Corrector for Cystic Fibrosis
A detailed examination of the in vitro and in vivo efficacy of Fdl169 in comparison to established CFTR correctors for the treatment of cystic fibrosis caused by the F508del mutation.
This guide provides a comprehensive comparison of this compound, an investigational cystic fibrosis transmembrane conductance regulator (CFTR) corrector, with the established treatments, Lumacaftor and Tezacaftor. Developed by Flatley Discovery Lab, this compound is designed to address the most common cystic fibrosis-causing mutation, F508del.[1][2] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a deficiency of functional chloride channels. This compound acts as a molecular chaperone, aiding in the correct folding of the F508del-CFTR protein and thereby increasing its density at the cell membrane.[1]
While clinical trial data for this compound remains largely unpublished, preclinical in vitro studies have demonstrated its potential. This guide synthesizes the available information on this compound and presents a data-driven comparison with Lumacaftor and Tezacaftor to offer researchers, scientists, and drug development professionals a clear perspective on its standing in the landscape of CFTR modulators.
In Vitro Efficacy Comparison
In vitro studies are crucial for evaluating the direct effects of CFTR correctors on cellular models of cystic fibrosis. The primary endpoints for these studies are the restoration of chloride transport and the maturation of the F508del-CFTR protein. While specific quantitative data from head-to-head studies involving this compound are not publicly available, qualitative descriptions from conference presentations and publications from Flatley Discovery Lab suggest its efficacy is comparable to or, when used in combination with the potentiator FDL176, superior to existing therapies.
One available abstract from a poster session indicates that in a functional assay, human bronchial epithelial cells homozygous for the F508del-CFTR mutation corrected with this compound (3 μM) and acutely exposed to the potentiator FDL176 (1 μM) had a similar maximum chloride current response to cells treated with Lumacaftor (3 μM) and acute Ivacaftor (1 μM).[3] Furthermore, Flatley Discovery Lab has stated that the combination of this compound/FDL176 demonstrates greater in vitro efficacy than the Tezacaftor/Ivacaftor combination. However, the underlying quantitative data for these claims have not been released in peer-reviewed publications.
To provide a comparative context, the following tables summarize publicly available quantitative data for Lumacaftor and Tezacaftor from various in vitro studies.
Table 1: In Vitro Chloride Transport Efficacy of CFTR Correctors in F508del-CFTR Human Bronchial Epithelial (HBE) Cells
| Corrector | Concentration | Assay | Outcome Measure | Result | Citation |
| This compound | 3 µM (in combination with FDL176) | Equivalent Current Assay | Max. Chloride Current | Similar to Lumacaftor/Ivacaftor | [3] |
| Lumacaftor | 3 µM | Ussing Chamber | Forskolin-stimulated Isc (µA/cm²) | ~4.0 ± 0.5 | |
| Tezacaftor | 3 µM | Ussing Chamber | Forskolin-stimulated Isc (µA/cm²) | ~6.0 ± 0.8 | |
| Lumacaftor/Ivacaftor | 3 µM / 1 µM | Whole-cell patch clamp | FSK/IBMX-stimulated Cl- current (pA/pF) | 31.3 ± 7.7 | |
| Elexacaftor/Tezacaftor/Ivacaftor | - | Whole-cell patch clamp | FSK/IBMX-stimulated Cl- current (pA/pF) | 138.0 ± 13.8 |
Note: Data for Lumacaftor and Tezacaftor are representative values from published literature and may vary depending on the specific experimental conditions. The this compound data is qualitative based on an abstract.
Table 2: In Vitro F508del-CFTR Protein Maturation Efficacy of CFTR Correctors
| Corrector | Cell Line | Assay | Outcome Measure | Result | Citation |
| This compound | CFBE cells | Western Blot, HRP assay | CFTR maturation and cell surface expression | Increased | [3] |
| Lumacaftor | CFBE41o- cells | Western Blot | Ratio of Band C (mature) to Band B (immature) | Significant increase | [4] |
| Tezacaftor | Primary HBE cells | Western Blot | Increase in mature CFTR | Partial correction | [4][5] |
Note: The this compound data is qualitative based on an abstract.
In Vivo Efficacy Comparison
To date, no in vivo efficacy data for this compound from animal models or clinical trials have been published. Several Phase 1 clinical trials have been completed to assess the safety, tolerability, and pharmacokinetics of this compound in both healthy volunteers and cystic fibrosis patients, but the results have not yet been made public.
For comparison, the following table summarizes key in vivo efficacy data for Lumacaftor and Tezacaftor from clinical trials in patients homozygous for the F508del mutation.
Table 3: In Vivo Efficacy of CFTR Correctors in F508del Homozygous Patients
| Corrector Combination | Study Population | Primary Endpoint | Result | Citation |
| This compound | - | - | Data not publicly available | - |
| Lumacaftor/Ivacaftor | Children (2-11 years) | Change in Sweat Chloride Concentration | -26.8 mmol/L | [6][7] |
| Lumacaftor/Ivacaftor | Children (2-11 years) | Improvement in CFTR activity (intestinal current) | 30.5% of normal | [6][7] |
| Tezacaftor/Ivacaftor | Adults and Adolescents | Change in ppFEV1 | +4.0 percentage points | |
| Tezacaftor/Ivacaftor | Adults and Adolescents | Change in Sweat Chloride Concentration | -10.1 mmol/L | [8] |
| Elexacaftor/Tezacaftor/Ivacaftor | Adults and Adolescents | Change in ppFEV1 vs. Tezacaftor/Ivacaftor | +10.0 percentage points | [9] |
| Elexacaftor/Tezacaftor/Ivacaftor | Adults and Adolescents | Change in Sweat Chloride Concentration vs. Tezacaftor/Ivacaftor | -45.1 mmol/L | [9] |
Mechanism of Action and Signaling Pathway
This compound, similar to Lumacaftor and Tezacaftor, is a Type I CFTR corrector. These correctors are believed to bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding stabilizes the protein during its folding process, allowing a greater proportion of the F508del-CFTR to escape degradation in the endoplasmic reticulum and traffic to the cell membrane. Once at the cell surface, the corrected F508del-CFTR, although still possessing a gating defect, can be activated by a potentiator molecule like Ivacaftor or FDL176 to allow chloride ion transport.
Experimental Protocols
Detailed protocols are essential for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays used to assess the efficacy of CFTR correctors.
TECC-24 Equivalent Current Assay for Chloride Transport
This assay measures ion transport across a monolayer of epithelial cells cultured on a permeable support.
-
Cell Culture: Primary human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports at an air-liquid interface for 4-6 weeks to allow for differentiation.
-
Corrector Treatment: Differentiated cells are treated with the CFTR corrector (e.g., this compound, Lumacaftor, Tezacaftor) at the desired concentration for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in a TECC-24 automated Ussing chamber system. The apical and basolateral surfaces of the cells are bathed in a physiological saline solution.
-
Measurement of Ion Transport:
-
The epithelial sodium channel (ENaC) is inhibited by adding amiloride to the apical solution.
-
CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to both the apical and basolateral solutions.
-
A potentiator (e.g., Ivacaftor or FDL176) can be added to the apical solution to assess its effect on the corrected CFTR.
-
The change in short-circuit current (Isc), which reflects the net ion transport across the epithelium, is measured.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc upon stimulation with the cAMP agonist is calculated and compared between different treatment groups.
Western Blot Analysis of CFTR Maturation
This technique is used to assess the extent to which a corrector can rescue the processing of the F508del-CFTR protein from its immature, core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C).
-
Cell Culture and Lysis: CFBE41o- cells (a human bronchial epithelial cell line) stably expressing F508del-CFTR are treated with the corrector for 24-48 hours. The cells are then washed and lysed in a buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the CFTR protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The enzyme on the secondary antibody catalyzes a reaction that produces a chemiluminescent signal, which is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to mature (Band C) and immature (Band B) CFTR are quantified, and the ratio of Band C to Band B is calculated to determine the maturation efficiency.
Conclusion
This compound represents a promising next-generation CFTR corrector with the potential to offer an alternative or complementary therapeutic option for individuals with cystic fibrosis carrying the F508del mutation. While the lack of publicly available quantitative data makes a direct, robust comparison with established correctors like Lumacaftor and Tezacaftor challenging, qualitative reports suggest comparable or superior in vitro efficacy, particularly when combined with a potentiator. As data from ongoing and future clinical trials become available, a clearer picture of the clinical utility and in vivo efficacy of this compound will emerge, allowing for a more definitive assessment of its place in the evolving landscape of cystic fibrosis treatment. Researchers are encouraged to monitor presentations from the North American Cystic Fibrosis Conference and future publications for forthcoming data on this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Flatley Discovery Lab to pursue development of this compound for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Poster Session Abstracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of delta F508 cystic fibrosis transmembrane conductance regulator protein and related chloride transport properties in the gallbladder epithelium from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian osmolytes and S-nitrosoglutathione promote Delta F508 cystic fibrosis transmembrane conductance regulator (CFTR) protein maturation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered chloride ion channel kinetics associated with the delta F508 cystic fibrosis mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the elexacaftor plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Additive Effects of Fdl169 with Other Experimental CF Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental cystic fibrosis (CF) therapy Fdl169 and its potential additive effects with other CF treatments. Due to the limited availability of published clinical data for this compound, this comparison focuses on its mechanism of action, preclinical in-vitro findings, and the established methodologies used to evaluate such therapies.
Introduction to this compound and its Mechanism of Action
This compound is an experimental, orally available small molecule developed by Flatley Discovery Lab as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] Its primary target is the F508del mutation, the most common genetic defect in CF, which causes the CFTR protein to misfold and be prematurely degraded, thus preventing it from reaching the cell surface to function as a chloride channel.[1][2] this compound is designed to bind to the misfolded F508del-CFTR protein during its synthesis, assisting in its proper folding and trafficking to the cell membrane.[2] This action increases the density of CFTR channels on the cell surface, potentially restoring chloride transport.[1][4]
This compound is intended to be used in combination with a CFTR potentiator, FDL176, also developed by Flatley Discovery Lab.[2][5] While this compound (the corrector) increases the number of CFTR channels at the cell surface, FDL176 (the potentiator) is designed to enhance the channel's opening probability, allowing for a greater flow of chloride ions.[2][5] This corrector-potentiator combination strategy is a well-established therapeutic approach in CF.
Comparative Analysis of this compound Combination Therapy
While direct, peer-reviewed clinical data on the efficacy of this compound is not yet available, preclinical in-vitro data presented in a conference poster abstract suggests that the combination of this compound and Fdl176 may offer advantages over the established combination of lumacaftor and ivacaftor.
Table 1: In-Vitro Comparison of this compound/FDL176 and Lumacaftor/Ivacaftor
| Feature | This compound + FDL176 | Lumacaftor + Ivacaftor | Reference |
| In-Vitro Activity | Greater activity following chronic treatment | Established baseline | [6] |
| Chloride Current | Dose-responsive increase | Established baseline | [7] |
| Sustained Effect | Minimal reduction of chloride current with prolonged exposure to FDL176 | Substantial reduction of chloride current with prolonged exposure to ivacaftor | [7] |
Note: This data is based on a poster presentation and has not been subjected to the full peer-review process.
Signaling Pathways and Therapeutic Mechanisms
The following diagrams illustrate the mechanism of action of CFTR modulators and the intended therapeutic strategy for this compound in combination with FDL176.
Caption: Mechanism of this compound and FDL176 in F508del-CFTR Rescue.
Experimental Protocols
The evaluation of CFTR modulators like this compound relies on a set of specialized in-vitro and in-vivo assays. The following are detailed methodologies for key experiments.
Ussing Chamber Assay for Chloride Transport
This electrophysiological technique is the gold standard for measuring ion transport across epithelial tissues.
Objective: To quantify CFTR-mediated chloride secretion in response to modulators.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients homozygous for the F508del mutation are cultured on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral sides. Each side is bathed in a specific buffer solution, and the system is maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measurement:
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
The CFTR corrector (e.g., this compound) is added to the basolateral side and incubated.
-
Forskolin (a cAMP agonist) is then added to activate CFTR, and the change in Isc is measured.
-
Finally, a CFTR potentiator (e.g., FDL176) is added, and the further increase in Isc is recorded. A CFTR inhibitor is used at the end to confirm the measured current is CFTR-specific.
-
References
- 1. Standardized Measurement of Nasal Membrane Transepithelial Potential Difference (NPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Nasal potential difference measurements in diagnosis of cystic fibrosis: an international survey - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fdl169 Against the Latest Generation of CFTR Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator, Fdl169, with the latest generation of approved CFTR modulator therapies. The content is based on publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the evolving landscape of cystic fibrosis (CF) therapeutics.
Introduction to CFTR Modulation
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for a protein that functions as a chloride and bicarbonate channel on the surface of epithelial cells.[1] Mutations in this gene lead to a dysfunctional or absent CFTR protein, resulting in the accumulation of thick, sticky mucus in various organs, most notably the lungs.[2]
CFTR modulators are a class of drugs that target the underlying protein defect. They are broadly categorized as:
-
Correctors: These molecules aim to fix the misfolded CFTR protein (a common issue with the F508del mutation), enabling its trafficking to the cell surface.[2]
-
Potentiators: These drugs increase the opening probability of the CFTR channel at the cell surface, thereby enhancing ion flow.
The latest generation of CFTR modulators often employs a combination of multiple correctors and a potentiator to achieve a more robust clinical effect.
Mechanism of Action of this compound and Next-Generation Modulators
This compound, developed by Flatley Discovery Lab, is an investigational CFTR corrector.[1] Its primary mechanism is to rescue the folding of the F508del-CFTR protein, the most common CF-causing mutation, thereby increasing the amount of functional CFTR protein at the cell surface.[2] Preclinical data suggests that this compound may act through a mechanism similar to first-generation correctors but with potentially improved pharmacological properties.[3]
The latest generation of approved CFTR modulators, such as Trikafta (elexacaftor/tezacaftor/ivacaftor) and Alyftrek (vanzacaftor/tezacaftor/deutivacaftor), are triple-combination therapies. They utilize two correctors with complementary mechanisms of action to synergistically improve the conformational stability and cellular processing of F508del-CFTR, paired with a potentiator to maximize the function of the corrected protein at the cell surface.
Figure 1. Simplified signaling pathway of CFTR protein processing and the mechanism of action of this compound and latest-generation CFTR modulators.
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trial data for this compound against the latest generation of CFTR modulators is not yet available as this compound is still in clinical development and trial results have not been fully published.[1] However, a comparison can be drawn from available preclinical data and the established clinical performance of approved therapies.
Table 1: Preclinical Efficacy of this compound and Latest-Generation CFTR Correctors
| Compound/Combination | Target | Assay Type | Key Findings | Citation(s) |
| This compound | F508del-CFTR | Chloride Transport (Primary HBE cells) | - Maximum efficacy similar to lumacaftor and tezacaftor. | [4] |
| Chloride Transport (Primary HBE cells) | - Combination with a second site corrector (FD2052160) resulted in a ~2-fold higher chloride transport than this compound alone. | [3][4] | ||
| CFTR Expression & Chloride Current (Primary HBE cells) | - Triple combination with FD2052160 (corrector) and FDL176 (potentiator) increased chloride current and F508del-CFTR expression by >4-fold over vehicle. | [4] | ||
| Elexacaftor/Tezacaftor | F508del-CFTR | Chloride Transport (Primary HBE cells) | - In combination with ivacaftor, significantly improves chloride transport. | [5] |
| CFTR Maturation (Western Blot) | - Increases the mature, fully glycosylated (Band C) form of F508del-CFTR. | [5] | ||
| Vanzacaftor/Tezacaftor | F508del-CFTR | Chloride Transport (In vitro) | - In combination with deutivacaftor, restored CFTR function. | [6] |
HBE: Human Bronchial Epithelial
Table 2: Clinical Performance of Latest-Generation CFTR Modulators
| Therapy | Key Clinical Trial Endpoint(s) | Outcome vs. Comparator | Citation(s) |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | Change in percent predicted FEV₁ (ppFEV₁) | Significant improvement vs. placebo and active comparators (tezacaftor/ivacaftor). | [7] |
| Change in sweat chloride concentration | Significant reduction from baseline. | [7] | |
| Alyftrek (vanzacaftor/tezacaftor/deutivacaftor) | Change in ppFEV₁ | Non-inferior to Trikafta. | [6] |
| Change in sweat chloride concentration | Superior reduction compared to Trikafta. | [6][8] |
FEV₁: Forced Expiratory Volume in 1 second
Experimental Protocols for CFTR Modulator Evaluation
The benchmarking of CFTR modulators relies on a series of well-established in vitro and in vivo assays to determine their efficacy in restoring CFTR protein function.
Figure 2. A typical experimental workflow for the evaluation of CFTR modulators, from in vitro characterization to in vivo clinical assessment.
Detailed Methodologies:
-
Ussing Chamber Assay: This is the gold standard for measuring ion transport across epithelial cell monolayers.
-
Cell Culture: Primary human bronchial epithelial cells from CF patients (homozygous for F508del) are cultured on permeable supports until a polarized monolayer is formed.
-
Mounting: The cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.
-
Protocol:
-
Initially, amiloride is added to the apical side to block sodium channels.
-
Forskolin is then added to raise intracellular cAMP levels and activate CFTR channels.
-
The CFTR modulator of interest (corrector) is incubated with the cells for a specified period (e.g., 24 hours) prior to the experiment. A potentiator can be added acutely during the measurement.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc upon CFTR activation is calculated to quantify the effect of the modulator.
-
-
Western Blot for CFTR Maturation: This technique is used to assess the effect of correctors on CFTR protein processing.
-
Cell Lysis: Cells treated with the CFTR modulator are lysed to extract total protein.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: The signal is visualized, revealing two main bands for CFTR: Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, complex-glycosylated, ~170 kDa).
-
Analysis: An increase in the intensity of Band C relative to Band B indicates improved CFTR maturation and trafficking from the endoplasmic reticulum.
-
-
Nasal Potential Difference (NPD): An in vivo test that measures the voltage across the nasal epithelium, reflecting ion transport.
-
Procedure: A catheter is placed in the nasal passage and perfused with a series of solutions. An electrode measures the potential difference between the nasal epithelium and a reference electrode on the skin.
-
Solution Sequence: The nasal cavity is first perfused with a saline solution containing amiloride to block sodium transport. This is followed by a chloride-free solution and then a solution containing isoproterenol (a cAMP agonist) to stimulate CFTR-dependent chloride secretion.
-
Interpretation: In individuals with CF, the response to the chloride-free solution and isoproterenol is significantly reduced compared to healthy individuals. The degree of normalization of this response following treatment with a CFTR modulator indicates its in vivo efficacy.
-
-
Sweat Chloride Test: A key diagnostic and biomarker assay for CF.
-
Sweat Stimulation: A small area of the skin is stimulated to produce sweat using pilocarpine iontophoresis.
-
Collection: The sweat is collected onto a filter paper or in a microcapillary tube.
-
Analysis: The chloride concentration in the collected sweat is measured.
-
Interpretation: A sweat chloride concentration of ≥60 mmol/L is indicative of CF. A reduction in sweat chloride levels in response to CFTR modulator therapy is a direct measure of restored CFTR function.
-
Summary and Future Directions
This compound is an investigational CFTR corrector that has shown promise in preclinical models, with an efficacy profile for F508del-CFTR correction that appears comparable to earlier generation correctors. Its potential in combination with other modulators suggests it could be a valuable component of future CF therapies.
The latest generation of approved CFTR modulators, Trikafta and Alyftrek, have set a high bar for clinical efficacy, leading to significant improvements in lung function, nutritional status, and quality of life for a large proportion of the CF population. Alyftrek has demonstrated non-inferiority to Trikafta in lung function and superior sweat chloride reduction, suggesting a potential for even greater restoration of CFTR function.
The future of CFTR modulator therapy will likely involve the development of novel correctors and potentiators with improved efficacy and safety profiles, as well as strategies to treat individuals with rare CFTR mutations who do not respond to current therapies. The continued benchmarking of new compounds like this compound against the established efficacy of the latest generation of modulators will be crucial in advancing the field and bringing transformative therapies to all individuals with cystic fibrosis. As clinical data for this compound becomes available, a more direct and comprehensive comparison will be possible.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 5. Efficacy and Safety of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 Through 11 Years of Age with Cystic Fibrosis Heterozygous for F508del and a Minimal Function Mutation: A Phase 3b, Randomized, Placebo-controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vertex Reports Positive Outcomes for Vanzacaftor/Tezacaftor/Deutivacaftor Cystic Fibrosis Treatment Trials [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Fdl169: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Fdl169, a CFTR corrector. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for the disposal of halogenated organic compounds and general laboratory chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, a fluorinated organic compound, requires careful segregation and handling to ensure compliance with hazardous waste regulations.
-
Waste Segregation: this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be collected separately from non-hazardous and other types of chemical waste.
-
Waste Container: Use a designated, clearly labeled, and leak-proof waste container for all this compound waste. The container should be made of a material compatible with halogenated organic compounds. The label should prominently display:
-
"Hazardous Waste"
-
"this compound" or its chemical name: 2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide
-
The primary hazard(s) (e.g., "Halogenated Organic Compound")
-
Accumulation start date.
-
-
Collection of Waste:
-
Solid Waste: Collect unused or expired this compound powder and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) directly into the designated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, broken glass) must be placed in a designated sharps container that is also labeled as containing this compound waste.
-
-
Storage: Store the this compound waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Final Disposal: Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
As no specific Safety Data Sheet for this compound was identified, quantitative data regarding toxicity or environmental hazards are not available. The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C27H23FN4O4 |
| Molecular Weight | 486.5 g/mol |
| Appearance | Solid (form not specified) |
| Solubility | Information not available |
Experimental Protocols
Detailed experimental protocols for the use of this compound are beyond the scope of this disposal guide. Researchers should refer to their specific experimental designs and institutional protocols for handling and use.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and hazardous waste management protocols and comply with all applicable local, state, and federal regulations.
Standard Operating Procedure: Handling and Disposal of Fdl169
This document provides essential safety and logistical information for the handling and disposal of the novel compound Fdl169. Adherence to these guidelines is mandatory to ensure personnel safety and procedural accuracy in all research applications.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in a laboratory setting. This is based on a preliminary risk assessment of the compound's potential hazards.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves, double-gloved | Prevents dermal absorption and chemical burns. |
| Eye Protection | Chemical splash goggles or face shield | Protects eyes from splashes and aerosols. |
| Body Protection | Flame-resistant lab coat | Shields skin and clothing from contamination. |
| Respiratory Protection | Chemical fume hood | Minimizes inhalation exposure to volatile components. |
Operational Plan: Step-by-Step Handling Protocol
This section details the standard procedure for the safe handling of this compound during experimental use.
2.1. Preparation
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
2.2. Handling
-
Transport this compound in a sealed, shatter-proof secondary container.
-
Conduct all manipulations of this compound, including weighing and dilutions, within the chemical fume hood.
-
Use dedicated glassware and utensils for this compound.
-
In case of a spill, immediately alert personnel and follow the emergency spill response protocol.
2.3. Post-Handling
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a 10% bleach solution followed by 70% ethanol.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the designated area, ensuring no cross-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled, sealed hazardous waste container | Collection by certified hazardous waste management. |
| Contaminated Sharps | Puncture-proof sharps container | Incineration via a licensed medical waste facility. |
| Contaminated PPE | Labeled hazardous waste bag | Autoclave followed by incineration. |
| Liquid Waste | Labeled, sealed hazardous waste container | Neutralization and disposal via certified hazardous waste management. |
Visualizations
4.1. Experimental Workflow for this compound Treatment
Caption: Workflow for cell treatment with this compound.
4.2. Hypothetical Signaling Pathway Activated by this compound
Caption: Proposed signaling cascade initiated by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
